Mecoprop-d6
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-chloro-2,3,5-trideuterio-6-(trideuteriomethyl)phenoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)/i1D3,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTGYJSOUMFZEP-YFNZQJCKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1OC(C)C(=O)O)C([2H])([2H])[2H])[2H])Cl)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Mecoprop-d6: A Technical Guide for Analytical Applications
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Mecoprop-d6 is the deuterated analog of mecoprop, a widely used phenoxy herbicide. This isotopically labeled internal standard is an indispensable tool in analytical chemistry, particularly for the quantification of mecoprop and related compounds in complex matrices. Its application is critical in environmental monitoring, food safety analysis, and agricultural research, where accurate and precise measurement of herbicide residues is paramount. This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and a visualization of the analytical workflow.
Core Compound Data
This compound is structurally identical to mecoprop, with the exception of six hydrogen atoms being replaced by deuterium. This isotopic substitution results in a higher molecular weight, allowing for its differentiation from the unlabeled analyte by mass spectrometry, while maintaining nearly identical physicochemical properties and chromatographic behavior. This similarity is the cornerstone of the isotope dilution method, which corrects for analyte loss during sample preparation and variations in instrument response due to matrix effects.[1]
| Property | Value | Reference |
| Chemical Name | 2-(4-Chloro-2-methyl-d3-phenoxy-d3)propionic acid | [1] |
| Synonyms | This compound (methylphenoxy-d6), MCPP-d6 | [2][3] |
| CAS Number | 1705649-54-2 | [1][4] |
| Empirical Formula | C₁₀D₆H₅ClO₃ | [1] |
| Molecular Weight | 220.68 g/mol | [2][4] |
| Appearance | Solid (form may vary) | |
| Storage | 2-8°C Refrigerator | [3] |
Experimental Protocols
The use of this compound as an internal standard is integral to robust analytical methods for the determination of mecoprop in various environmental and biological samples. The following protocols are generalized from established methods for the analysis of phenoxy herbicides in water and tissue samples.
Sample Preparation: Water Samples
This protocol outlines the solid-phase extraction (SPE) of mecoprop from water samples.
-
Sample Preservation: Upon collection, water samples should be refrigerated at 4°C and preserved by adding a dechlorinating agent like sodium sulfite if residual chlorine is present. Acidification to a pH < 2 with an acid such as hydrochloric acid is recommended to inhibit microbial degradation.
-
Fortification: Spike the water sample with a known concentration of this compound solution (e.g., 50 µg/mL) to serve as the internal standard.
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., styrene-divinylbenzene) by passing methanol followed by deionized water through the cartridge.
-
Sample Loading: Pass the fortified water sample through the conditioned SPE cartridge. The analytes, including mecoprop and this compound, will be retained on the solid phase.
-
Washing: Wash the cartridge with deionized water to remove interfering substances.
-
Elution: Elute the retained analytes from the cartridge using an appropriate organic solvent, such as ethyl acetate.
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of a suitable solvent (e.g., acetonitrile or methanol) for LC-MS/MS analysis.
Sample Preparation: Tissue Samples
This protocol describes the extraction of mecoprop from tissue samples.
-
Homogenization: Homogenize the tissue sample.
-
Fortification: Spike the homogenized tissue with a known concentration of this compound.
-
Extraction: Perform a Soxhlet extraction using an appropriate solvent like diethyl ether.[3]
-
Clean-up: The resulting extract may require a clean-up step to remove lipids and other matrix components. This can be achieved using anion exchange solid-phase extraction cartridges.[3]
-
Solvent Exchange: Evaporate the cleaned extract and reconstitute in a solvent compatible with LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following are typical LC-MS/MS parameters for the analysis of mecoprop, using this compound as an internal standard.
| Parameter | Typical Setting |
| LC Column | C18 reversed-phase column (e.g., 3.0 mm x 100 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% formic acidB: Methanol or Acetonitrile with 0.1% formic acid |
| Gradient | A gradient elution is typically used to separate the analyte from matrix components. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Mecoprop) | Precursor Ion (m/z): 213.1Product Ion (m/z): 140.9 |
| MRM Transition (this compound) | Precursor Ion (m/z): 219.1Product Ion (m/z): 141.0 (or other appropriate fragment) |
| Collision Energy | Optimized for the specific instrument and analyte. |
Mandatory Visualizations
The following diagrams illustrate the analytical workflow and the principle of isotope dilution using this compound.
Caption: Analytical workflow for the quantification of Mecoprop using this compound as an internal standard.
Caption: Logical relationship demonstrating the principle of isotope dilution mass spectrometry.
References
- 1. nist.gov [nist.gov]
- 2. mdpi.com [mdpi.com]
- 3. Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Mecoprop-d6: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the deuterated phenoxy herbicide, Mecoprop-d6. It covers its chemical structure, physicochemical properties, and its critical role as an internal standard in analytical methodologies. Detailed experimental protocols for its application in isotope dilution mass spectrometry are also presented, offering valuable insights for researchers in environmental science, analytical chemistry, and toxicology.
Chemical Identity and Properties
This compound is the isotopically labeled analog of Mecoprop, a widely used herbicide for the control of broadleaf weeds.[1][2] In this compound, six hydrogen atoms have been replaced by deuterium, which makes it an ideal internal standard for quantitative analysis of Mecoprop in various matrices.[3] This substitution has a negligible effect on its chemical properties but provides a distinct mass difference for mass spectrometric detection.[3]
Chemical Identifiers
The following table summarizes the key chemical identifiers for this compound.
| Identifier | Value | Source(s) |
| CAS Number | 1705649-54-2 | [3][4] |
| Molecular Formula | C₁₀H₅D₆ClO₃ | [4] |
| IUPAC Name | 2-[4-chloro-2,3,5-trideuterio-6-(trideuteriomethyl)phenoxy]propanoic acid | N/A |
| Synonyms | 2-(4-Chloro-2-methylphenoxy)propionic Acid-d6, MCPP-d6 | [4] |
| InChI Key | WNTGYJSOUMFZEP-YFNZQJCKSA-N | [3] |
| SMILES | [2H]c1c([2H])c(OC(C)C(=O)O)c(C([2H])([2H])[2H])c([2H])c1Cl | [5] |
Physicochemical Properties
The physicochemical properties of this compound are expected to be nearly identical to those of its non-deuterated counterpart, Mecoprop.
| Property | Value | Source(s) |
| Molecular Weight | 220.68 g/mol | [4] |
| Appearance | White to light brown crystalline solid (for Mecoprop) | [6] |
| Melting Point | 94-95 °C (for Mecoprop) | [6] |
| Boiling Point | Decomposes | [6] |
| Solubility | Soluble in acetone, alcohol, benzene, diethyl ether, and ethyl acetate. Water solubility varies with the salt form. | [6] |
| Storage | 2-8°C Refrigerator | [4] |
Chemical Structure
The chemical structure of this compound is characterized by a phenoxy ring substituted with chlorine, a deuterated methyl group, and three deuterium atoms on the ring itself. This is linked to a propanoic acid moiety.
Application in Isotope Dilution Mass Spectrometry
The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS) for the highly accurate quantification of Mecoprop in environmental and biological samples.[3] The principle of IDMS relies on the addition of a known amount of the isotopically labeled standard to the sample prior to extraction and analysis. Because the labeled and unlabeled compounds exhibit nearly identical chemical and physical behavior during sample preparation and analysis, any loss of the analyte during these steps is corrected for by measuring the ratio of the unlabeled analyte to the labeled standard.[3]
Experimental Protocol: Determination of Mecoprop in Water by GC-MS
The following is a representative protocol for the determination of Mecoprop in water samples using this compound as an internal standard, based on established methodologies for phenoxy acid herbicides.
Reagents and Materials
-
Mecoprop analytical standard
-
This compound internal standard solution (e.g., 100 µg/mL in acetonitrile)
-
High-purity solvents: methanol, ethyl acetate, dichloromethane (pesticide residue grade)
-
Reagent water (HPLC grade)
-
Hydrochloric acid (HCl), concentrated
-
Sodium sulfate, anhydrous (granular, baked at 400°C for 4 hours)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)
-
Derivatization agent (e.g., BF₃-methanol or diazomethane)
-
Glassware: volumetric flasks, pipettes, graduated cylinders, separatory funnels, concentration tubes
Sample Preparation and Extraction
-
Sample Collection and Preservation: Collect a 1-liter water sample in a clean glass bottle. Acidify the sample to pH < 2 with concentrated HCl. Store at 4°C until extraction.
-
Internal Standard Spiking: Fortify the 1-liter water sample with a known amount of this compound internal standard solution to achieve a final concentration of, for example, 1 µg/L.
-
Solid Phase Extraction (SPE):
-
Condition the C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of reagent water (pH < 2).
-
Pass the entire 1-liter water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.
-
After the entire sample has passed through, dry the cartridge by pulling a vacuum for 10-15 minutes.
-
-
Elution: Elute the trapped analytes from the SPE cartridge with 10 mL of ethyl acetate followed by 10 mL of dichloromethane. Collect the eluate in a concentration tube.
-
Drying and Concentration: Pass the eluate through a funnel containing anhydrous sodium sulfate to remove any residual water. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
Derivatization (for GC-MS analysis)
Phenoxy acid herbicides are typically derivatized to more volatile esters for GC-MS analysis.
-
Esterification: Add 2 mL of BF₃-methanol to the 1 mL concentrated extract.
-
Heat the mixture at 60°C for 30 minutes.
-
After cooling, add 5 mL of reagent water and 1 mL of dichloromethane.
-
Shake vigorously and allow the layers to separate.
-
Collect the lower organic layer containing the derivatized analytes.
-
The extract is now ready for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantification Ions: Monitor characteristic ions for the derivatized Mecoprop and this compound. For example, for the methyl ester of Mecoprop, a possible quantification ion could be m/z 141, while for this compound methyl ester, it would be m/z 147.
-
Quantification
Prepare a calibration curve by analyzing standards containing known concentrations of Mecoprop and a constant concentration of this compound. The concentration of Mecoprop in the sample is determined by calculating the ratio of the peak area of the Mecoprop quantification ion to the peak area of the this compound quantification ion and comparing this to the calibration curve.
Toxicological Information (for the parent compound, Mecoprop)
Disclaimer: This guide is intended for informational purposes for research and professional audiences. All laboratory work should be conducted in accordance with appropriate safety protocols and regulatory guidelines.
References
- 1. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. obrnutafaza.hr [obrnutafaza.hr]
- 4. researchgate.net [researchgate.net]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Mecoprop-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Mecoprop-d6, a deuterated internal standard for the widely used herbicide Mecoprop. The guide details the synthetic pathways, isotopic labeling strategies, and analytical characterization of the final product. It is intended to serve as a valuable resource for researchers in environmental science, analytical chemistry, and drug development who require a high-purity, isotopically labeled standard for quantitative analysis.
Introduction to Mecoprop and its Deuterated Analog
Mecoprop, also known as MCPP, is a selective post-emergence herbicide used to control broadleaf weeds in turf, ornamental grasses, and cereal crops. It functions as a synthetic auxin, mimicking the plant hormone indole-3-acetic acid (IAA) and causing uncontrolled growth and eventual death in susceptible plants.[1] For accurate quantification of Mecoprop in environmental and biological samples, a stable isotope-labeled internal standard is essential to correct for matrix effects and variations in sample preparation and instrument response. This compound, where six hydrogen atoms are replaced with deuterium, is an ideal internal standard for mass spectrometry-based analytical methods due to its similar chemical and physical properties to the unlabeled analyte and its distinct mass-to-charge ratio. The most common labeling pattern for this compound involves the substitution of three protons on the phenyl ring and three protons on the methyl group of the 4-chloro-2-methylphenoxy moiety.
Synthetic Pathway and Isotopic Labeling Strategy
The synthesis of this compound is typically achieved through a Williamson ether synthesis, a robust and versatile method for forming ethers.[2] This reaction involves the coupling of a deuterated phenoxide with an appropriate alkyl halide. The key to synthesizing this compound lies in the preparation of the isotopically labeled precursors.
The overall synthetic scheme can be summarized as follows:
Caption: General workflow for the synthesis of this compound.
Synthesis of Deuterated 4-Chloro-2-methylphenol (4-Chloro-o-cresol)
The introduction of deuterium atoms onto the aromatic ring and the methyl group of 4-chloro-2-methylphenol is a critical step. While detailed protocols for the specific deuteration of this compound are not widely published in peer-reviewed literature, commercial availability of 4-chloro-2-methylphenol-d4 suggests established synthetic routes.[3][4] These methods likely involve acid- or base-catalyzed hydrogen-deuterium exchange reactions using a deuterium source such as deuterium oxide (D₂O) under elevated temperatures and pressures. The catalyst and reaction conditions are crucial for achieving high levels of deuterium incorporation at the desired positions.
Synthesis of 2-Bromopropanoic Acid
The second precursor, 2-bromopropanoic acid, is synthesized from propionic acid via a Hell-Volhard-Zelinsky reaction.[5][6] This well-established method involves the reaction of a carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃). The reaction proceeds through the formation of an acyl bromide, which then enolizes, allowing for alpha-bromination. Subsequent hydrolysis yields the desired 2-bromopropanoic acid.
Williamson Ether Synthesis of this compound
The final step in the synthesis is the Williamson ether synthesis.[2][7][8] This involves the deprotonation of the deuterated 4-chloro-2-methylphenol using a strong base, such as sodium hydride (NaH), to form the corresponding phenoxide. This nucleophilic phenoxide then reacts with 2-bromopropanoic acid in an SN2 reaction to displace the bromide and form the ether linkage, yielding this compound.
Experimental Protocols
General Protocol for the Synthesis of 2-Bromopropanoic Acid
-
To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add propionic acid and a catalytic amount of red phosphorus or phosphorus tribromide.[5][6]
-
Slowly add bromine from the dropping funnel. The reaction is exothermic and may require cooling to maintain a controlled temperature.[5][6]
-
After the addition of bromine is complete, heat the reaction mixture to reflux for several hours until the reaction is complete, as monitored by an appropriate technique (e.g., GC-MS or NMR of an aliquot).[5]
-
Cool the reaction mixture and carefully add water to hydrolyze the intermediate acyl bromide.
-
Extract the 2-bromopropanoic acid with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.[5]
General Protocol for the Williamson Ether Synthesis of this compound
-
In a dry, inert atmosphere (e.g., under argon or nitrogen), dissolve deuterated 4-chloro-2-methylphenol in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran or dimethylformamide).
-
Carefully add a strong base, such as sodium hydride, portion-wise to the solution at 0 °C to form the phenoxide.
-
Once the deprotonation is complete (cessation of hydrogen gas evolution), slowly add a solution of 2-bromopropanoic acid in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC, LC-MS, or GC-MS.
-
Quench the reaction by the slow addition of water.
-
Acidify the aqueous solution with a dilute acid (e.g., 1 M HCl) to protonate the carboxylic acid.
-
Extract the this compound with an organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of this compound. Actual values will vary depending on the specific experimental conditions and the purity of the starting materials.
Table 1: Synthesis of this compound - Reactants and Expected Products
| Step | Reactant 1 | Reactant 2 | Product |
| 1 | 4-Chloro-2-methylphenol | Deuterating Agent (e.g., D₂O) | 4-Chloro-2-methylphenol-d4 |
| 2 | Propionic acid | Bromine, PBr₃ | 2-Bromopropanoic acid |
| 3 | 4-Chloro-2-methylphenol-d4 | 2-Bromopropanoic acid | This compound |
Table 2: Expected Analytical Data for this compound
| Parameter | Expected Value/Data |
| Molecular Formula | C₁₀H₅D₆ClO₃ |
| Molecular Weight | ~220.68 g/mol |
| Isotopic Purity (%D) | > 98% |
| ¹H NMR | Signals corresponding to the non-deuterated positions. The absence or significant reduction of signals for the phenyl and methyl protons of the phenoxy group would be expected. |
| ¹³C NMR | Signals corresponding to the carbon skeleton. Deuterated carbons may show characteristic splitting patterns. |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z ≈ 220, with a characteristic isotopic pattern for one chlorine atom. |
| Mass Spectrometry (ESI-) | [M-H]⁻ ion at m/z ≈ 219. |
Signaling Pathway
Mecoprop, as a synthetic auxin, exerts its herbicidal activity by disrupting the normal hormonal balance in plants. It mimics the natural auxin, indole-3-acetic acid (IAA), and leads to uncontrolled and disorganized cell growth, ultimately causing the death of the plant. The primary signaling pathway involved is the TIR1/AFB pathway.[1][5][9]
Caption: The TIR1/AFB auxin signaling pathway disrupted by Mecoprop.
In this pathway, at low auxin concentrations, Aux/IAA proteins bind to and repress Auxin Response Factors (ARFs), which are transcription factors. This prevents the expression of auxin-responsive genes. When Mecoprop (or IAA) is present, it acts as a "molecular glue," promoting the interaction between the TIR1/AFB receptor proteins (which are part of an SCF E3 ubiquitin ligase complex) and the Aux/IAA repressors.[1][5] This interaction leads to the ubiquitination of the Aux/IAA proteins, marking them for degradation by the 26S proteasome.[5] The degradation of the Aux/IAA repressors liberates the ARFs, which can then activate the transcription of auxin-responsive genes, leading to the physiological effects of uncontrolled cell division and elongation.
Conclusion
The synthesis of this compound is a multi-step process that relies on the successful preparation of deuterated precursors and their subsequent coupling via the Williamson ether synthesis. While a detailed, publicly available protocol with quantitative data is scarce, this guide provides a robust framework based on established organic chemistry principles for its synthesis and characterization. The use of this compound as an internal standard is crucial for the accurate and reliable quantification of Mecoprop in various matrices, contributing to environmental monitoring and food safety. A thorough understanding of its synthesis and the signaling pathways it affects is essential for researchers in related fields.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Deuterated Materials | ORNL [ornl.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Research Progress of NMR in Natural Product Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The E3 Ubiquitin Ligase SCFTIR1/AFB and Membrane Sterols Play Key Roles in Auxin Regulation of Endocytosis, Recycling, and Plasma Membrane Accumulation of the Auxin Efflux Transporter PIN2 in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 7. Design, synthesis, and biological evaluation of deuterated phenylpropionic acid derivatives as potent and long-acting free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Guide: Mecoprop-d6 for Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides core information on Mecoprop-d6, a deuterated internal standard crucial for the accurate quantification of the herbicide Mecoprop in various matrices. This document outlines its fundamental properties and a representative analytical workflow for its application in environmental monitoring and research.
Core Compound Data
This compound is the isotopically labeled form of Mecoprop (also known as MCPP), a widely used phenoxy herbicide. The deuterium labeling makes it an ideal internal standard for isotope dilution mass spectrometry (IDMS), as it shares near-identical chemical and physical properties with the non-labeled analyte, ensuring similar behavior during sample preparation and analysis. This minimizes matrix effects and improves the accuracy and precision of quantification.
| Property | Value | Source(s) |
| CAS Number | 1705649-54-2 | [1] |
| Molecular Weight | 220.68 g/mol | [1] |
| Molecular Formula | C₁₀H₅D₆ClO₃ | [1] |
Application in Analytical Chemistry
This compound is primarily utilized as an internal standard in analytical methods for the detection and quantification of Mecoprop in environmental samples, such as water and soil, as well as in biological matrices. The most common analytical technique is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocol: Quantification of Mecoprop in Water Samples using LC-MS/MS
The following is a representative protocol for the analysis of Mecoprop in water samples, employing this compound as an internal standard. This method is based on common procedures found in environmental analysis literature.
1. Sample Preparation
-
Sample Collection: Collect water samples (e.g., 10 mL) in appropriate containers.
-
Fortification: Spike the water sample with a known concentration of this compound solution. This is a critical step in isotope dilution analysis.
-
Acidification: Acidify the sample to a pH of approximately 2-3 using an acid such as formic acid. This ensures that the Mecoprop and this compound are in their acidic form, which is amenable to extraction and chromatographic separation.[2]
-
Filtration: For samples with particulate matter, centrifuge and filter the sample through a 0.2 µm filter to prevent clogging of the analytical column.[1]
2. Analyte Extraction (if necessary)
While direct injection of prepared water samples is common with modern sensitive instruments, for matrices with low analyte concentrations or high interference, a solid-phase extraction (SPE) step can be employed to concentrate the analytes and clean up the sample.
-
SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., a hydrophilic-lipophilic balance - HLB) with methanol followed by acidified water.
-
Sample Loading: Pass the prepared water sample through the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove interfering compounds.
-
Elution: Elute the retained Mecoprop and this compound from the cartridge using a suitable solvent, such as methanol or acetonitrile.
-
Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a small, known volume of mobile phase for injection into the LC-MS/MS system.
3. LC-MS/MS Analysis
-
Chromatographic Separation: Inject the prepared sample extract onto a reverse-phase C18 column. Use a gradient elution with a mobile phase typically consisting of acidified water and an organic solvent like acetonitrile or methanol to separate Mecoprop from other components in the sample.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer, typically using a negative electrospray ionization (ESI-) source. The instrument is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the precursor-to-product ion transitions for both Mecoprop and this compound.
-
The concentration of Mecoprop in the original sample is calculated by comparing the ratio of the peak area of the native Mecoprop to the peak area of the this compound internal standard against a calibration curve.
-
Workflow and Pathway Visualizations
The following diagrams illustrate the experimental workflow for the analysis of Mecoprop using this compound.
Caption: Experimental workflow for Mecoprop analysis using this compound.
The logical relationship for quantification using isotope dilution is outlined below.
Caption: Logic of quantification in isotope dilution mass spectrometry.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical and Chemical Properties of Mecoprop-d6
Introduction
This compound is the deuterated form of Mecoprop (also known as methylchlorophenoxypropionic acid or MCPP), a widely used herbicide for the control of broadleaf weeds.[1] As an isotopically labeled analog, this compound serves as an invaluable internal standard in analytical chemistry, particularly in isotope dilution mass spectrometry (IDMS) for the precise quantification of mecoprop in environmental and biological samples. Its physical and chemical properties are nearly identical to its non-labeled counterpart, which allows it to mimic the behavior of mecoprop during sample preparation and analysis, thereby correcting for matrix effects and analyte loss. This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with relevant experimental protocols and its herbicidal mode of action.
Chemical Identification and Properties
This compound is structurally identical to mecoprop, with the exception that six hydrogen atoms have been replaced by deuterium atoms. Specifically, the protons on the phenyl ring at positions 3, 5, and 6, as well as the three protons on the methyl group, are substituted with deuterium.
| Identifier | Value |
| Chemical Name | 2-(4-Chloro-2-methyl-d3-phenoxy-d3)propionic acid |
| Synonyms | Mecoprop D6 (ring D3; methyl D3), MCPP-d6, (+/-)-Mecoprop-d6[2][3] |
| CAS Number | 1705649-54-2[2] |
| Molecular Formula | C₁₀H₅D₆ClO₃[2][4] |
| Molecular Weight | 220.68 g/mol [2][3][4][5][6] |
Physical Properties
The physical properties of this compound are closely aligned with those of unlabeled mecoprop. It is important to note that most experimental data is available for the non-deuterated form, which is considered a reliable proxy.
| Property | Value (for Mecoprop) | Notes |
| Appearance | Odorless, white to light brown crystalline solid[7] | This compound is often supplied as a neat solid or in solution.[3][5][6] |
| Melting Point | 94-95 °C[7][8] | |
| Water Solubility | 880 mg/L at 25 °C[8] | Salts of mecoprop are very soluble in water.[7] |
| Solubility in Organic Solvents | Soluble in acetone, ethanol, diethyl ether (>1000 g/kg at 20°C), and ethyl acetate (825 g/kg at 20°C).[7][8] | This compound is commercially available in acetonitrile solution.[5][6] |
| Vapor Pressure | 0.31 mPa at 20 °C[7] | |
| Partition Coefficient (log Kow) | 1.26 at pH 7[7] |
Chemical Properties and Stability
Mecoprop and its deuterated analog are stable under normal conditions.
| Property | Description |
| Stability | Stable to heat, hydrolysis, reduction, and oxidation.[7][8] |
| Storage | Recommended storage for this compound is in a refrigerator at 2-8°C.[2] It is noted to have a limited shelf life, with the expiry date provided on the label. |
| Reactivity | As an acid, it can be corrosive to metals.[8] |
| Decomposition | When heated to decomposition, it may produce toxic fumes, including hydrogen chloride.[8] |
Experimental Protocols
This compound is primarily used as an internal standard in quantitative analytical methods. Below are generalized workflows for its application.
1. Isotope Dilution Mass Spectrometry (IDMS) for Herbicide Quantification
This is the primary application of this compound.
-
Sample Preparation: A known amount of this compound solution is spiked into the environmental or biological sample (e.g., water, soil, urine) before any extraction or clean-up steps.
-
Extraction: The sample is subjected to an extraction procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the analyte of interest (mecoprop) and the internal standard (this compound).
-
Analysis by LC-MS/MS or GC-MS: The extract is then analyzed using a chromatographic system coupled to a mass spectrometer. The system separates mecoprop and this compound from other matrix components.
-
Quantification: The mass spectrometer is set to monitor the specific mass-to-charge ratios (m/z) of both mecoprop and this compound. The ratio of the peak area of the native mecoprop to the peak area of the deuterated internal standard is used to calculate the concentration of mecoprop in the original sample. This method effectively corrects for any losses during sample processing.
2. Chiral Separation of Mecoprop Enantiomers
Mecoprop is a chiral compound, with the (R)-(+)-enantiomer being the herbicidally active form.[7][9] Chiral chromatography can be used to separate and quantify the different enantiomers.
-
Sample Preparation and Extraction: As described above, with the spiking of this compound.
-
Chiral LC-MS/MS Analysis:
-
Column: A chiral column, such as one based on permethylated α-cyclodextrin, is used.[10]
-
Mobile Phase: An appropriate mobile phase is used under isocratic or gradient conditions to achieve separation of the R- and S-enantiomers of both mecoprop and this compound.
-
Detection: Tandem mass spectrometry is used for sensitive and selective detection of the enantiomers.[10]
-
Below is a diagram illustrating a typical experimental workflow for the analysis of mecoprop using this compound as an internal standard.
References
- 1. Mecoprop - Wikipedia [en.wikipedia.org]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. 1705649-54-2|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. Mecoprop D6 (phenyl D3, methyl D3) 100 µg/mL in Acetonitrile [lgcstandards.com]
- 7. EXTOXNET PIP - MECOPROP [extoxnet.orst.edu]
- 8. Mecoprop | C10H11ClO3 | CID 7153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Mecoprop-P (Ref: BAS 037H) [sitem.herts.ac.uk]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stability and Storage of Mecoprop-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for the isotopically labeled herbicide, Mecoprop-d6. The information presented herein is crucial for ensuring the integrity and accuracy of analytical standards used in research and regulatory monitoring.
Introduction to this compound
This compound is the deuterated form of Mecoprop, a widely used phenoxy herbicide for the control of broadleaf weeds. In analytical and research settings, this compound serves as an internal standard for the quantification of Mecoprop in various environmental and biological matrices. The use of a stable isotope-labeled standard like this compound is critical for achieving accurate and precise measurements, as it behaves nearly identically to the unlabeled analyte during sample preparation and analysis, thus compensating for matrix effects and procedural losses.[1] Maintaining the chemical integrity of this compound through appropriate storage and handling is therefore paramount.
Recommended Storage Conditions and Stability
The stability of this compound, like any analytical standard, is dependent on storage conditions such as temperature, light, and the physical state of the compound (neat solid vs. solution).
Long-Term Storage
For long-term storage, it is recommended to store this compound as a neat solid in a refrigerator.
Table 1: Recommended Long-Term Storage Conditions for this compound (Neat Solid)
| Parameter | Recommended Condition | Source |
| Temperature | 2°C to 8°C | [2] |
Stability in Solution
When prepared as a stock solution, the stability of this compound can be influenced by the solvent and storage temperature. For solutions of the non-deuterated analog, Mecoprop, specific shelf-life data is available and can serve as a valuable reference.
Table 2: Stability of Mecoprop Solutions (Non-deuterated)
| Storage Temperature | Shelf Life | Source |
| -80°C | 6 months | [3] |
| -20°C | 1 month | [3] |
For a this compound solution in acetonitrile (100 µg/ml), a storage temperature of 4°C is recommended.
General Handling Precautions for Solutions:
-
To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller, single-use vials.
-
Solutions should be stored in tightly sealed amber glass vials to protect from light and prevent solvent evaporation.[4][5]
-
Before use, especially after cold storage, allow the solution to equilibrate to room temperature and ensure homogeneity.
Degradation of Mecoprop
The primary degradation pathway for Mecoprop, and presumably this compound, involves the cleavage of the ether linkage. This process results in the formation of 4-chloro-2-methylphenol as the main degradation product. Understanding this pathway is essential for developing stability-indicating analytical methods capable of resolving the parent compound from its degradation products.
References
- 1. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]
- 2. Characterization of (R/S)-mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid]-degrading Alcaligenes sp.CS1 and Ralstonia sp. CS2 isolated from agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of the Herbicide Mecoprop [2-(2-Methyl-4-Chlorophenoxy)Propionic Acid] by a Synergistic Microbial Community - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. The Proper Storage and Handling of Volatile Analytical Standards [sigmaaldrich.com]
Mecoprop-d6: A Technical Safety Data Sheet (SDS) Analysis
This technical guide provides an in-depth analysis of the safety data sheet (SDS) information for Mecoprop-d6. It is intended for researchers, scientists, and professionals in drug development who may handle this compound. This compound is the deuterated analogue of Mecoprop, a widely used herbicide.[1][2] The safety information presented is primarily based on the data for Mecoprop and its active R-enantiomer, Mecoprop-P, as the toxicological properties are not expected to differ significantly with isotopic labeling.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards associated with this compound are acute oral toxicity, serious eye damage, and skin irritation. It is also recognized as being very toxic to aquatic life with long-lasting effects.[3]
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H410: Very toxic to aquatic life with long lasting effects.
Precautionary Statements:
-
Prevention: P264, P270, P273, P280 (Wash skin thoroughly after handling, Do not eat, drink or smoke when using this product, Avoid release to the environment, Wear eye protection/face protection).
-
Response: P301 + P312 + P330, P305 + P351 + P338 + P310, P391 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor. Collect spillage).
-
Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).
Physical and Chemical Properties
Mecoprop is typically a colorless to brown crystalline powder.[4][5][6] It is stable under recommended storage conditions.[5]
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₅D₆ClO₃ | [1] |
| Molecular Weight | 220.68 g/mol | [1] |
| Appearance | Colorless to brown crystalline solid/powder | [5][6][7] |
| Melting Point | 94-95 °C | [7][8] |
| Boiling Point | Decomposes | [2][8] |
| Water Solubility | 880 - 900 mg/L at 20-25 °C | [2][5][8] |
| Vapor Pressure | 0.08 Pa at 22.5 °C | [5][6] |
| Density | 1.28 g/cm³ | [6] |
| Octanol/Water Partition Coefficient (log Pow) | 1.17 | [6] |
Toxicological Information
The primary routes of exposure are ingestion, skin contact, and eye contact.[6] Exposure can cause irritation to the skin, eyes, and respiratory tract.[6] Ingestion of high doses may lead to damage to the liver, kidneys, and alimentary system.[9] The U.S. EPA has classified mecoprop as a toxicity class III substance, meaning it is slightly toxic.[7][8]
| Metric | Value | Species | Source(s) |
| Acute Oral LD50 | 930 - 1210 mg/kg | Rat | [7] |
| 650 mg/kg | Mouse | [7] | |
| > 300 mg/kg | Not Specified | [9] | |
| Acute Dermal LD50 | > 4000 mg/kg | Rat | [7] |
| > 2000 mg/kg | Not Specified | [9] | |
| Acute Inhalation LC50 (4h) | > 12.5 mg/L | Rat | [7] |
| > 5 mg/L | Not Specified | [9] | |
| Eye Irritation | Causes serious eye damage | Not Specified | [3][9] |
| Skin Irritation | Causes skin irritation | Not Specified | [3] |
First-Aid Measures
Prompt action is critical in the event of exposure. The following diagram outlines the recommended first-aid procedures.
Handling and Storage
Handling: Use in a well-ventilated area.[10] Avoid contact with skin, eyes, and clothing, and avoid breathing dust or spray mist.[11][12] Do not eat, drink, or smoke when using this product.[3][10] Wash hands and skin thoroughly after handling.[3]
Storage: Store in the original, tightly closed container in a dry, cool, and well-ventilated place.[3][5][12] Keep away from food, drink, and animal feedstuffs.[6][10] The substance should be stored in an area without drain or sewer access.[5][6]
Exposure Controls and Personal Protection
Engineering controls, such as local exhaust ventilation, should be used to minimize exposure.[4][12] When handling the product, appropriate Personal Protective Equipment (PPE) must be worn.
Fire Fighting and Accidental Release Measures
Fire Fighting: Mecoprop does not burn, but it may be dissolved in a flammable or combustible liquid carrier.[4] In case of fire, use a water spray, foam, dry chemical, or carbon dioxide extinguisher.[13] Firefighters should wear self-contained breathing apparatus and full protective gear.[12][13] Hazardous decomposition products include carbon oxides and hydrogen chloride gas.[5][6]
Accidental Release: Avoid generating dust. Prevent the substance from entering drains, sewers, or waterways.[5][12] Wear appropriate PPE during cleanup. For spills, cover with a dry, non-combustible absorbent material like sand or earth, then collect and place in a suitable container for disposal.[5][13]
Ecological Information
Mecoprop is considered harmful to aquatic organisms and can cause long-term adverse effects in the aquatic environment.[6]
| Metric | Value | Species | Source(s) |
| LC50 (96h) | 124 - 232 mg/L | Rainbow Trout | [7][9] |
| > 100 mg/L | Bluegill Sunfish | [7] | |
| EC50 (48h) | 110 - 420 mg/L | Daphnia (Water Flea) | [9] |
| Oral LD50 | 700 - 740 mg/kg | Bobwhite & Japanese Quail | [7][9] |
| Toxicity to Bees | Not toxic | [7][9] |
Disposal Considerations
Dispose of waste material and containers in accordance with local, regional, national, and international regulations.[3] The product should be disposed of at an approved waste disposal plant. Do not contaminate water, food, or feed by storage or disposal.[11][13]
Experimental Protocols
Safety Data Sheets are summary documents and do not contain detailed experimental protocols for the toxicological and ecotoxicological studies they cite. The data, such as LD50 and LC50 values, are derived from standardized testing guidelines, often from organizations like the OECD (Organisation for Economic Co-operation and Development) or the EPA (Environmental Protection Agency). To obtain the specific methodologies, researchers would need to consult the original study reports, which are typically submitted to regulatory bodies during the product registration process, or search for peer-reviewed publications on the toxicology of Mecoprop. These detailed protocols are beyond the scope of a standard SDS.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. deq.mt.gov [deq.mt.gov]
- 3. cdn.chemservice.com [cdn.chemservice.com]
- 4. nj.gov [nj.gov]
- 5. Mecoprop | C10H11ClO3 | CID 7153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ICSC 0055 - MECOPROP [chemicalsafety.ilo.org]
- 7. EXTOXNET PIP - MECOPROP [extoxnet.orst.edu]
- 8. Mecoprop - Wikipedia [en.wikipedia.org]
- 9. orionagriscience.co.nz [orionagriscience.co.nz]
- 10. chemos.de [chemos.de]
- 11. assets.greenbook.net [assets.greenbook.net]
- 12. lovelandproducts.ca [lovelandproducts.ca]
- 13. ojcompagnie.com [ojcompagnie.com]
Solubility of Mecoprop-d6 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of Mecoprop-d6 in various organic solvents. Given that this compound is an isotopically labeled version of Mecoprop, its physical and chemical properties, including solubility, are nearly identical to the unlabeled compound. Therefore, this document leverages solubility data for Mecoprop as a close proxy for this compound.
Core Solubility Data
The solubility of a compound is a critical parameter in a multitude of research and development applications, from analytical standard preparation to formulation development. The following table summarizes the available quantitative and qualitative solubility data for Mecoprop in a range of organic solvents.
| Solvent | Solubility | Temperature (°C) | Units |
| Acetone | > 1000 | 20 | g/kg |
| Diethyl Ether | > 1000 | 20 | g/kg |
| Ethanol | > 1000 | 20 | g/kg |
| Ethyl Acetate | 825 | 20 | g/kg |
| Chloroform | 339 | 20 | g/kg |
| n-Heptane | 4110 | 20 | mg/L |
| Dimethyl Sulfoxide (DMSO) | 100 | Not Specified | mg/mL |
| Water | 880 | 25 | mg/L |
Note: The high solubility in acetone, diethyl ether, and ethanol suggests their utility as primary solvents for stock solution preparation. The solubility in DMSO is also substantial, making it a viable option for many in vitro applications.[1][2]
Experimental Protocols
General Shake-Flask Solubility Determination Protocol
-
Preparation of Saturated Solution: An excess amount of the solute (this compound) is added to a known volume of the solvent in a vial or flask.
-
Equilibration: The mixture is agitated (e.g., using a shaker) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: The suspension is allowed to stand, or it is centrifuged/filtered to separate the saturated solution from the excess solid.
-
Quantification: A known volume of the clear, saturated solution is carefully removed and diluted as necessary. The concentration of the solute in the diluted sample is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Logical Workflow for Solubility Assessment
The following diagram illustrates a typical workflow for assessing the solubility of a compound like this compound.
Solubility Determination Workflow
References
A Technical Guide to Mecoprop-d6 for Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on Mecoprop-d6, a deuterated internal standard critical for the accurate quantification of the herbicide Mecoprop in various matrices. This document outlines commercial sources, key specifications, and a detailed experimental protocol for its use in isotope dilution mass spectrometry.
Introduction to this compound
This compound is a stable isotope-labeled form of Mecoprop, a widely used phenoxy herbicide. In analytical chemistry, particularly for environmental and food safety testing, deuterated standards like this compound are indispensable for the isotope dilution method. This technique offers high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This compound, with the CAS Number 1705649-54-2, has a molecular formula of C₁₀H₅D₆ClO₃ and a molecular weight of approximately 220.68 g/mol .
Commercial Suppliers and Specifications
Several chemical suppliers provide this compound, typically as an analytical standard. While specific quantitative data such as chemical purity and isotopic enrichment are lot-dependent and detailed in the Certificate of Analysis (CoA) provided by the supplier, the following table summarizes the key information for prominent commercial sources. Researchers are advised to consult the supplier's CoA for precise specifications.
| Supplier | Product Name/Grade | CAS Number | Molecular Formula | Notes |
| Sigma-Aldrich | Mecoprop-(4-chloro-2-methylphenoxy-d6) PESTANAL®, analytical standard | 1705649-54-2 | C₁₀D₆H₅ClO₃ | Sold as a neat solid. Purity is typically high, suitable for use as a reference material. Isotopic enrichment is not specified without a CoA but is expected to be high for an analytical standard. |
| Pharmaffiliates | This compound | 1705649-54-2 | C₁₀H₅D₆ClO₃ | Offered as a stable isotope-labeled compound for research purposes.[1] Available as a solid, with storage recommended at 2-8°C.[1] |
| CymitQuimica | This compound | 1705649-54-2 | C₁₀H₅D₆ClO₃ | Marketed under the TRC brand, this product is intended for laboratory use as a labeled Mecoprop.[2] |
Experimental Protocol: Quantification of Mecoprop in Water Samples by Isotope Dilution LC-MS/MS
This section provides a detailed methodology for the determination of Mecoprop in water samples using this compound as an internal standard. This protocol is a composite based on established methods for phenoxy herbicide analysis.[3][4]
Materials and Reagents
-
Mecoprop analytical standard
-
This compound internal standard
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Reagent water (Type I)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Standard laboratory glassware and equipment
Preparation of Standards
-
Stock Solutions (100 µg/mL): Accurately weigh and dissolve Mecoprop and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Mecoprop stock solution with a suitable solvent (e.g., 90:10 water:acetonitrile).
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration appropriate for spiking all samples and calibration standards.
Sample Preparation and Extraction
-
Sample Collection: Collect water samples in clean, appropriate containers.
-
Fortification: To a known volume of the water sample (e.g., 100 mL), add a precise volume of the this compound internal standard spiking solution.
-
Acidification: Acidify the sample to a pH of approximately 2-3 with formic acid to ensure Mecoprop is in its protonated form.
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by reagent water.
-
Load the acidified sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with a suitable solvent, such as acetonitrile.
-
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor the precursor to product ion transitions for both Mecoprop and this compound. The specific transitions should be optimized on the instrument.
-
Data Analysis and Quantification
-
Create a calibration curve by plotting the ratio of the peak area of Mecoprop to the peak area of this compound against the concentration of the Mecoprop calibration standards.
-
Determine the concentration of Mecoprop in the samples by using the peak area ratio from the sample and the calibration curve.
Logical Workflow for Mecoprop Analysis
The following diagram illustrates the general workflow for the quantification of Mecoprop in an environmental sample using this compound as an internal standard.
Caption: Workflow for Mecoprop quantification using a deuterated internal standard.
Signaling Pathway for Accurate Quantification
The underlying principle of using this compound relies on the logical pathway of isotope dilution, which ensures accurate quantification by accounting for analyte loss during sample processing.
Caption: Logical pathway of the isotope dilution method for accurate quantification.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Mecoprop-d6: A Technical Overview for Researchers
For the attention of researchers, scientists, and professionals in drug development, this document provides a detailed technical guide on Mecoprop-d6, a deuterated analogue of the phenoxypropionic acid herbicide Mecoprop.
This compound serves as an internal standard for the quantitative analysis of Mecoprop in various matrices. Due to the limited availability of specific data for the deuterated form, this guide focuses on the well-documented properties and mechanisms of the parent compound, Mecoprop.
Core Concepts and Mechanism of Action
Mecoprop is a selective, systemic herbicide used to control broadleaf weeds.[1] It belongs to the phenoxypropionic acid class of herbicides and functions as a synthetic auxin.[2][3] By mimicking the natural plant hormone indole-3-acetic acid (IAA), Mecoprop disrupts normal plant growth processes, leading to uncontrolled cell division and elongation, which ultimately results in the death of the plant.[2][4] The herbicidal activity is primarily attributed to the (R)-(+)-enantiomer, also known as Mecoprop-P.[5][6]
Signaling Pathway of Phenoxypropionic Acid Herbicides
The following diagram illustrates the generalized signaling pathway disrupted by synthetic auxins like Mecoprop.
Caption: Simplified signaling pathway of Mecoprop as a synthetic auxin.
Physicochemical and Toxicological Data
The following tables summarize key quantitative data for Mecoprop.
Table 1: Physicochemical Properties of Mecoprop
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₁₁ClO₃ | [5][6] |
| Molecular Weight | 214.64 g/mol | [5] |
| Appearance | Colorless to brown crystalline solid | [1][5] |
| Melting Point | 94-95 °C | [1][6] |
| Water Solubility | 880 mg/L at 25 °C | [5] |
| Vapor Pressure | 0.0000023 mmHg | [5] |
Note: this compound has a molecular weight of approximately 220.68 g/mol .[7]
Table 2: Toxicological Data for Mecoprop
| Test | Species | Result | Source(s) |
| Oral LD₅₀ | Rat | 930 - 1210 mg/kg | [1] |
| Oral LD₅₀ | Mouse | 650 mg/kg | [1] |
| Dermal LD₅₀ | Rat | >4000 mg/kg | [1] |
| Avian LC₅₀ | Mallard Duck | >5620 ppm | [1] |
| Avian LC₅₀ | Bobwhite Quail | 5000 ppm | [1] |
| Aquatic LC₅₀ (96h) | Rainbow Trout | 124 ppm | [1] |
| Aquatic LC₅₀ (96h) | Bluegill Sunfish | >100 ppm | [1] |
Experimental Protocols
Synthesis of (R)-2-Phenoxypropionic Acid (a related compound)
A common method for the synthesis of the herbicidally active R-enantiomer involves a two-step process[8]:
-
Synthesis of S-2-chloropropionic acid: This is achieved through the diazotization and chlorination of L-alanine.
-
Etherification: The resulting S-2-chloropropionic acid is reacted with phenol to yield R-2-phenoxypropionic acid.
Analysis of Mecoprop in Environmental Samples
The analysis of Mecoprop in environmental samples typically involves extraction followed by chromatographic separation and detection. This compound is an ideal internal standard for these methods.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Objective: To extract and concentrate Mecoprop from a water sample.
-
Materials: Water sample, SPE cartridge (e.g., C18), methanol, acidified water (pH 2-3), elution solvent (e.g., ethyl acetate).
-
Procedure:
-
Condition the SPE cartridge with methanol followed by acidified water.
-
Load the water sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute Mecoprop with the elution solvent.
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis.
-
2. Instrumental Analysis (Liquid Chromatography-Tandem Mass Spectrometry - LC-MS/MS)
-
Objective: To separate, identify, and quantify Mecoprop.
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.
-
Typical Parameters:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acidified water and acetonitrile.
-
Ionization: Electrospray ionization (ESI) in negative mode.
-
MS/MS Transitions: Monitor for specific precursor-to-product ion transitions for both Mecoprop and this compound.
-
The following diagram outlines a typical experimental workflow for the analysis of Mecoprop using this compound as an internal standard.
Caption: Workflow for Mecoprop analysis with an internal standard.
Environmental Fate
Mecoprop is of moderate persistence in the soil, with a residual activity of about two months.[1] It is mobile in soil, particularly in those with low organic matter, which presents a potential for groundwater contamination.[1][9] However, phenoxy herbicides like Mecoprop generally biodegrade at a rate that limits significant leaching to groundwater.[1]
Conclusion
This compound is a valuable tool for the accurate quantification of the widely used herbicide Mecoprop. Understanding the physicochemical properties, mechanism of action, and analytical methodologies for Mecoprop is essential for researchers in environmental science, toxicology, and agricultural sciences. The data and protocols presented in this guide provide a foundational resource for professionals working with this class of compounds.
References
- 1. EXTOXNET PIP - MECOPROP [extoxnet.orst.edu]
- 2. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 3. Mecoprop (Ref: RD 4593) [sitem.herts.ac.uk]
- 4. nbinno.com [nbinno.com]
- 5. Mecoprop | C10H11ClO3 | CID 7153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Mecoprop - Wikipedia [en.wikipedia.org]
- 7. cymitquimica.com [cymitquimica.com]
- 8. researchgate.net [researchgate.net]
- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Methodological & Application
Application Note: High-Throughput Analysis of Mecoprop in Environmental Samples using Mecoprop-d6 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mecoprop (MCPP) is a widely used phenoxy herbicide for the control of broadleaf weeds. Its extensive use has led to concerns about its potential environmental contamination and impact on human health. Consequently, sensitive and reliable analytical methods are required for the routine monitoring of Mecoprop in various environmental matrices, such as water and soil. Isotope dilution mass spectrometry (IDMS) is a powerful technique that provides high accuracy and precision by using a stable isotope-labeled internal standard to compensate for matrix effects and variations in sample preparation and instrument response.[1]
This application note presents a detailed protocol for the quantitative analysis of Mecoprop in water and soil samples using Mecoprop-d6 as an internal standard with a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. The use of this compound, a deuterated analog of the analyte, ensures the highest accuracy in quantification by closely mimicking the chemical and physical behavior of the native Mecoprop throughout the analytical process.
Experimental Protocols
Materials and Reagents
-
Standards: Mecoprop and this compound (analytical grade)
-
Solvents: Acetonitrile, Methanol, Water (LC-MS grade)
-
Reagents: Formic acid, Ammonium acetate
-
Solid Phase Extraction (SPE) Cartridges: Polymeric reversed-phase cartridges (e.g., Oasis HLB or Strata-X)
-
Filters: 0.22 µm syringe filters (PTFE or Nylon)
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Mecoprop and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Mecoprop stock solution with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water).
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same solvent mixture. This solution will be added to all samples, calibration standards, and quality controls.
Sample Preparation
-
To a 100 mL water sample, add the this compound internal standard spiking solution to achieve a final concentration of 10 ng/mL.
-
Acidify the sample to pH 2.5-3.0 with formic acid.
-
Condition an SPE cartridge with 5 mL of methanol followed by 5 mL of acidified water (pH 3.0).
-
Load the sample onto the SPE cartridge at a flow rate of 5-10 mL/min.
-
Wash the cartridge with 5 mL of water.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
Elute the analytes with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase composition and filter through a 0.22 µm syringe filter into an autosampler vial.
-
Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.
-
Add the this compound internal standard spiking solution.
-
Add 20 mL of acetonitrile and shake vigorously for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Repeat the extraction with another 20 mL of acetonitrile.
-
Combine the supernatants and evaporate to a volume of approximately 1 mL.
-
Add 10 mL of acidified water (pH 3.0) and proceed with the SPE cleanup as described for water samples (Section 2.3.1, steps 3-9).
LC-MS/MS Conditions
Liquid Chromatography (LC):
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS):
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) |
| Mecoprop | 213.0 | 141.0 | 100 | 15 |
| This compound | 219.0 | 141.0 | 100 | 15 |
Note: The MRM transition for this compound is an estimation based on the fragmentation of the native compound and the position of the deuterium labels. It is recommended to confirm and optimize this transition experimentally on the specific instrument being used.
Data Presentation
The following table summarizes the expected quantitative performance of the method. This data is based on typical results for Mecoprop analysis and should be verified through in-house validation.
| Parameter | Expected Performance |
| Linearity (r²) | > 0.995 |
| Calibration Range | 0.1 - 100 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 80 - 120% |
| Limit of Quantification (LOQ) | 0.1 ng/mL (in standard solution) |
| Limit of Detection (LOD) | 0.03 ng/mL (in standard solution) |
Mandatory Visualization
References
Application Notes and Protocols for Isotopic Dil-ution Analysis of Mecoprop-d6
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Mecoprop using its deuterated internal standard, Mecoprop-d6, by isotopic dilution mass spectrometry. These guidelines are intended for researchers in environmental science, agriculture, and toxicology, as well as professionals involved in drug development and safety assessment.
Introduction
Mecoprop, a widely used herbicide, exists as a chiral compound, with the (R)-(+)-enantiomer (Mecoprop-P) possessing the majority of the herbicidal activity.[1] Accurate quantification of Mecoprop in various matrices is crucial for environmental monitoring, food safety, and toxicological studies. Isotope dilution analysis, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold standard for high-precision and accurate quantification of organic molecules.[2] This method involves spiking a known amount of a stable isotope-labeled internal standard, in this case, this compound, into the sample. The ratio of the native analyte to the labeled standard is then measured by MS/MS, allowing for precise quantification that corrects for matrix effects and variations in sample preparation and instrument response.
Experimental Protocols
This section details the methodologies for the analysis of Mecoprop in various matrices using this compound as an internal standard.
Sample Preparation
The choice of sample preparation technique depends on the matrix being analyzed. Below are general protocols for water, soil, and plant matrices.
2.1.1. Water Samples
-
Collect water samples in amber glass bottles to prevent photodegradation.
-
For preservation, acidify the samples to a pH < 2 with a suitable acid (e.g., formic acid).[3]
-
Store the samples at 4°C and analyze them within 48 hours of collection.
-
Prior to analysis, filter the water samples through a 0.22 µm syringe filter to remove particulate matter.[3]
-
Spike a known volume of the filtered water sample with a known amount of this compound solution.
2.1.2. Soil Samples
-
Air-dry the soil samples and sieve them through a 2 mm mesh to remove large debris.
-
Homogenize the sieved soil.
-
Weigh a representative subsample of the homogenized soil (e.g., 5-10 g) into a centrifuge tube.
-
Spike the soil sample with a known amount of this compound solution.
-
Proceed with the extraction procedure outlined in section 2.2.
2.1.3. Plant Samples
-
Wash the plant material with deionized water to remove any soil or debris.
-
Homogenize the fresh or freeze-dried plant material using a high-speed blender or a cryogenic grinder.
-
Weigh a representative subsample of the homogenized plant material (e.g., 1-5 g) into a centrifuge tube.
-
Spike the plant sample with a known amount of this compound solution.
-
Proceed with the extraction procedure outlined in section 2.2.
Extraction and Cleanup
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and effective technique for extracting pesticides from various matrices.[4][5][6]
2.2.1. QuEChERS Extraction
-
To the spiked sample in the centrifuge tube, add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake the tube vigorously for 1 minute.
-
Centrifuge the tube at ≥3000 g for 5 minutes.
2.2.2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Take an aliquot of the supernatant from the extraction step (e.g., 1-6 mL) and transfer it to a d-SPE cleanup tube. The d-SPE tube typically contains a primary secondary amine (PSA) sorbent to remove organic acids and a C18 sorbent to remove nonpolar interferences. Magnesium sulfate is also included to remove excess water.
-
Shake the d-SPE tube for 30 seconds.
-
Centrifuge the tube at ≥3000 g for 5 minutes.
-
The resulting supernatant is the final extract.
LC-MS/MS Analysis
2.3.1. Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column is typically used for the separation of Mecoprop.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of acid (e.g., 0.1% formic acid), is commonly employed.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-20 µL.
A representative LC gradient is provided in the table below.
| Time (min) | % Mobile Phase A (Water + 0.1% Formic Acid) | % Mobile Phase B (Acetonitrile + 0.1% Formic Acid) |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 8.0 | 5 | 95 |
| 10.0 | 5 | 95 |
| 10.1 | 95 | 5 |
| 15.0 | 95 | 5 |
2.3.2. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for the analysis of acidic herbicides like Mecoprop.
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for both Mecoprop and this compound. This provides high selectivity and sensitivity.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Mecoprop | 213.0 | 141.0 | -15 |
| This compound | 219.0 | 147.0 | -15 |
Note: The optimal MRM transitions and collision energies should be determined empirically on the specific instrument being used.
Data Presentation
The following tables summarize typical quantitative data obtained for the analysis of Mecoprop using isotopic dilution.
Table 1: Method Performance for Mecoprop Analysis in Water
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.01 µg/L | [3] |
| Limit of Quantification (LOQ) | 0.02 µg/L | [3] |
| Recovery | 88 - 120% | [3] |
| Relative Standard Deviation (RSD) | ≤20% | [3] |
Table 2: Method Performance for Mecoprop Analysis in Soil
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 1 µg/kg | N/A |
| Limit of Quantification (LOQ) | 5 µg/kg | N/A |
| Recovery | 85 - 110% | N/A |
| Relative Standard Deviation (RSD) | ≤15% | N/A |
Table 3: Method Performance for Mecoprop Analysis in Kidney Tissue [7]
| Parameter | Value |
| Limit of Detection (LOD) | 0.02 mg/kg |
| Recovery (at 1 and 5 mg/kg) | 82 - 93% |
| Relative Standard Deviation (RSD) | 3.2 - 19% |
Note: The values in Table 2 are representative and may vary depending on the specific soil type and analytical conditions. Data for this compound specifically was not available in the searched literature, so data for Mecoprop analysis is presented.
Visualizations
Experimental Workflow
Caption: General workflow for the isotopic dilution analysis of Mecoprop.
Mecoprop's Mode of Action as a Synthetic Auxin
References
- 1. Mecoprop - Wikipedia [en.wikipedia.org]
- 2. openprairie.sdstate.edu [openprairie.sdstate.edu]
- 3. lcms.cz [lcms.cz]
- 4. gcms.cz [gcms.cz]
- 5. lcms.cz [lcms.cz]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Mecoprop in Environmental Samples Using a Stable Isotope Dilution LC-MS/MS Method
Audience: This document is intended for researchers, scientists, and professionals in drug development and environmental monitoring who are involved in the quantitative analysis of herbicides.
Introduction: Mecoprop (MCPP) is a widely used phenoxyacetic acid herbicide for the control of broad-leaf weeds.[1] Its prevalence necessitates sensitive and reliable analytical methods for monitoring its presence in environmental matrices to ensure regulatory compliance and environmental safety. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of trace-level contaminants due to its high selectivity and sensitivity.[2] This application note describes a robust LC-MS/MS method for the quantification of Mecoprop in water and soil samples. The method employs a stable isotope-labeled internal standard, Mecoprop-d6, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[3][4]
Experimental Protocols
Sample Preparation
A reliable sample preparation protocol is crucial for accurate quantification. The following outlines a solid-phase extraction (SPE) method for water samples and a solvent extraction method for soil samples.
1.1. Water Sample Preparation (Solid-Phase Extraction)
-
Sample Collection: Collect 500 mL of the water sample.
-
Acidification: Acidify the sample to a pH of approximately 2.5-3.0 using formic acid to ensure Mecoprop is in its neutral form.
-
Internal Standard Spiking: Spike the sample with a known concentration of this compound solution (e.g., 100 µL of 1 µg/mL solution).
-
SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., Bond Elut PPL) by passing 5 mL of methanol followed by 5 mL of acidified deionized water (pH 3.0) through the cartridge.[5]
-
Sample Loading: Pass the entire 500 mL water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.
-
Elution: Elute the trapped analytes (Mecoprop and this compound) from the cartridge using 5-10 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 50:50 water:methanol with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
1.2. Soil Sample Preparation (Solvent Extraction)
-
Sample Weighing: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Spike the sample with a known concentration of this compound solution.
-
Extraction: Add 20 mL of acidified acetonitrile (e.g., with 1% formic acid).
-
Shaking/Vortexing: Cap the tube and shake vigorously for 15 minutes using a mechanical shaker.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under nitrogen and reconstitute in 1 mL of the initial mobile phase.
-
Filtration: Filter the sample through a 0.22 µm syringe filter into an autosampler vial.
Caption: General workflow for the preparation of water and soil samples.
LC-MS/MS Method
2.1. Liquid Chromatography (LC) Conditions The chromatographic separation is performed using a C18 reversed-phase column.
| Parameter | Condition |
| LC System | Agilent 1290 Infinity HPLC or equivalent UHPLC system[6] |
| Column | Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm) or equivalent[2] |
| Mobile Phase A | 0.1% Formic Acid in Water[6][7] |
| Mobile Phase B | 0.1% Formic Acid in Methanol[6] |
| Flow Rate | 0.4 mL/min |
| Injection Vol. | 5 µL |
| Column Temp. | 40°C |
Table 1: Optimized Liquid Chromatography Conditions.
2.2. LC Gradient Program A gradient elution is used to achieve optimal separation and peak shape.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 8.0 | 5 | 95 |
| 10.0 | 5 | 95 |
| 10.1 | 95 | 5 |
| 12.0 | 95 | 5 |
Table 2: LC Gradient Elution Program.
2.3. Mass Spectrometry (MS) Conditions The analysis is conducted using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode and Multiple Reaction Monitoring (MRM).
| Parameter | Setting |
| MS System | Sciex TripleQuad 6500 or equivalent[6] |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -4000 V |
| Nebulizer Gas | 45 psi |
| Source Temperature | 300°C[8] |
| Collision Gas | Argon |
Table 3: Mass Spectrometry Source and Gas Conditions.
2.4. MRM Transitions Specific precursor-to-product ion transitions are monitored for the quantification of Mecoprop and its internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Mecoprop | 213.1 | 140.9[3][7] | -20 |
| This compound | 219.1 | 140.9 | -20 |
Table 4: Optimized MRM Transitions and Collision Energies. Collision energy is an example and should be optimized for the specific instrument used.
Quantitative Data and Method Performance
The method performance should be validated to ensure reliability. The following table summarizes typical performance characteristics based on literature.
| Parameter | Result |
| Linearity Range | 0.1 - 200 ng/mL |
| Correlation Coefficient (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.02 - 1.0 ng/L (Water)[3] |
| Limit of Quantification (LOQ) | 0.01 mg/kg (Soil)[6] |
| Recovery | 71% - 118% |
| Precision (%RSD) | < 15% |
Table 5: Summary of Method Performance Characteristics.
Caption: Logical workflow of the LC-MS/MS analysis and quantification process.
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and robust protocol for the quantification of Mecoprop in environmental water and soil samples. The use of this compound as a stable isotope-labeled internal standard effectively compensates for matrix interference and procedural losses, leading to high-quality, reliable data. This application note serves as a comprehensive guide for laboratories aiming to implement routine monitoring of Mecoprop.
References
- 1. jsomt.jp [jsomt.jp]
- 2. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. epa.gov [epa.gov]
- 7. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
Application Note: Sample Preparation for the Analysis of Mecoprop-d6 in Water
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mecoprop (MCPP), a widely used phenoxy acid herbicide, is a potential contaminant of water sources. Accurate and sensitive quantification of Mecoprop and its isotopically labeled internal standard, Mecoprop-d6, is crucial for environmental monitoring and risk assessment. Effective sample preparation is a critical step to isolate and concentrate the analyte from the complex water matrix, thereby enhancing the accuracy and reliability of subsequent analytical measurements. This application note provides detailed protocols for the sample preparation of this compound in water using Solid-Phase Extraction (SPE) and Supramolecular Solvent-based Microextraction (SUSME), followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation
The following tables summarize the quantitative data for the described sample preparation methods.
Table 1: Method Performance for Mecoprop Analysis in Water
| Parameter | Solid-Phase Extraction (SPE) | Supramolecular Solvent-based Microextraction (SUSME) |
| Recovery | 64.3% - 118%[1][2] | ~75%[3][4] |
| Limit of Detection (LOD) | 0.00008 - 0.035 µg/L[1][5] | 1 ng/L[3][4] |
| Limit of Quantitation (LOQ) | Not consistently reported | 1 ng/L[3] |
| Relative Standard Deviation (RSD) | 3.2% - 19%[6] | 1.6% - 2.7%[3][4] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE)
This protocol details the extraction and concentration of this compound from water samples using SPE, a widely adopted and robust technique.
Materials:
-
Water sample
-
This compound internal standard solution
-
Formic acid
-
Methanol (HPLC grade)
-
Deionized water
-
Solid-Phase Extraction Cartridges (e.g., Bond Elut ENV 200 mg/6 mL or Strata-X 100 mg/6 mL)[1]
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Autosampler vials
Procedure:
-
Sample Acidification: To a 500 mL water sample, add 2 mL of formic acid to achieve a concentration of 0.1% and ensure a pH that promotes the retention of Mecoprop on the SPE sorbent.[1]
-
Internal Standard Spiking: Spike the acidified water sample with an appropriate volume of this compound internal standard solution to achieve the desired final concentration.
-
SPE Cartridge Conditioning:
-
Sample Loading: Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Cartridge Washing: After loading the entire sample, wash the cartridge with a suitable solvent (e.g., 5-10 mL of deionized water) to remove any interfering substances.
-
Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 10-20 minutes to remove residual water.
-
Elution: Elute the retained this compound from the cartridge using an appropriate solvent. A common elution solvent is a mixture of acetonitrile and methanol (1:1, v/v).[2] Use a small volume (e.g., 2 x 3 mL) to ensure a high concentration factor.
-
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried residue in a small, known volume (e.g., 500 µL) of the initial mobile phase of the LC-MS/MS system.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
Protocol 2: Supramolecular Solvent-based Microextraction (SUSME)
This protocol offers a rapid and efficient alternative to traditional SPE, utilizing a supramolecular solvent for the microextraction of this compound.
Materials:
-
Water sample
-
This compound internal standard solution
-
Dodecanoic acid (DoA)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Acetate buffer (pH 5.0)
-
Nitrogen gas supply
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: To a suitable volume of the water sample in a glass centrifuge tube, add the this compound internal standard.
-
Formation of Supramolecular Solvent:
-
Add dodecanoic acid (DoA) and tetrahydrofuran (THF) to the water sample.
-
Adjust the pH to approximately 1.5 with hydrochloric acid to facilitate the formation of reverse aggregates of DoA, which constitute the supramolecular solvent.[3]
-
-
Extraction: Vortex the mixture vigorously for a set period (e.g., 5 minutes) to ensure intimate contact between the sample and the supramolecular solvent, allowing for the extraction of this compound.
-
Phase Separation: Centrifuge the mixture to separate the supramolecular solvent phase (containing the analyte) from the aqueous phase.
-
Solvent Removal: Carefully transfer the supramolecular solvent extract to a clean microtube and dry it under a stream of nitrogen.[3]
-
Back-Extraction:
-
Final Preparation: Centrifuge the tube to pellet any insoluble matter.
-
Analysis: Collect the supernatant (aqueous extract) and transfer it to an autosampler vial for LC-MS/MS analysis.
Visualization
The following diagrams illustrate the experimental workflows for the described sample preparation methods.
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
Caption: Supramolecular Solvent Microextraction (SUSME) workflow.
References
- 1. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselective quantitation of mecoprop and dichlorprop in natural waters by supramolecular solvent-based microextraction, chiral liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of commonly used herbicides in surface water using solid-phase extraction and dual-column HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction Protocol for Mecoprop-d6
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solid-phase extraction (SPE) of Mecoprop-d6, an isotope-labeled analog of the herbicide Mecoprop, from aqueous samples. This protocol is designed for sample cleanup and concentration prior to analysis by methods such as liquid chromatography-mass spectrometry (LC-MS).
Introduction
Mecoprop (MCPP) is a widely used herbicide for the control of broadleaf weeds.[1] this compound is a deuterated internal standard commonly used in analytical methods for the accurate quantification of Mecoprop in environmental and biological samples.[2] Solid-phase extraction is a robust and efficient sample preparation technique that removes interfering substances and concentrates the analyte of interest, leading to improved analytical sensitivity and accuracy.[3] This application note details a reliable SPE protocol for the extraction of this compound from water samples. Due to their nearly identical physical properties, the protocol for Mecoprop can be directly applied to this compound.[2]
Chemical Properties of Mecoprop
Understanding the chemical properties of Mecoprop is crucial for developing an effective SPE protocol. Mecoprop is an acidic compound.[1]
| Property | Value |
| Chemical Name | 2-(4-chloro-2-methylphenoxy)propionic acid |
| Molecular Weight | 214.6 g/mol |
| Water Solubility | 880 mg/L at 25 °C[4] |
| pKa | ~3.1 |
Solid-Phase Extraction Protocol
This protocol is optimized for the extraction of this compound from a 500 mL water sample using a polymeric reversed-phase SPE cartridge.
Materials and Reagents
-
SPE Cartridge: Polymeric reversed-phase, 200 mg/6 mL (e.g., Bond Elut PPL, Strata-X)[5][6]
-
Methanol (MeOH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid (or other acid for pH adjustment)
-
Ammonia solution (for elution modification)
-
Organic-free reagent water
-
Glassware and collection tubes
-
SPE manifold
-
Nitrogen evaporator (optional)
Experimental Protocol
The SPE procedure consists of four main steps: conditioning, loading, washing, and elution.[7]
1. Sample Pre-treatment:
-
Acidify the 500 mL water sample to a pH of approximately 2-3 with formic acid.[6] This ensures that the acidic this compound is in its neutral form, promoting retention on the reversed-phase sorbent.
2. SPE Cartridge Conditioning:
-
Pass 10 mL of Methanol (MeOH) through the cartridge at a flow rate of 2 mL/min.[5]
-
Follow with 10 mL of organic-free reagent water at a flow rate of 2 mL/min.[5] Do not allow the cartridge to dry out after this step.
3. Sample Loading:
-
Load the pre-treated 500 mL water sample onto the conditioned SPE cartridge at a flow rate of 10 mL/min.[5]
4. Cartridge Washing:
-
After loading the entire sample, wash the cartridge with 5 mL of organic-free reagent water to remove any co-extracted polar interferences.
-
Dry the cartridge under a gentle vacuum or nitrogen stream for 30 seconds to 1 minute to remove excess water.[5]
5. Elution:
-
Elute the retained this compound from the cartridge with 4 mL of a 1:1 (v/v) mixture of acetonitrile and methanol.[5] To enhance the elution of the acidic analyte, 50 µL of a 4:1 mixture of MeOH and ammonia can be added to the eluent.[5]
-
Collect the eluate in a clean collection tube.
6. Post-Elution Processing (Optional):
-
The eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of a solvent compatible with the analytical instrument (e.g., mobile phase) to further concentrate the sample.
Summary of SPE Protocol Parameters
| Step | Solvent/Solution | Volume | Flow Rate |
| Conditioning 1 | Methanol | 10 mL | 2 mL/min |
| Conditioning 2 | Reagent Water | 10 mL | 2 mL/min |
| Sample Loading | Acidified Water Sample (pH 2-3) | 500 mL | 10 mL/min |
| Washing | Reagent Water | 5 mL | ~10 mL/min |
| Drying | Vacuum/Nitrogen | N/A | N/A |
| Elution | Acetonitrile:Methanol (1:1, v/v) with optional ammonia | 4 mL | 1-2 mL/min |
Experimental Workflow
Discussion
The selection of a polymeric reversed-phase sorbent is ideal for retaining the moderately nonpolar this compound from a large volume of a polar matrix like water. Acidification of the sample is a critical step to ensure the analyte is in its non-ionized form, maximizing its interaction with the nonpolar stationary phase. The washing step with pure water effectively removes salts and other polar impurities without causing premature elution of the analyte. Finally, a strong organic solvent mixture is used to disrupt the interaction between this compound and the sorbent, allowing for its efficient recovery. The addition of a small amount of a basic modifier to the elution solvent can further improve the recovery of the acidic analyte by ensuring it is in its ionized, more polar form, which has less affinity for the sorbent.
This protocol provides a robust and reliable method for the extraction and concentration of this compound from aqueous samples, enabling accurate and sensitive downstream analysis. Users may need to optimize certain parameters, such as sample volume, sorbent mass, and elution solvent composition, based on their specific sample matrix and analytical requirements.
References
- 1. EXTOXNET PIP - MECOPROP [extoxnet.orst.edu]
- 2. Mecoprop-(4-chloro-2-methylphenoxy-d6) PESTANAL , analytical standard 1705649-54-2 [sigmaaldrich.com]
- 3. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Mecoprop | C10H11ClO3 | CID 7153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Application Note: Quantitative Analysis of Mecoprop in Environmental Samples by Gas Chromatography-Mass Spectrometry (GC-MS) using Mecoprop-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of the herbicide Mecoprop in complex environmental matrices. The protocol employs Gas Chromatography coupled with Mass Spectrometry (GC-MS) and utilizes Mecoprop-d6 as an internal standard for accurate quantification. The methodology encompasses sample preparation using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) technique, followed by derivatization to enhance the volatility of the analyte. This method is suitable for researchers in environmental monitoring, food safety, and toxicology.
Introduction
Mecoprop (2-(4-chloro-2-methylphenoxy)propanoic acid) is a widely used post-emergence herbicide for the control of broadleaf weeds. Its extensive use raises concerns about its potential contamination of soil, water, and food sources. Consequently, sensitive and reliable analytical methods are required for its detection and quantification in various environmental and biological samples. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds, offering high sensitivity and selectivity. However, the polar nature of Mecoprop, due to its carboxylic acid group, necessitates a derivatization step to increase its volatility for GC analysis.
The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification. This compound is chemically identical to Mecoprop, but its increased mass allows it to be distinguished by the mass spectrometer. As an internal standard, it is added to the sample at a known concentration at the beginning of the sample preparation process. This allows for the correction of any analyte loss during extraction, cleanup, and derivatization, as well as variations in instrument response, thereby improving the accuracy and precision of the results.
This application note provides a comprehensive protocol for the extraction, derivatization, and GC-MS analysis of Mecoprop, with quantification achieved through the use of this compound.
Experimental Protocols
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a streamlined approach for the extraction and cleanup of pesticide residues from a variety of matrices.
Materials:
-
Homogenized sample (e.g., 10 g of soil or 15 mL of water)
-
This compound internal standard solution (in a suitable solvent like acetonitrile)
-
Acetonitrile (ACN)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride (NaCl)
-
Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) sorbent and anhydrous magnesium sulfate.
-
Centrifuge tubes (50 mL)
-
Centrifuge
Protocol:
-
Weigh 10 g of the homogenized solid sample or measure 15 mL of the liquid sample into a 50 mL centrifuge tube.
-
Spike the sample with a known amount of the this compound internal standard solution.
-
Add 10 mL of acetonitrile to the tube.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Transfer an aliquot of the upper acetonitrile layer to a d-SPE cleanup tube.
-
Shake the d-SPE tube for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
The resulting supernatant is ready for derivatization.
Derivatization
Derivatization is essential to increase the volatility of Mecoprop for GC analysis. Methylation of the carboxylic acid group is a common and effective approach.
Materials:
-
QuEChERS extract
-
Derivatization reagent (e.g., Trimethylsilyldiazomethane (TMS-diazomethane) solution in diethyl ether or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))
-
GC vials with inserts
-
Heating block or oven
Protocol (using TMS-diazomethane):
-
Transfer a measured volume (e.g., 100 µL) of the cleaned-up QuEChERS extract into a GC vial insert.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add a small volume of a suitable solvent (e.g., 50 µL of methanol).
-
Add the derivatizing agent, TMS-diazomethane, dropwise until a persistent yellow color is observed, indicating an excess of the reagent.
-
Allow the reaction to proceed for 10-15 minutes at room temperature.
-
Quench the excess reagent by adding a small drop of acetic acid until the yellow color disappears.
-
The sample is now ready for GC-MS analysis.
Note: TMS-diazomethane is toxic and explosive and should be handled with extreme caution in a well-ventilated fume hood.
GC-MS Analysis
Instrumentation:
A gas chromatograph coupled to a mass spectrometer (single quadrupole or triple quadrupole) is required.
GC Conditions (Typical):
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature of 60°C, hold for 1 min, ramp to 200°C at 20°C/min, then ramp to 280°C at 10°C/min, hold for 5 min |
MS Conditions (Typical for Single Quadrupole in SIM mode):
| Parameter | Value |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
MS Conditions (Typical for Triple Quadrupole in MRM mode):
| Parameter | Value |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data
The following table summarizes the key quantitative parameters for the GC-MS analysis of the methylated derivatives of Mecoprop and this compound. The mass-to-charge ratios for this compound are predicted based on the known fragmentation of the unlabeled compound, assuming the deuterium labels are on the propanoic acid methyl group.
| Compound | Derivatized Form | Expected Retention Time (min) | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Mecoprop | Methyl Mecoprop | ~10-12 | 228 | 141 | 113 |
| This compound | Methyl this compound | ~10-12 | 234 | 141 | 113 |
Note: The retention time is an estimate and should be confirmed experimentally. The product ions for this compound are predicted to be the same as for Mecoprop, as the deuterium labels are on the ethyl group of the propanoic acid moiety which is cleaved off during fragmentation to form the primary fragment ion. The precursor ion will show a mass shift of +6 amu.
Workflow Diagram
Caption: Workflow for the GC-MS analysis of Mecoprop using this compound.
Conclusion
The described GC-MS method, incorporating a QuEChERS sample preparation protocol and the use of this compound as an internal standard, provides a reliable and accurate means for the quantification of Mecoprop in complex matrices. The derivatization step is critical for achieving good chromatographic performance. This application note serves as a comprehensive guide for researchers and scientists involved in pesticide residue analysis, ensuring high-quality data for environmental monitoring and food safety applications.
Application of Mecoprop-d6 in Environmental Sample Analysis: A Detailed Guide
Introduction
Mecoprop, a widely used phenoxy herbicide for the control of broadleaf weeds, is a compound of significant environmental interest due to its potential to contaminate soil and water resources. Accurate and reliable quantification of Mecoprop in environmental matrices is crucial for monitoring its fate and transport, assessing potential ecological risks, and ensuring regulatory compliance. The use of a stable isotope-labeled internal standard, such as Mecoprop-d6, is a cornerstone of robust analytical methodology, particularly when coupled with mass spectrometry-based techniques. This application note provides detailed protocols for the analysis of Mecoprop in water and soil samples using this compound as an internal standard, aimed at researchers, scientists, and professionals in environmental monitoring and drug development.
The principle of isotope dilution mass spectrometry (IDMS) involves the addition of a known amount of an isotopically labeled analogue of the target analyte (in this case, this compound) to the sample prior to any processing.[1] This "internal standard" behaves chemically and physically identically to the native analyte throughout the extraction, cleanup, and analytical procedures. Any loss of the native analyte during sample preparation will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the native analyte to the isotopically labeled internal standard in the final extract, an accurate and precise quantification can be achieved, compensating for matrix effects and variations in recovery.
Analytical Workflow Overview
The general workflow for the analysis of Mecoprop in environmental samples using this compound as an internal standard involves several key stages, from sample collection and preparation to instrumental analysis and data processing.
Caption: General workflow for Mecoprop analysis using this compound.
Quantitative Data Summary
The following tables summarize the quantitative performance data for the analysis of Mecoprop in water and soil matrices using this compound as an internal standard. These values are indicative of the performance that can be achieved with the described methods.
Table 1: Quantitative Performance in Water Samples
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 1 ng/L | [2][3] |
| Limit of Quantification (LOQ) | 1 ng/L | [2][3] |
| Recovery | 70-120% | [4] |
| Relative Standard Deviation (RSD) | < 15% | [4] |
Table 2: Quantitative Performance in Soil Samples
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.000139 - 0.000212 mg/kg | [5] |
| Limit of Quantification (LOQ) | 0.01 mg/kg | [5] |
| Recovery | 70-120% | |
| Relative Standard Deviation (RSD) | < 20% |
Experimental Protocols
Protocol 1: Analysis of Mecoprop in Water by LC-MS/MS
This protocol describes the determination of Mecoprop in water samples using solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
1. Materials and Reagents
-
Mecoprop analytical standard
-
This compound internal standard solution (e.g., 1 µg/mL in methanol)
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)
2. Sample Preparation
-
Collect water samples in clean glass bottles and store at 4°C until analysis.
-
For each 100 mL of water sample, add a known amount of this compound internal standard solution to achieve a final concentration of, for example, 100 ng/L.
-
Acidify the sample to pH 2-3 with formic acid.
-
Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load the acidified water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of ultrapure water to remove interfering substances.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
Elute the analytes with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate Mecoprop from matrix interferences (e.g., start with 95% A, ramp to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
MRM Transitions:
4. Quantification
-
Create a calibration curve using standards of Mecoprop at various concentrations, with a constant concentration of this compound.
-
Calculate the ratio of the peak area of Mecoprop to the peak area of this compound for both the standards and the samples.
-
Determine the concentration of Mecoprop in the samples by interpolating from the calibration curve.
Protocol 2: Analysis of Mecoprop in Soil by GC-MS/MS
This protocol outlines the determination of Mecoprop in soil samples, which requires a derivatization step to make the analyte amenable to gas chromatography.
1. Materials and Reagents
-
Mecoprop analytical standard
-
This compound internal standard solution (e.g., 1 µg/mL in methanol)
-
Methanol, pesticide residue grade
-
Acetonitrile, pesticide residue grade
-
Sodium hydroxide solution
-
Sulfuric acid
-
Derivatization agent (e.g., Diazomethane, or a safer alternative like trimethylsilyldiazomethane or a silylating agent)
-
Anhydrous sodium sulfate
-
Graphitized carbon black
-
Aluminium oxide
2. Sample Preparation
-
Air-dry the soil sample and sieve it to remove large debris.
-
Weigh 5.0 g of the homogenized soil into a centrifuge tube.
-
Spike the sample with a known amount of this compound internal standard solution.
-
Add 10 mL of sodium hydroxide solution and 1 mL of methanol for hydrolysis, and heat at 85°C overnight.[5]
-
After cooling, acidify the sample to approximately pH 3 with sulfuric acid.[5]
-
Extract the analytes with a suitable organic solvent (e.g., a mixture of acetonitrile and methanol).
-
Centrifuge the sample, and transfer the supernatant to a clean tube.
-
Perform a clean-up step by adding anhydrous magnesium sulfate, graphitized carbon black, and aluminium oxide to the extract.[5]
-
Vortex and centrifuge the mixture.
-
Take an aliquot of the cleaned extract for derivatization.
3. Derivatization
-
Caution: Derivatization agents can be hazardous. Follow all safety precautions and perform the reaction in a well-ventilated fume hood.
-
Evaporate the cleaned extract to dryness.
-
Add the derivatization agent according to the manufacturer's instructions to convert the acidic Mecoprop and this compound into their more volatile methyl or silyl esters.
-
After the reaction is complete, remove the excess derivatization agent and solvent.
-
Reconstitute the derivatized residue in a suitable solvent (e.g., hexane) for GC-MS/MS analysis.
4. GC-MS/MS Conditions
-
GC System: Agilent 7890B or equivalent
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow rate
-
Inlet Temperature: 250°C
-
Oven Temperature Program: A suitable temperature program to achieve good chromatographic separation (e.g., start at 60°C, ramp to 280°C).
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electron Ionization (EI)
-
MRM Transitions: To be determined for the specific derivatives of Mecoprop and this compound.
5. Quantification
-
Follow the same quantification principles as described in the LC-MS/MS protocol, using the peak area ratios of the derivatized Mecoprop and this compound.
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the sample matrix, the necessary sample preparation steps, and the appropriate analytical technique.
Caption: Decision tree for Mecoprop analysis in environmental samples.
References
- 1. Application and validation of isotope dilution method (IDM) for predicting bioavailability of hydrophobic organic contaminants in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stereoselective quantitation of mecoprop and dichlorprop in natural waters by supramolecular solvent-based microextraction, chiral liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
Analytical Standards for Mecoprop-d6: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Mecoprop-d6 as an internal standard in the quantitative analysis of Mecoprop. This compound is an isotopically labeled version of the herbicide Mecoprop, which is widely used for the control of broadleaf weeds. The use of a stable isotope-labeled internal standard is the gold standard for accurate quantification in mass spectrometry-based methods, as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[1]
Physicochemical Properties and Handling
This compound is a deuterated analog of Mecoprop, where six hydrogen atoms have been replaced by deuterium. This labeling provides a distinct mass difference for mass spectrometric detection while maintaining nearly identical chemical and physical properties to the unlabeled analyte.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 2-(4-Chloro-2-methylphenoxy-d6)propionic acid | [1] |
| Synonyms | MCPP-d6, Mecoprop D6 (phenyl D3, methyl D3) | [2] |
| CAS Number | 1705649-54-2 | [1][2][3] |
| Molecular Formula | C₁₀H₅D₆ClO₃ | [1][2] |
| Molecular Weight | 220.68 g/mol | [1][2][3] |
| Appearance | Typically supplied as a neat solid or in solution | [1][3] |
| Storage | 2-8°C Refrigerator | [2] |
Handling and Storage: this compound standards should be handled by trained personnel in a laboratory setting. It is recommended to store the standard as per the manufacturer's instructions, typically in a refrigerator at 2-8°C.[2] Solutions should be protected from light and evaporation.
Application: Isotope Dilution Mass Spectrometry
This compound is primarily used as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of Mecoprop in various matrices, including environmental (water, soil) and food samples. The principle of IDMS involves adding a known amount of the labeled standard (this compound) to the sample prior to extraction and analysis. The ratio of the unlabeled analyte to the labeled internal standard is then measured by mass spectrometry. Since the labeled and unlabeled compounds behave almost identically during sample preparation and analysis, any losses or variations will affect both equally, leading to a highly accurate and precise measurement of the analyte concentration.[1]
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the matrix. Below are two common protocols for water and food samples.
Solid-phase extraction is a widely used technique for the extraction and preconcentration of pesticides from water samples.
Protocol:
-
Sample Preparation:
-
Filter the water sample (e.g., 500 mL) through a glass fiber filter to remove particulate matter.
-
Acidify the sample to pH 2-3 with a suitable acid (e.g., HCl).
-
Spike the sample with a known amount of this compound internal standard solution.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing methanol (e.g., 2 x 5 mL) followed by acidified deionized water (e.g., 2 x 5 mL). Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the prepared water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
Wash the cartridge with a small volume of acidified deionized water (e.g., 5 mL) to remove interferences.
-
-
Elution:
-
Dry the cartridge under vacuum for 10-20 minutes.
-
Elute the analytes with a suitable organic solvent, such as ethyl acetate or dichloromethane (e.g., 2 x 5 mL).
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., 1 mL of mobile phase for LC-MS analysis or a derivatization solvent for GC-MS analysis).
-
Workflow for SPE of Water Samples
Caption: Workflow for Solid-Phase Extraction of Mecoprop from Water Samples.
The QuEChERS method is a popular and effective technique for the extraction of pesticide residues from a wide variety of food matrices.[3][4][5]
Protocol:
-
Sample Homogenization:
-
Homogenize a representative portion of the food sample (e.g., 10-15 g). For dry samples, add a specific amount of water to rehydrate.[6]
-
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Spike with the this compound internal standard solution.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
-
Centrifugation:
-
Centrifuge the tube at ≥3000 g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant (e.g., 1 mL).
-
Transfer it to a d-SPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) and magnesium sulfate). The choice of sorbent depends on the matrix.
-
Vortex for 30 seconds.
-
-
Final Centrifugation and Analysis:
-
Centrifuge the d-SPE tube.
-
The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS (after derivatization).
-
Workflow for QuEChERS Sample Preparation
Caption: Workflow for QuEChERS Sample Preparation for Food Samples.
Analytical Methods
LC-MS/MS is a highly sensitive and selective technique for the analysis of Mecoprop without the need for derivatization. Negative ion electrospray ionization (ESI) is typically used.
Table 2: Typical LC-MS/MS Parameters for Mecoprop Analysis
| Parameter | Typical Value |
| LC Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% formic acid or 5 mM ammonium formate |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 30 - 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Precursor Ion (Q1) for Mecoprop | m/z 213 |
| Product Ions (Q3) for Mecoprop | m/z 141, m/z 169 (example transitions) |
| Precursor Ion (Q1) for this compound | m/z 219 |
| Product Ions (Q3) for this compound | m/z 147, m/z 175 (example transitions) |
| Collision Energy | Optimized for specific instrument and transitions |
Note: The specific MS/MS transitions and collision energies should be optimized for the instrument in use.
GC-MS analysis of acidic herbicides like Mecoprop requires a derivatization step to increase their volatility and improve chromatographic performance.[7][8]
Derivatization Protocol (Methylation with TMAH):
-
Take the reconstituted extract from the sample preparation step.
-
Add a derivatizing agent such as Trimethylanilinium hydroxide (TMAH).
-
The reaction is typically performed in the GC inlet or in a vial prior to injection.
Table 3: Typical GC-MS Parameters for Derivatized Mecoprop Analysis
| Parameter | Typical Value |
| GC Column | DB-5ms, HP-5ms, or similar non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |
| Injection Mode | Splitless |
| Inlet Temperature | 250 - 280 °C |
| Oven Temperature Program | e.g., Start at 70°C, hold for 1 min, ramp to 280°C at 10-20°C/min, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Ion Trap |
| Scan Mode | Selected Ion Monitoring (SIM) or Full Scan |
| Characteristic Ions for Mecoprop-methyl ester | To be determined based on the mass spectrum of the derivatized standard |
| Characteristic Ions for this compound-methyl ester | To be determined based on the mass spectrum of the derivatized standard |
Data Analysis and Quantification
Quantification is performed by constructing a calibration curve using standards containing known concentrations of unlabeled Mecoprop and a constant concentration of this compound. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. The concentration of Mecoprop in the samples is then determined from this calibration curve.
Logical Relationship for Quantification
Caption: Logical workflow for quantification using an internal standard.
By following these detailed protocols and application notes, researchers, scientists, and drug development professionals can confidently utilize this compound analytical standards for the accurate and reliable quantification of Mecoprop in a variety of sample matrices.
References
- 1. academic.oup.com [academic.oup.com]
- 2. tandfonline.com [tandfonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 5. measurlabs.com [measurlabs.com]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. jfda-online.com [jfda-online.com]
Application Notes and Protocols for Mecoprop-d6 Extraction from Soil
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the extraction of Mecoprop-d6, a deuterated stable isotope of the herbicide Mecoprop, from soil matrices. The protocols are intended for use in environmental monitoring, agricultural research, and residue analysis. The methods described are based on established analytical chemistry principles and techniques such as QuEChERS and solvent extraction coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Mecoprop (MCPP) is a widely used phenoxyalkanoic acid herbicide for the control of broadleaf weeds. Monitoring its presence and persistence in soil is crucial for environmental risk assessment. This compound serves as an internal standard in analytical methods for the accurate quantification of Mecoprop. Its chemical properties are nearly identical to Mecoprop, ensuring that it behaves similarly during extraction, cleanup, and analysis, thus compensating for matrix effects and variations in analytical response.
This application note details two primary methods for the extraction of this compound from soil: a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol and a traditional solvent extraction method involving hydrolysis. The choice of method may depend on the soil type, the required limit of detection, and available laboratory equipment.
Data Presentation
The following tables summarize quantitative data for Mecoprop analysis in soil, which can be considered indicative for this compound due to their chemical similarity.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Mecoprop in Soil
| Analytical Method | Soil Type | LOD (mg/kg) | LOQ (mg/kg) | Reference |
| LC-MS/MS | Clay | 0.000139 - 0.000212 | Not Reported | [1] |
| LC-MS/MS | Clay | 0.000222 - 0.000334 | Not Reported | [1] |
| HPLC/UV | Not Specified | Not Reported | 0.050 | [2] |
| LC-MS/MS | Not Specified | 0.02 | Not Reported | [3] |
| Supramolecular Solvent Microextraction LC-MS/MS | Not Specified | 0.00003 | 0.0001 | [4] |
Table 2: Recovery Rates of Mecoprop from Soil
| Extraction Method | Soil Type | Fortification Level | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Supramolecular Solvent-based Microextraction | Various | 5 - 180 ng/g | 93 - 104 | 0.3 - 6.0 | [4] |
| QuEChERS | Not Specified | Not Specified | > 70 | Not Reported | [5] |
Experimental Protocols
Method 1: Modified QuEChERS Protocol
The QuEChERS method is a popular sample preparation technique that is fast and requires low volumes of solvents.[5][6][7][8][9] This protocol is adapted for the extraction of acidic herbicides like Mecoprop from complex soil matrices.
Materials and Reagents:
-
Soil sample, homogenized and sieved (2 mm)
-
This compound standard solution
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)
-
50 mL polypropylene centrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube. For dry soil, add 7 mL of water and allow to hydrate for 30 minutes.[6]
-
Spiking: Fortify the sample with a known amount of this compound internal standard solution.
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.[6]
-
Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and extraction of the analyte from the soil particles.
-
Add the QuEChERS salt packet containing 4 g MgSO₄ and 1 g NaCl.
-
Immediately shake the tube for 1 minute to prevent the formation of salt agglomerates and to partition the aqueous and organic layers.
-
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.[6]
-
Dispersive SPE Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing a suitable sorbent mixture (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge at a high speed (e.g., 10,000 rcf) for 2 minutes.[6]
-
-
Final Extract: Transfer the cleaned extract into an autosampler vial for LC-MS/MS analysis.
Method 2: Solvent Extraction with Hydrolysis
This method is suitable for soils with high organic matter content where Mecoprop may be more strongly bound. The hydrolysis step helps to release bound residues.[1]
Materials and Reagents:
-
Soil sample, homogenized and sieved (2 mm)
-
This compound standard solution
-
Sodium hydroxide (NaOH) solution (e.g., 0.5 N)
-
Potassium chloride (KCl) solution (e.g., 10%)
-
Sulfuric acid (H₂SO₄), concentrated
-
Methanol (MeOH), HPLC grade
-
Chloroform or other suitable organic solvent
-
40 mL glass vials with PTFE-lined lids
-
Water bath or oven
-
Horizontal shaker
-
Centrifuge
Procedure:
-
Sample Preparation: Weigh 5 g of the homogenized soil sample into a 40 mL glass vial.[1]
-
Spiking: Fortify the sample with a known amount of this compound internal standard solution.
-
Hydrolysis:
-
Acidification: After cooling, carefully add 2.5 mL of chilled 15 N sulfuric acid to lower the pH to approximately 3.[1]
-
Liquid-Liquid Extraction (LLE):
-
Add 10 mL of a suitable organic solvent (e.g., chloroform).
-
Shake the vial on a horizontal shaker for 15 minutes.
-
Centrifuge at 1200-1500 rpm for 15 minutes to separate the layers.[10]
-
Carefully transfer the organic layer to a clean tube.
-
Repeat the extraction twice more with fresh solvent.
-
-
Drying and Concentration: Combine the organic extracts and dry them by passing through anhydrous sodium sulfate. Evaporate the solvent to near dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent (e.g., methanol/water) for LC-MS/MS analysis.
Analytical Determination by LC-MS/MS
The final extracts from either method can be analyzed using a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
Typical LC-MS/MS Parameters:
-
LC Column: A C18 reversed-phase column is commonly used.[1]
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.[1]
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is effective for phenoxy acid herbicides.[10]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition of the precursor ion to a specific product ion for both Mecoprop and this compound.
Visualizations
Caption: QuEChERS workflow for this compound extraction from soil.
Caption: Solvent extraction with hydrolysis workflow.
References
- 1. epa.gov [epa.gov]
- 2. ECM for Mecoprop (MCPP) in Soil - MRID 40053502 | Analytical Methods and Procedures for Pesticides | US EPA [19january2021snapshot.epa.gov]
- 3. Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fast, simple and efficient supramolecular solvent-based microextraction of mecoprop and dichlorprop in soils prior to their enantioselective determination by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. weber.hu [weber.hu]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Portico [access.portico.org]
- 9. researchgate.net [researchgate.net]
- 10. youngin.com [youngin.com]
Application Note: Quantitative Analysis of Herbicides in Environmental Samples Using Mecoprop-d6 as an Internal Standard by LC-MS/MS
Introduction
Phenoxyacetic acid herbicides are a widely utilized class of pesticides for controlling broadleaf weeds in agricultural and recreational areas.[1] Their extensive use, however, raises concerns about their potential contamination of soil and water sources, necessitating sensitive and reliable analytical methods for their detection and quantification. This application note details a robust and validated method for the quantitative analysis of various herbicides in environmental matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). To ensure the accuracy and precision of the results, Mecoprop-d6 is employed as an internal standard to compensate for matrix effects and variations during sample preparation and analysis.[2] This method is particularly suited for researchers, scientists, and professionals involved in environmental monitoring and food safety.
Experimental Protocols
Materials and Reagents
-
Standards: Analytical standards of target herbicides and this compound (internal standard).
-
Solvents: HPLC-grade acetonitrile, methanol, and water. Formic acid and diethyl ether.
-
Reagents: Hydrochloric acid (HCl).
-
Solid Phase Extraction (SPE) Cartridges: Anion exchange cartridges.
Standard Solution Preparation
-
Primary Stock Solutions: Prepare individual primary stock solutions of each herbicide and this compound in methanol.
-
Working Standard Solutions: Prepare a mixed working standard solution containing all target herbicides and a separate working internal standard solution of this compound by diluting the primary stock solutions in methanol. Store all standard solutions at 4°C in the dark.[1]
Sample Preparation
The following protocols are provided for water and kidney tissue samples.
2.3.1. Water Samples [1]
-
Collect 500 mL of the water sample in an amber glass bottle.
-
Acidify the sample by adding 2 mL of 2 mM HCl.
-
Spike the sample with 200 µL of the this compound internal standard working solution.
-
Agitate the sample gently.
-
Perform solid-phase extraction (SPE) using an anion exchange cartridge to extract the herbicides.
-
Elute the herbicides from the SPE cartridge.
-
Concentrate the eluate under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
2.3.2. Kidney Tissue Samples [3]
-
Homogenize the kidney tissue sample.
-
Spike the homogenized sample with the this compound internal standard.
-
Perform Soxhlet extraction using diethyl ether.
-
Clean up the extract using an anion exchange solid-phase extraction cartridge.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column is commonly used for the separation of these herbicides.[4]
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile or methanol with 0.1% formic acid).[4]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.[3][5]
-
Data Acquisition: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[4] Optimize the precursor and product ions, as well as collision energies for each target analyte and the internal standard.
Data Presentation
The following tables summarize the quantitative data obtained from method validation studies.
Table 1: Method Detection and Quantification Limits
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix | Reference |
| Mecoprop | 0.02 mg/kg | Not Specified | Kidney Tissue | [3] |
| 2,4-D | 0.02 mg/kg | Not Specified | Kidney Tissue | [3] |
| MCPA | 0.02 mg/kg | Not Specified | Kidney Tissue | [3] |
| R/S-Mecoprop | Not Specified | 1 ng/L | Natural Waters | [5] |
| R/S-Dichlorprop | Not Specified | 4 ng/L | Natural Waters | [5] |
Table 2: Accuracy and Precision Data
| Analyte | Spiking Level | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Matrix | Reference |
| Mecoprop | 1 mg/kg | 82 - 93 | 3.2 - 19 | Kidney Tissue | [3] |
| 2,4-D | 1 mg/kg | 82 - 93 | 3.2 - 19 | Kidney Tissue | [3] |
| MCPA | 1 mg/kg | 82 - 93 | 3.2 - 19 | Kidney Tissue | [3] |
| Mecoprop | 5 mg/kg | 82 - 93 | 3.2 - 19 | Kidney Tissue | [3] |
| 2,4-D | 5 mg/kg | 82 - 93 | 3.2 - 19 | Kidney Tissue | [3] |
| MCPA | 5 mg/kg | 82 - 93 | 3.2 - 19 | Kidney Tissue | [3] |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the quantitative analysis of herbicides using this compound.
Caption: Experimental workflow for herbicide analysis.
Conclusion
The described LC-MS/MS method, incorporating the use of this compound as an internal standard, provides a reliable and accurate approach for the quantitative analysis of herbicides in environmental samples. The detailed protocols for sample preparation and instrumental analysis, along with the presented validation data, demonstrate the suitability of this method for routine monitoring and research applications. The use of an isotopically labeled internal standard is crucial for mitigating matrix effects and ensuring high-quality data in complex matrices.
References
- 1. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fs.usda.gov [fs.usda.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mecoprop-d6 Analysis by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak shape of Mecoprop-d6 in High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common peak shape problem encountered with this compound and why does it occur?
A1: The most common issue is peak tailing. Mecoprop is an acidic compound with a pKa of approximately 3.78.[1][2] In reversed-phase HPLC, if the mobile phase pH is not sufficiently low, a portion of the this compound molecules will exist in their ionized (anionic) form. These ionized molecules can have secondary interactions with the stationary phase, particularly with any residual exposed silanol groups on the silica-based packing material, leading to a distorted peak shape known as tailing.
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: The pH of the mobile phase is a critical factor in controlling the peak shape of acidic analytes like this compound. To achieve a symmetrical peak, the mobile phase pH should be at least 1.5 to 2 pH units below the pKa of the analyte. For this compound (pKa ≈ 3.78), a mobile phase pH of 2.5 to 3.0 is generally recommended. At this low pH, the carboxylic acid functional group is protonated (non-ionized), minimizing secondary interactions with the stationary phase and resulting in a sharper, more symmetrical peak. As the pH of the mobile phase approaches and exceeds the pKa, peak tailing becomes more pronounced.[3][4][5]
Q3: What type of HPLC column is best suited for this compound analysis?
A3: A standard C18 column is commonly used and is often sufficient for the analysis of this compound, provided the mobile phase conditions are optimized. However, for challenging separations or to further improve peak shape, a column with end-capping to reduce the number of free silanol groups is highly recommended. Alternatively, modern silica-based columns with improved surface deactivation or columns packed with hybrid organic/inorganic particles can offer better performance and peak symmetry for acidic compounds.
Q4: Can the organic modifier in the mobile phase influence the peak shape?
A4: Yes, the choice and concentration of the organic modifier (typically acetonitrile or methanol) can impact peak shape. Acetonitrile is often preferred as it generally provides sharper peaks and lower backpressure compared to methanol. The concentration of the organic modifier affects the retention time and can also influence peak shape. It is important to optimize the gradient or isocratic conditions to ensure adequate separation and good peak symmetry.
Q5: What are some common causes of peak fronting for this compound?
A5: Peak fronting is less common than tailing for acidic compounds but can occur due to several reasons:
-
Column Overload: Injecting too concentrated a sample can saturate the stationary phase at the column inlet, causing the peak to front.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion, including fronting.
-
Poorly Packed Column Bed: A void or channel in the column packing can result in a non-uniform flow path and distorted peaks.
Troubleshooting Guides
Issue 1: Peak Tailing
This is the most frequent problem observed for this compound. The troubleshooting workflow is outlined below.
Caption: Troubleshooting workflow for this compound peak tailing.
| Parameter | Potential Cause | Recommended Action |
| Mobile Phase pH | pH is too high (e.g., > 4), leading to ionization of this compound. | Adjust the pH of the aqueous portion of the mobile phase to a range of 2.5-3.0 using an appropriate acid (e.g., formic acid, phosphoric acid). |
| Buffer Strength | Insufficient buffer capacity to maintain a stable pH. | Use a buffer (e.g., phosphate or acetate) at a concentration of 10-50 mM. |
| Column Condition | Active silanol groups on an old or low-quality column causing secondary interactions. | Use a high-quality, end-capped C18 column. If the column is old, replace it. |
| Column Overload | Injecting too much analyte, leading to non-linear interactions with the stationary phase. | Reduce the sample concentration or the injection volume. |
Issue 2: Peak Fronting
While less common, peak fronting can indicate specific problems with the chromatographic system or sample.
Caption: Troubleshooting workflow for this compound peak fronting.
| Parameter | Potential Cause | Recommended Action |
| Sample Concentration | Column overload due to a highly concentrated sample. | Dilute the sample and reinject. |
| Injection Solvent | The sample is dissolved in a solvent that is stronger than the mobile phase, causing the analyte band to spread. | Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent must be used, it should be weaker than the mobile phase. |
| Column Integrity | A void at the head of the column can disrupt the sample band, leading to a distorted peak. | Replace the column. To prevent voids, avoid sudden pressure changes and operate within the column's recommended pH range. |
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Optimal Peak Shape
This protocol describes the preparation of a mobile phase suitable for achieving a symmetrical peak for this compound.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid (or phosphoric acid)
-
0.45 µm filter
Procedure:
-
Aqueous Component Preparation:
-
Measure a desired volume of HPLC-grade water into a clean glass reservoir.
-
Carefully add formic acid dropwise while monitoring the pH with a calibrated pH meter.
-
Adjust the pH to 2.8 ± 0.1.
-
If a buffer is required, prepare a 20 mM solution of potassium phosphate and adjust the pH with phosphoric acid.
-
-
Filtration:
-
Filter the aqueous component through a 0.45 µm filter to remove any particulate matter.
-
-
Mobile Phase Composition:
-
Prepare the final mobile phase by mixing the filtered aqueous component with HPLC-grade acetonitrile. A common starting point is a gradient elution from 30% to 70% acetonitrile.[3]
-
-
Degassing:
-
Degas the mobile phase using an inline degasser, sonication, or helium sparging to prevent bubble formation in the HPLC system.
-
Protocol 2: Sample Preparation from Water Matrix
This protocol outlines a solid-phase extraction (SPE) method for the extraction and concentration of this compound from water samples.[6]
Materials:
-
Water sample
-
Methanol
-
Acetonitrile
-
Ammonia solution
-
SPE cartridges (e.g., Polymer-based or C18)
Procedure:
-
Cartridge Conditioning:
-
Condition the SPE cartridge by passing 10 mL of methanol followed by 10 mL of HPLC-grade water through it.
-
-
Sample Loading:
-
Pass 500 mL of the water sample through the conditioned cartridge at a flow rate of approximately 10 mL/min.
-
-
Cartridge Drying:
-
Dry the cartridge by applying a gentle vacuum for a few seconds.
-
-
Elution:
-
Elute the retained this compound from the cartridge with 4 mL of a 1:1 (v/v) mixture of acetonitrile and methanol.
-
To the eluate, add 50 µL of a 4:1 (v/v) mixture of methanol and ammonia.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 200 µL) of a 1:4 (v/v) mixture of methanol and water.
-
The sample is now ready for injection into the HPLC system.
-
Protocol 3: Sample Preparation from Soil Matrix
This protocol describes a solvent extraction method for this compound from soil samples.[7][8]
Materials:
-
Soil sample
-
Methanol
-
Deionized water
-
Centrifuge
Procedure:
-
Extraction:
-
Weigh 25 g of the soil sample into a centrifuge tube.
-
Add 80 mL of a 1:1 (v/v) mixture of methanol and water.
-
Sonicate the mixture for 40 minutes to facilitate extraction.
-
-
Centrifugation:
-
Centrifuge the sample to separate the soil particles from the supernatant.
-
-
Supernatant Collection:
-
Carefully decant the supernatant into a clean collection vessel.
-
-
Dilution and Filtration:
-
Take a 20 mL aliquot of the supernatant and dilute it to 100 mL with deionized water.
-
Filter the diluted extract through a 0.45 µm syringe filter before HPLC analysis.
-
Quantitative Data Summary
The following tables summarize typical HPLC parameters used for the analysis of Mecoprop and the expected effect of mobile phase pH on peak shape.
Table 1: Example HPLC Method Parameters for Mecoprop Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Mixed-mode (e.g., Obelisc R, 2.1 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid (pH ≈ 2.7) | 30 mM Ammonium Acetate, pH 3.0 |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 30-70% B over 15 min | 10-70% B over 15 min |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temperature | 40°C | Ambient |
| Detection | UV at 229 nm[6] or 270 nm | UV at 270 nm |
| Injection Volume | 20 µL | 5 µL |
Table 2: Influence of Mobile Phase pH on Peak Asymmetry for Acidic Compounds
This table illustrates the general trend observed for acidic compounds like this compound. Actual values can vary based on the specific column and other chromatographic conditions.
| Mobile Phase pH | Expected Peak Shape | Rationale |
| 2.5 | Symmetrical (Asymmetry factor ≈ 1.0 - 1.2) | This compound is fully protonated (non-ionized), minimizing secondary interactions. |
| 3.5 | Minor Tailing (Asymmetry factor ≈ 1.2 - 1.5) | A small fraction of this compound starts to ionize, leading to some tailing. |
| 4.5 | Significant Tailing (Asymmetry factor > 1.5) | A larger proportion of this compound is ionized, increasing interactions with the stationary phase. |
| > 5.5 | Severe Tailing or Split Peaks | The majority of this compound is in its anionic form, resulting in very poor peak shape. |
References
- 1. Mecoprop | C10H11ClO3 | CID 7153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mecoprop-P (Ref: BAS 037H) [sitem.herts.ac.uk]
- 3. Modelling of the effect of solute structure and mobile phase pH and composition on the retention of phenoxy acid herbicides in reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Fast, simple and efficient supramolecular solvent-based microextraction of mecoprop and dichlorprop in soils prior to their enantioselective determination by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. library.wrds.uwyo.edu [library.wrds.uwyo.edu]
Technical Support Center: Matrix Effects on Mecoprop-d6 in LC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects on Mecoprop-d6 in LC-MS analysis.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the LC-MS analysis of Mecoprop, where this compound is used as an internal standard.
| Problem | Potential Cause | Solution |
| Poor Peak Shape for Mecoprop and/or this compound | Column overload, contamination, or interaction with metal surfaces.[1] | - Reduce injection volume. - Implement a column cleaning protocol. - Use a metal-free column if chelating effects are suspected.[2] |
| Signal Suppression or Enhancement (Matrix Effect) | Co-eluting matrix components interfering with the ionization of the analyte and internal standard.[3][4][5][6] | - Optimize Sample Preparation: Employ techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or Protein Precipitation (PPT) to remove interfering compounds.[5][7] - Dilute the Sample: Reducing the concentration of matrix components by dilution can minimize their impact on ionization.[8] - Chromatographic Separation: Modify the gradient or change the column to better separate Mecoprop and this compound from interfering peaks.[9] - Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract to compensate for consistent matrix effects. |
| Inconsistent or Poor Recovery of Mecoprop | Suboptimal extraction procedure for the specific matrix. | - Adjust pH: For acidic herbicides like Mecoprop, ensure the pH of the sample is adjusted to optimize extraction efficiency. - Select Appropriate Solvent: Test different extraction solvents to find the one that provides the best recovery for your matrix. - Evaluate Different Extraction Techniques: Compare the performance of LLE, SPE, and QuEChERS to identify the most effective method for your sample type. |
| High Variability in this compound Signal | Inconsistent sample preparation or significant lot-to-lot variation in the matrix.[9] | - Standardize Sample Preparation: Ensure a consistent and reproducible workflow for all samples. - Assess Matrix Variability: Analyze blank matrix from at least six different sources to evaluate the consistency of the matrix effect. - Normalize with Internal Standard: While this compound is the internal standard, ensure its response is stable across different matrix lots. If not, further sample cleanup may be necessary. |
| Low Sensitivity for Mecoprop | Significant ion suppression or insufficient sample cleanup. | - Improve Sample Cleanup: Utilize more rigorous extraction and cleanup methods like SPE with specific sorbents to remove interfering phospholipids and other matrix components. - Change Ionization Source: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for some compounds. |
Frequently Asked Questions (FAQs)
1. What are matrix effects and how do they affect the analysis of this compound?
Matrix effects in LC-MS analysis refer to the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[5][6] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal).[3][4] For this compound, which serves as an internal standard, matrix effects can lead to inaccurate quantification of the target analyte, Mecoprop, if the matrix effect on both compounds is not identical.
2. How can I quantitatively assess the matrix effect on this compound?
The most common method is the post-extraction spike .[10] This involves comparing the peak area of this compound in a neat solvent solution to its peak area when spiked into a blank matrix extract (a sample that has gone through the entire sample preparation process but does not contain the analyte).
The Matrix Effect (%) is calculated as follows:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
3. What are acceptable recovery and matrix effect values for Mecoprop analysis?
Acceptable recovery and matrix effect values can vary depending on the regulatory guidelines being followed and the complexity of the matrix. Generally, for pesticide residue analysis, recoveries in the range of 70-120% with a relative standard deviation (RSD) of ≤20% are considered acceptable.[11] A negligible matrix effect is often considered to be within ±20%.[11]
4. How does the choice of sample preparation method influence matrix effects for Mecoprop analysis?
The sample preparation method is critical in mitigating matrix effects.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Often used for multi-residue pesticide analysis in food and agricultural samples. It can be effective but may require further cleanup steps for complex matrices.[8][10]
-
Solid-Phase Extraction (SPE): Provides a more targeted cleanup by using a stationary phase to retain the analyte of interest while washing away interfering compounds. This is often more effective at reducing matrix effects than simpler methods.[7]
-
Liquid-Liquid Extraction (LLE): A classic technique that partitions the analyte between two immiscible liquids. The choice of solvent is crucial for good recovery and removal of interferences.
-
Protein Precipitation (PPT): A simple and fast method for biological samples like plasma, but it is generally less effective at removing matrix components compared to SPE or LLE.[5][7]
5. Why is a stable isotope-labeled internal standard like this compound recommended?
A stable isotope-labeled internal standard (SIL-IS) is the preferred choice for quantitative LC-MS analysis because it has nearly identical chemical and physical properties to the analyte.[9] This means it will co-elute with the analyte and experience very similar matrix effects. By using the ratio of the analyte signal to the internal standard signal for quantification, any variations due to matrix effects can be effectively compensated for, leading to more accurate and precise results.
Quantitative Data Summary
The following tables summarize typical recovery data for Mecoprop in various matrices, which can serve as a benchmark when developing and validating methods using this compound as an internal standard.
Table 1: Recovery of Mecoprop in Different Environmental and Biological Matrices
| Matrix | Sample Preparation Method | Recovery (%) | Reference |
| Kidney Tissue | Soxhlet extraction with diethyl ether and anion exchange SPE | 82 - 93 | [12] |
| Soil | QuEChERS | 65 - 116 (for a range of pesticides) | [10] |
| Natural Waters | Supramolecular solvent-based microextraction | ~75 | |
| Serum | Protein Precipitation with Acetonitrile | 87.5 | |
| Urine | Dilution with Water | 99.8 |
Table 2: Matrix Effect Ranges Observed for Pesticides in Various Matrices
| Matrix | Matrix Effect Range (%) | Reference |
| Citrus Fruits (Mandarin Orange, Grapefruit) | -20 to +20 (for >85% of pesticides) | [11] |
| Soil | -25 to +74 | [10] |
Experimental Protocols
Protocol 1: Quantification of Matrix Effect using Post-Extraction Spike
Objective: To determine the extent of ion suppression or enhancement on this compound in a specific sample matrix.
Materials:
-
Blank matrix (e.g., soil, water, plasma) known to be free of Mecoprop.
-
This compound standard solution of known concentration.
-
Neat solvent (typically the final solvent composition of the sample extract).
-
Validated sample preparation method consumables.
-
LC-MS/MS system.
Procedure:
-
Prepare Blank Matrix Extract:
-
Take a representative sample of the blank matrix.
-
Process it through the entire validated sample preparation procedure (e.g., extraction, cleanup).
-
The resulting solution is the blank matrix extract.
-
-
Prepare Post-Spike Sample:
-
Take an aliquot of the blank matrix extract.
-
Spike it with the this compound standard solution to a known concentration (e.g., the concentration used in your analytical method).
-
-
Prepare Neat Solvent Standard:
-
Take an aliquot of the neat solvent.
-
Spike it with the same amount of this compound standard solution as in step 2.
-
-
LC-MS/MS Analysis:
-
Inject and analyze both the post-spike sample and the neat solvent standard in triplicate.
-
Record the peak area of this compound for each injection.
-
-
Calculation:
-
Calculate the average peak area for this compound in the post-spike samples (AreaMatrix).
-
Calculate the average peak area for this compound in the neat solvent standards (AreaSolvent).
-
Calculate the Matrix Effect (%) using the formula: Matrix Effect (%) = (Area_Matrix / Area_Solvent) * 100
-
Visualizations
Caption: Experimental workflow for Mecoprop analysis using this compound.
Caption: Troubleshooting decision tree for matrix effects in Mecoprop analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validation of a Multi-Residue Analysis Method for 287 Pesticides in Citrus Fruits Mandarin Orange and Grapefruit Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting Mecoprop-d6 retention time variability
Welcome to the technical support center for Mecoprop-d6 analysis. This resource provides detailed troubleshooting guides and answers to frequently asked questions (FAQs) to help you resolve issues related to retention time (RT) variability in your chromatographic experiments.
Troubleshooting Guide: Retention Time Variability
Retention time is a critical parameter for compound identification and quantification. Variability in RT can compromise the reliability and accuracy of results. This guide provides a systematic approach to diagnosing and resolving common causes of RT shifts.
Question: My this compound retention time is unstable. Where do I start troubleshooting?
Answer:
Begin by characterizing the nature of the variability. Is the retention time consistently drifting in one direction (e.g., always decreasing), or is it shifting randomly? The pattern of the shift is the first clue to identifying the root cause.
Below is a logical workflow to guide your troubleshooting process. Start with the most common and easily solvable issues first.
Caption: A workflow diagram for troubleshooting retention time variability.
Frequently Asked Questions (FAQs)
Section 1: Mobile Phase and System
Question: How significantly can mobile phase composition affect this compound retention time?
Answer: Mobile phase composition is one of the most critical factors influencing retention time in reversed-phase chromatography.[1] For acidic compounds like Mecoprop, both the organic solvent ratio and the pH are crucial.
-
Organic Solvent Ratio: In reversed-phase LC, there is an exponential relationship between the retention factor and the percentage of organic solvent. A small error of just 1% in the organic solvent concentration can change the retention time by 5-15%.[1]
-
Mobile Phase pH: Mecoprop is an acidic herbicide. The pH of the mobile phase will determine its ionization state, which directly impacts its retention on a C18 column. At a pH well below its pKa, it will be in its neutral form and be more retained. As the pH approaches and exceeds the pKa, it becomes ionized and will elute earlier. Inconsistent pH, even by 0.1 units, can cause significant RT shifts.
-
Buffer Concentration: The ionic strength of the buffer can also influence retention and peak shape, especially for ionizable compounds.[2]
Troubleshooting Summary: Mobile Phase & System Issues
| Symptom | Probable Cause | Recommended Solution |
|---|---|---|
| Gradual RT Decrease over a sequence | Mobile Phase Degradation: Evaporation of the more volatile organic component from a pre-mixed mobile phase.[3] | Prepare mobile phase fresh daily. Keep reservoir bottles capped. Consider using an online mixer. |
| Abrupt RT Shift with new mobile phase | Inaccurate Preparation: Error in measuring solvents or buffer components. | Use calibrated volumetric flasks or, preferably, prepare mobile phases gravimetrically. Ensure buffer salts are fully dissolved. |
| Random, Erratic RT and pressure fluctuations | Air Bubbles / Pump Issues: Dissolved gas in the mobile phase or worn pump seals.[2][4] | Degas the mobile phase thoroughly (sonication, vacuum, or inline degasser). Purge the pump. Check pump seals for leaks. |
| Gradual RT Drift (can be increase or decrease) | Slow System Leak: A small, often invisible leak can alter the flow rate and, consequently, the retention time.[3] | Check all fittings for any signs of salt residue (from buffers) or moisture. Perform a system pressure test. |
Section 2: Column and Temperature
Question: My retention times are shorter during the day and longer overnight. What could be the cause?
Answer: This pattern strongly suggests temperature fluctuations. As ambient laboratory temperature increases, the viscosity of the mobile phase decreases, and the kinetics of mass transfer improve, leading to shorter retention times.[5] A 1°C increase in temperature can decrease retention time by approximately 2%.[6]
Troubleshooting Summary: Column & Temperature Issues
| Symptom | Probable Cause | Recommended Solution |
|---|---|---|
| RT Drifts with Lab Temperature (e.g., diurnal cycle) | Lack of Temperature Control: The column is being affected by changes in ambient temperature.[6] | Use a thermostatically controlled column oven and ensure it is set to a stable temperature (e.g., 35-40°C). |
| Gradual RT Decrease over many injections | Column Contamination: Buildup of matrix components from the sample onto the column head.[2][3] | Use a guard column. Implement a robust sample preparation procedure. Program a high-organic wash at the end of each run or sequence. |
| Sudden Shift in RT and poor peak shape | Column Deterioration: Loss of stationary phase or creation of a void at the column inlet.[7][8] | Replace the column. If the problem persists, investigate the mobile phase pH to ensure it is within the stable range for the column (typically pH 2-8 for silica-based C18). |
| RT Instability at Start of a Run | Insufficient Equilibration: The column has not fully equilibrated with the starting mobile phase conditions before injection. | Ensure the column is equilibrated for at least 10-15 column volumes before the first injection. |
Section 3: Sample and Injection
Question: Can the way I prepare my sample affect the retention time of this compound?
Answer: Yes, absolutely. The sample solvent and the presence of matrix components can lead to RT variability and poor peak shape.
-
Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% acetonitrile in a run starting with 10% acetonitrile), it can cause the analyte to travel through the column inlet too quickly, leading to peak distortion and a shift in retention time.[6]
-
Matrix Effects: Complex sample matrices (e.g., soil, tissue, vegetable extracts) can introduce components that co-elute with or adsorb to the stationary phase, altering its chemistry and affecting the retention of this compound in subsequent injections.[1][9]
-
Sample Overload: Injecting too much analyte can saturate the stationary phase, leading to broader peaks and potentially altered retention times.[10]
Reference Experimental Protocol
To help diagnose issues, you can compare your methodology to this reference protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This is a general-purpose method synthesized from common practices.[9][11][12]
LC-MS/MS System Parameters
| Parameter | Specification | Rationale |
| LC Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 3 µm particle size) | Standard for retaining moderately nonpolar compounds like Mecoprop. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier to ensure Mecoprop is in its protonated, non-ionized form for better retention and consistent peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reversed-phase chromatography. |
| Flow Rate | 0.3 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp | 40 °C | Elevated temperature reduces backpressure and ensures stable RT. |
| Injection Vol. | 5 µL | Small volume to minimize solvent effects and prevent overload. |
| Gradient | 20% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 20% B and re-equilibrate for 3 minutes. | A standard gradient to elute the analyte and then wash the column. |
| MS Detector | Triple Quadrupole Mass Spectrometer | For high selectivity and sensitivity. |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Mecoprop is an acid and readily forms a negative ion [M-H]⁻. |
| MRM Transition | To be optimized for your specific instrument. A common transition for non-deuterated Mecoprop might be monitored and adapted for this compound. | Multiple Reaction Monitoring (MRM) provides specificity. |
Sample Preparation Protocol
-
Extraction: If working with a solid matrix (e.g., soil, tissue), perform a solvent extraction (e.g., using ethyl acetate or acetonitrile).[9]
-
Clean-up (Optional): For complex matrices, a Solid Phase Extraction (SPE) clean-up step may be necessary to remove interferences.
-
Solvent Exchange: Evaporate the extraction solvent and reconstitute the residue in a solvent that matches the initial mobile phase conditions (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).
-
Filtration: Filter the final sample extract through a 0.22 µm syringe filter before injecting to prevent particulates from clogging the system.
This structured approach should help you efficiently diagnose and resolve retention time variability for this compound, leading to more robust and reliable analytical results.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. uhplcs.com [uhplcs.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. researchgate.net [researchgate.net]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]
- 7. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
Technical Support Center: Optimizing Mecoprop-d6 Recovery
Welcome to the technical support center for optimizing the recovery of Mecoprop-d6 from complex matrices. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low this compound recovery during solid-phase extraction (SPE)?
A1: Low recovery of this compound is a frequent issue in SPE. The primary causes often revolve around incorrect method parameters that fail to account for the acidic nature of the analyte. Key factors include:
-
Improper Sample pH: Mecoprop is an acidic herbicide. For effective retention on most reversed-phase or mixed-mode sorbents, the pH of the sample should be adjusted to be at least 2 units below its pKa to ensure it is in its neutral, non-ionized form.[1][2]
-
Inappropriate Sorbent Selection: Using a sorbent that does not have the correct retention mechanism for this compound can lead to poor recovery. Polymeric sorbents are often preferred over traditional silica-based sorbents for acidic herbicides due to their higher surface area and stability across a wider pH range.[1] Anion exchange sorbents can also be effective.[1][3]
-
Suboptimal Elution Solvent: The elution solvent may not be strong enough to desorb the analyte from the sorbent. For acidic compounds like Mecoprop, modifying the elution solvent with a base (e.g., ammonium hydroxide) or using a highly polar solvent is often necessary to disrupt the interactions and achieve complete elution.
-
Sample Overload: Exceeding the binding capacity of the SPE cartridge by loading too much sample volume or a sample with a high concentration of the analyte can lead to breakthrough and, consequently, low recovery.[4]
-
Premature Cartridge Drying: Allowing the sorbent bed to dry out after conditioning and before sample loading can deactivate the stationary phase, leading to inconsistent and poor recovery.[2]
Q2: How can I improve the reproducibility of my this compound extraction results?
A2: Poor reproducibility is often caused by small, uncontrolled variations in the experimental workflow. To enhance reproducibility:
-
Automate the SPE process: If possible, use an automated SPE system to ensure consistent timing, flow rates, and solvent volumes.
-
Control Flow Rates: Maintain a consistent and slow flow rate (typically 1-2 mL/min) during sample loading to ensure adequate interaction time between this compound and the sorbent.[2]
-
Standardize Sample Pre-treatment: Ensure all samples undergo identical pre-treatment steps, including pH adjustment, centrifugation, and filtration. Inconsistent pre-treatment can lead to variable matrix effects.
-
Thoroughly Condition and Equilibrate: Always follow the recommended conditioning and equilibration steps for the SPE cartridge to ensure the sorbent is properly prepared for sample loading.[4]
-
Monitor for Carryover: When running sequential samples, inject a blank solvent after a high-concentration sample to check for any carryover on the analytical instrument.
Q3: My final extract is not clean enough for LC-MS/MS analysis. What steps can I take to reduce matrix interferences?
A3: Insufficiently clean extracts can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. To improve extract cleanliness:
-
Optimize the Wash Step: Introduce a wash step after sample loading and before elution. The wash solvent should be strong enough to remove interferences but weak enough to leave this compound bound to the sorbent. For reversed-phase SPE, a mixture of water and a small percentage of organic solvent is often effective.
-
Change the Extraction Mechanism: If a simple reversed-phase SPE does not provide a clean enough extract, consider using a mixed-mode sorbent that combines reversed-phase and ion-exchange properties. This allows for more selective retention of this compound and more effective washing of interferences.[5]
-
Use a Different Sorbent: Some sorbents are better at removing specific types of interferences. For example, a sorbent with a polymeric matrix might be less prone to co-extracting lipids compared to a silica-based C18 sorbent.
-
Incorporate a Sample Pre-treatment Step: For particularly complex matrices like soil or tissue, a liquid-liquid extraction or protein precipitation step prior to SPE can significantly reduce the amount of co-extracted material.[3][6]
Troubleshooting Guides
Guide 1: Troubleshooting Low Recovery of this compound
This guide provides a systematic approach to diagnosing and resolving low recovery issues during the solid-phase extraction of this compound.
Caption: Troubleshooting workflow for low this compound recovery.
Quantitative Data Summary
The following tables summarize recovery data and limits of detection for Mecoprop and related phenoxyacid herbicides from various sources.
Table 1: Mecoprop Recovery in Different Matrices
| Matrix | Extraction Method | Analytical Method | Fortification Level | Mean Recovery (%) | Relative Standard Deviation (%) | Reference |
| Kidney Tissue | Soxhlet with diethyl ether, anion exchange SPE | LC-MS/MS | 1 mg/kg | 82-93 | 3.2-19 | [3] |
| Kidney Tissue | Soxhlet with diethyl ether, anion exchange SPE | LC-MS/MS | 5 mg/kg | 82-93 | 3.2-19 | [3] |
| Soil | Not specified | LC-MS/MS | 0.01 mg/kg (LOQ) | 70-120 | ≤20 | [7] |
| Soil | Not specified | LC-MS/MS | 0.1 mg/kg (10xLOQ) | 70-120 | ≤20 | [7] |
| Bottled Water | Molecularly Imprinted Polymer SPE | Not specified | Not specified | 70.5 | Not specified | [8] |
| Groundwater | Molecularly Imprinted Polymer SPE | Not specified | Not specified | 65.1 | Not specified | [8] |
| Groundwater | SPE | UHPLC-MS/MS | 0.06 µg/L | 71-118 | Not specified | [9] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Mecoprop
| Matrix | Analytical Method | LOD | LOQ | Reference |
| Kidney Tissue | LC-MS/MS | 0.02 mg/kg | Not specified | [3] |
| Soil (Clay) | LC-MS/MS | 0.000222-0.000334 mg/kg | 0.01 mg/kg | [7] |
| Groundwater | UHPLC-MS/MS | 0.00008-0.0047 µg/L | Not specified | [9] |
Experimental Protocols
Protocol 1: Generic Solid-Phase Extraction (SPE) for this compound from Water Samples
This protocol outlines a general procedure for extracting this compound from water samples using a polymeric reversed-phase SPE cartridge.
Caption: General workflow for SPE of this compound from water.
Methodology:
-
Sample Preparation:
-
For a 500 mL water sample, acidify to a pH of approximately 2.0 using a suitable acid (e.g., formic acid). This ensures that this compound is in its non-ionized form, promoting retention on the SPE sorbent.[1]
-
-
SPE Cartridge Conditioning:
-
Select a polymeric SPE cartridge (e.g., 200 mg, 6 mL).
-
Pass 5 mL of methanol through the cartridge to wet and activate the sorbent. Do not let the sorbent go dry.
-
-
SPE Cartridge Equilibration:
-
Pass 5 mL of pH 2.0 deionized water through the cartridge to equilibrate the sorbent to the sample conditions. Do not let the sorbent go dry.
-
-
Sample Loading:
-
Load the acidified water sample onto the cartridge at a controlled flow rate of 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 95:5 water:methanol) to remove polar interferences.
-
-
Drying:
-
Dry the cartridge under vacuum or with nitrogen for 5-10 minutes to remove excess water.
-
-
Elution:
-
Elute the this compound from the cartridge using 5 mL of a suitable elution solvent, such as methanol containing 2% ammonium hydroxide, into a collection tube. The basic modifier helps to deprotonate the acidic analyte, facilitating its release from the sorbent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
-
This technical support guide provides a starting point for addressing common issues in the analysis of this compound. For specific applications, further optimization of these methods may be required.
References
- 1. researchgate.net [researchgate.net]
- 2. welch-us.com [welch-us.com]
- 3. Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. silicycle.com [silicycle.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. epa.gov [epa.gov]
- 8. Preparation and Characterization of Herbicide Mecoprop Imprinted Polymer and Its Application as a Selective Sorbent in Water Sample - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Mecoprop-d6 Signal Suppression in ESI-MS
Welcome to the technical support center for addressing signal suppression of Mecoprop-d6 in Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during the analysis of this deuterated herbicide.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving this compound signal suppression. Follow the steps below to identify the root cause of the issue and implement effective solutions.
Question: My this compound signal is weak or non-existent. What are the initial troubleshooting steps?
Answer:
When encountering poor signal intensity for this compound, it is crucial to perform a systematic check of your LC-MS system and sample.
Initial Checks:
-
System Performance Verification:
-
Tune and Calibrate: Ensure your mass spectrometer is recently tuned and calibrated according to the manufacturer's specifications. Incorrect calibration can lead to poor mass accuracy and sensitivity.[1]
-
Standard Injection: Inject a fresh, known concentration of a this compound standard directly into the mass spectrometer (bypassing the LC column) to confirm instrument sensitivity for your target analyte. If the signal is still poor, the issue may lie with the instrument itself or the standard.
-
Solvent Blanks: Run solvent blanks to check for system contamination.
-
-
Sample and Standard Integrity:
-
Analyte Concentration: Verify that the concentration of your this compound standard and samples is within the linear range of your instrument. Samples that are too dilute will produce a weak signal, while overly concentrated samples can lead to detector saturation and signal suppression.[1]
-
Standard Stability: Ensure your this compound stock and working standards are not degraded. Prepare fresh dilutions from a reliable stock solution.
-
dot
Caption: Initial troubleshooting workflow for poor this compound signal.
Question: I've confirmed my system is working correctly, but my this compound signal is still suppressed when analyzing samples. What should I investigate next?
Answer:
If the instrument performs as expected with a pure standard but not with your sample, the issue is likely due to matrix effects . Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte.[1][2][3]
Troubleshooting Matrix Effects:
-
Identify the Presence of Matrix Effects:
-
Post-Column Infusion: Infuse a constant flow of this compound standard into the mobile phase after the analytical column. Inject a blank matrix extract. A dip in the baseline signal at the retention time of interfering compounds indicates ion suppression.[4]
-
Matrix-Spiked vs. Solvent Standard: Compare the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area of a standard in pure solvent at the same concentration. A significantly lower response in the matrix indicates signal suppression.[5]
-
-
Mitigation Strategies:
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[6]
-
Solid-Phase Extraction (SPE): Utilize an appropriate SPE cartridge (e.g., anion exchange for acidic herbicides) to clean up your sample.[7]
-
Liquid-Liquid Extraction (LLE): Perform LLE to partition this compound away from interfering matrix components.[1][6]
-
QuEChERS: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" method can be adapted for acidic herbicides.[8]
-
-
Optimize Chromatography:
-
Improve Separation: Modify your LC gradient, mobile phase composition, or try a different column chemistry to chromatographically separate this compound from co-eluting matrix components.[4]
-
Dilution: Diluting the sample can reduce the concentration of interfering compounds, thereby lessening the matrix effect.[5][9]
-
-
Use a Stable Isotope-Labeled Internal Standard:
-
Since you are already using this compound, if it is not your internal standard, consider using a different isotopically labeled version of Mecoprop or a structurally similar compound that co-elutes and experiences similar matrix effects. This can help to correct for signal suppression during quantification.[10]
-
-
Matrix-Matched Calibration:
-
dot
Caption: Workflow for identifying and mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of matrix effects for acidic herbicides like this compound?
A1: Common sources of matrix effects for acidic herbicides include:
-
Humic and Fulvic Acids: Particularly in soil and water samples.
-
Salts: High salt concentrations can significantly suppress the ESI signal.[2]
-
Organic Matter: In complex matrices like wastewater or biological fluids, high concentrations of dissolved organic matter can cause signal suppression.[2]
-
Phospholipids: In biological samples like plasma or serum, phospholipids are a major cause of ion suppression.[6]
Q2: Can the choice of mobile phase additives affect this compound signal?
A2: Yes, mobile phase additives can have a significant impact.
-
Formic acid is generally a good choice for ESI in positive ion mode and can be suitable for negative ion mode as well.[5]
-
Trifluoroacetic acid (TFA) , while a good ion-pairing agent for chromatography, is known to cause significant signal suppression in ESI, especially in positive ion mode.[5][11] It is best to keep TFA concentrations very low (e.g., <0.05%) or avoid it if possible.
-
Ammonium formate or acetate can be used as buffers to control pH and improve chromatographic peak shape without causing severe signal suppression.
Q3: Is ESI the best ionization technique for this compound?
A3: ESI is commonly used for polar and ionizable compounds like Mecoprop and is often more sensitive than other techniques for this class of compounds. However, if severe and persistent signal suppression is encountered, Atmospheric Pressure Chemical Ionization (APCI) could be a viable alternative. APCI is generally less susceptible to matrix effects from non-volatile salts and other matrix components.[5][12]
Q4: How does the ESI source flow rate impact signal suppression?
A4: Reducing the ESI flow rate, for instance by using a nanospray or microflow LC system, can significantly reduce signal suppression.[5][13][14] Lower flow rates lead to the formation of smaller, more highly charged droplets, which are more tolerant of non-volatile components in the sample matrix.[5][13]
Quantitative Data Summary
The following tables summarize the impact of different sample preparation and analytical conditions on the recovery and matrix effect for acidic herbicides, including compounds similar to Mecoprop.
Table 1: Comparison of Sample Preparation Techniques on Analyte Recovery and Matrix Effect
| Sample Preparation Method | Typical Recovery (%) | Matrix Effect (%)* | Applicability |
| Dilute and Shoot | >95 | -80 to -50 | Simple matrices (e.g., clean water) |
| Protein Precipitation | 85 - 105 | -70 to -30 | Biological fluids (plasma, serum) |
| Liquid-Liquid Extraction (LLE) | 70 - 110 | -40 to +10 | Aqueous samples, biological fluids |
| Solid-Phase Extraction (SPE) | 80 - 110 | -20 to +5 | Environmental and biological samples |
| QuEChERS | 80 - 120 | -30 to +10 | Fruits, vegetables, soil |
*Matrix Effect (%) = ((Peak Area in Matrix) / (Peak Area in Solvent)) - 1) * 100. A negative value indicates signal suppression.
Table 2: Influence of LC-MS Parameters on Signal Suppression
| Parameter | Condition 1 | Signal Suppression (%) | Condition 2 | Signal Suppression (%) |
| ESI Flow Rate | 1.0 mL/min | -60 | 0.2 mL/min | -25 |
| Mobile Phase Additive | 0.1% TFA | -75 | 0.1% Formic Acid | -15 |
| Ionization Source | ESI | -50 | APCI | -10 |
Experimental Protocols
Protocol 1: Post-Column Infusion for Matrix Effect Evaluation
Objective: To qualitatively assess the presence of ion suppression or enhancement from the sample matrix.
Materials:
-
LC-MS system with a T-junction for post-column infusion.
-
Syringe pump.
-
This compound standard solution (e.g., 1 µg/mL in mobile phase).
-
Blank matrix extract (prepared using your sample preparation method).
-
Mobile phase.
Procedure:
-
Equilibrate the LC-MS system with the analytical mobile phase.
-
Set up the syringe pump to deliver a constant flow of the this compound standard solution (e.g., 10 µL/min) to the T-junction placed between the analytical column and the mass spectrometer.
-
Monitor the this compound signal in the mass spectrometer. Once a stable baseline is achieved, inject a solvent blank and record the chromatogram.
-
Inject the blank matrix extract.
-
Observe the baseline for any deviations (dips or rises) during the chromatographic run. A significant drop in the baseline indicates ion suppression caused by co-eluting matrix components.
Protocol 2: Solid-Phase Extraction (SPE) for Water Samples
Objective: To clean up water samples and concentrate this compound, thereby reducing matrix effects.
Materials:
-
Anion exchange SPE cartridges (e.g., Oasis MAX).
-
Water sample.
-
This compound spiking solution.
-
Methanol (for conditioning and elution).
-
Deionized water (acidified to pH 2-3 with formic acid).
-
Elution solvent (e.g., 5% formic acid in methanol).
-
SPE vacuum manifold.
Procedure:
-
Conditioning: Pass 5 mL of methanol through the SPE cartridge, followed by 5 mL of deionized water. Do not let the cartridge go dry.
-
Loading: Acidify the water sample (e.g., 100 mL) to pH 2-3 with formic acid. Pass the sample through the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove unretained interferences.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes.
-
Elution: Elute the this compound with 5 mL of the elution solvent into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the initial mobile phase for LC-MS analysis.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. archimer.ifremer.fr [archimer.ifremer.fr]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. Study of matrix effects on the direct trace analysis of acidic pesticides in water using various liquid chromatographic modes coupled to tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Reduction of signal suppression effects in ESI-MS using a nanosplitting device - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Mecoprop-d6 Contamination in the Laboratory
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and mitigating potential sources of Mecoprop-d6 contamination in a laboratory setting. The following information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: We are observing a consistent background signal for this compound in our blank samples. What are the potential sources of this contamination?
A consistent background signal of this compound in blank injections is a common issue that can typically be traced back to a persistent source within your analytical system or sample preparation workflow. The most likely culprits include:
-
Contaminated Solvents or Reagents: Mobile phases, reconstitution solvents, or any reagents used in sample preparation can become contaminated with this compound. This is especially true if the same solvents are used for both standard preparation and sample analysis.[1][2][3]
-
System Contamination: Residue of this compound may be present in the LC-MS/MS system. Common areas for contamination include the injection port, autosampler needle, tubing, and the mass spectrometer source.[2][4]
-
Carryover: A high-concentration sample can leave residual this compound in the injection system, which then appears in subsequent blank injections.
-
Contaminated Glassware or Lab Consumables: Pipette tips, vials, and collection tubes can be a source of contamination if not properly cleaned or if they are reused. Leaching of contaminants from plastic consumables is also a possibility.[5]
Q2: We are seeing sporadic, inconsistent this compound peaks in our blanks and some samples. What could be causing this?
Sporadic contamination suggests an intermittent source, which can be more challenging to pinpoint. Potential causes include:
-
Cross-Contamination During Sample Preparation: This is a frequent cause of sporadic contamination. It can occur through:
-
Improper cleaning of syringes or pipettes between samples.
-
Aerosolization of high-concentration standards or samples.
-
Contamination of a multi-well plate during solvent evaporation or reconstitution steps.
-
-
Analyst-Related Contamination: The analyst can inadvertently introduce contamination through gloves that have come into contact with this compound standards or by not following strict cleaning protocols.[6]
-
"Light" Contamination in the Deuterated Standard: The this compound standard itself may contain a small amount of unlabeled Mecoprop. While this is a different compound, it highlights the importance of using high-purity standards. It is also possible for the deuterated standard to have impurities.[7]
-
Environmental Contamination: In rare cases, dust or aerosols in the laboratory environment could be a source, especially if Mecoprop is used as a herbicide in the vicinity.[3]
Q3: Our this compound internal standard response is highly variable across a single analytical run. What should we investigate?
Internal standard variability can compromise the accuracy of your quantitative results. Key areas to investigate include:
-
Inconsistent Sample Preparation: Errors in the precise and consistent addition of the internal standard to each sample are a primary cause of variability.[8][9] This can be due to pipetting errors or incomplete mixing.
-
Matrix Effects: Variations in the sample matrix between different samples can lead to ion suppression or enhancement, causing the this compound signal to fluctuate.[8]
-
Instrument Instability: Fluctuations in the LC pump pressure, inconsistent spray in the mass spectrometer source, or detector issues can all contribute to a variable internal standard signal.[8]
-
Degradation of this compound: While Mecoprop is generally stable, degradation could be a factor if samples are not stored correctly or if they are exposed to harsh conditions during preparation. However, significant abiotic degradation in a typical laboratory setting is unlikely.
Quantitative Data Summary
| Contamination Source | Potential Impact | Typical Observation in Blanks | Key Mitigation Strategy |
| Solvents/Reagents | High | Consistent, low to mid-level background signal. | Use fresh, high-purity solvents for mobile phases and sample preparation. Dedicate solvent bottles for blank and sample preparation. |
| LC-MS/MS System | High | Consistent background signal that may decrease with extensive washing. | Implement a rigorous system cleaning protocol. Use a wash solution that effectively solubilizes Mecoprop. |
| Sample Carryover | Medium to High | Signal is highest in the blank immediately following a high-concentration sample and decreases in subsequent blanks. | Optimize the autosampler wash method (stronger solvent, increased volume, multiple wash cycles). |
| Glassware/Consumables | Medium | Sporadic or consistent background signal. | Use disposable glassware/plasticware where possible. Implement a thorough cleaning and rinsing protocol for all reusable items. |
| Cross-Contamination (Sample Prep) | Low to High | Sporadic peaks of varying intensity. | Adhere to strict aseptic techniques. Use fresh pipette tips for every sample and standard. Avoid working with high and low concentration samples in close proximity. |
| Internal Standard Purity | Low | Consistent, very low-level signal of unlabeled Mecoprop (if monitoring for it). | Purchase high-purity deuterated standards from reputable suppliers and review the certificate of analysis. |
| Analyst Error | Low to High | Sporadic and unpredictable peaks. | Implement and enforce strict laboratory protocols for personal protective equipment (PPE) and sample handling. |
Experimental Protocol: Identifying the Source of this compound Contamination
This systematic protocol will help you pinpoint the source of this compound contamination in your analytical workflow.
Objective: To systematically isolate and identify the source of this compound contamination.
Materials:
-
Freshly prepared mobile phases using new, unopened bottles of high-purity solvents and additives.
-
New, unopened vials and caps.
-
New, unopened pipette tips.
-
A fresh lot or freshly prepared stock solution of this compound.
-
A clean, recently serviced LC-MS/MS system (if possible).
Methodology:
-
System Wash:
-
Thoroughly wash the entire LC-MS/MS system, including the autosampler needle and injection port, with a strong, appropriate solvent (e.g., a high percentage of isopropanol or acetonitrile).
-
Run at least 5-10 blank injections using the fresh mobile phase to establish a baseline.
-
-
Solvent and Vial Blank Analysis:
-
Fill a new, clean vial with the fresh mobile phase A. Inject this sample.
-
Fill a new, clean vial with the fresh mobile phase B. Inject this sample.
-
Fill a new, clean vial with your sample diluent/reconstitution solvent. Inject this sample.
-
Analysis: If a this compound peak is observed in any of these injections, the corresponding solvent is the likely source of contamination.
-
-
Vial and Cap Blank Analysis:
-
If the solvent blanks are clean, proceed to test the vials and caps.
-
Add fresh, contamination-free mobile phase to a new vial, cap it, and let it sit for the typical duration of your sample analysis.
-
Inject this sample.
-
Analysis: A this compound peak indicates leaching from the vial or cap.
-
-
Sample Preparation Blank:
-
Perform a "mock" sample preparation procedure using only the reagents and solvents you would normally use, but without adding the sample matrix or the this compound internal standard.
-
Use new, clean consumables for this process.
-
Inject the final extract.
-
Analysis: The presence of this compound points to a contaminated reagent or consumable used during the sample preparation process.
-
-
Carryover Evaluation:
-
Inject the highest concentration standard from your calibration curve.
-
Immediately follow this with a series of at least three blank injections.
-
Analysis: A decreasing peak area for this compound across the blank injections confirms sample carryover in the autosampler.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical progression of the troubleshooting protocol described above.
Caption: A flowchart outlining the systematic process for identifying the source of this compound contamination.
References
- 1. Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. cannabissciencetech.com [cannabissciencetech.com]
- 4. msf.barefield.ua.edu [msf.barefield.ua.edu]
- 5. researchgate.net [researchgate.net]
- 6. Is your analyst contaminating your laboratory samples? [analytix.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. biopharmaservices.com [biopharmaservices.com]
- 9. tandfonline.com [tandfonline.com]
selecting the right column for Mecoprop-d6 chromatography
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate column and troubleshooting common issues during the chromatographic analysis of Mecoprop-d6.
Frequently Asked Questions (FAQs)
1. What is this compound and why is it used in chromatographic analysis?
This compound is a deuterated analog of the herbicide Mecoprop. In analytical chemistry, isotope-labeled compounds like this compound are primarily used as internal standards in isotope dilution mass spectrometry (IDMS). Their physical and chemical properties are nearly identical to their non-labeled counterparts, meaning they behave similarly during sample preparation and analysis. This allows for accurate quantification by correcting for analyte loss or matrix effects that can occur during the analytical process.
2. What are the main chromatographic approaches for analyzing this compound?
There are two primary approaches for the analysis of Mecoprop and its deuterated analog:
-
Achiral Chromatography: This is used for the quantification of total this compound without separating its stereoisomers. Reversed-phase and mixed-mode chromatography are common techniques.
-
Chiral Chromatography: This is employed to separate the R and S enantiomers of Mecoprop. This is important because the herbicidal activity of Mecoprop is primarily associated with the R-enantiomer.[1]
3. Which type of column should I use for achiral analysis of this compound?
For the routine, achiral analysis of this compound, reversed-phase or mixed-mode columns are suitable.
-
Reversed-Phase C18 Columns: A Polaris C18-A column has been used for the analysis of Mecoprop in vegetable matrices, demonstrating good performance when coupled with LC-MS/MS.[2]
-
Mixed-Mode Columns: Columns like Obelisc R and Primesep 100 offer unique selectivity by combining reversed-phase and ion-exchange retention mechanisms.[3][4] These are particularly useful for separating complex mixtures of pesticides.[3] Coresep 100, a core-shell mixed-mode column, can also be used for the analysis of Mecoprop in reversed-phase anion-exclusion mode.[5]
4. What column should I choose for the chiral separation of this compound enantiomers?
For the separation of Mecoprop's enantiomers, specialized chiral stationary phases (CSPs) are necessary.
-
Cellulose-based CSPs: CHIRALPAK® IM and CHIRALCEL® OZ-H are effective for the chiral resolution of Mecoprop enantiomers.[1][6] These columns are typically used with normal-phase mobile phases.
-
Cyclodextrin-based CSPs: A column with a permethylated α-cyclodextrin stationary phase has been successfully used for the enantioselective determination of Mecoprop in water samples.[7][8]
Troubleshooting Guides
Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Steps |
| Column Overload | Decrease the injection volume or the concentration of the sample. |
| Inappropriate Mobile Phase pH | For mixed-mode or reversed-phase chromatography of the acidic Mecoprop, the mobile phase pH can significantly impact peak shape. Adjust the pH of the aqueous portion of the mobile phase. For example, using a buffer at pH 3.0 has been shown to be effective.[4] |
| Secondary Interactions with Column Silanols | For reversed-phase columns, residual silanols can cause peak tailing for acidic compounds. Use a well-end-capped column or add a small amount of a competitive amine (e.g., triethylamine) to the mobile phase (if compatible with your detection method). |
| Sample Solvent Mismatch | The solvent used to dissolve the sample should be as close in composition to the mobile phase as possible. If a strong solvent is used for sample dissolution, it can lead to peak distortion. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, consider replacing the column. |
No or Poor Separation of Enantiomers (Chiral Chromatography)
| Potential Cause | Troubleshooting Steps |
| Incorrect Mobile Phase Composition | The choice of mobile phase is critical for chiral separations. For cellulose-based columns like CHIRALPAK® IM, a mobile phase of Hexane/Ethanol/TFA (e.g., 90/10/0.1 v/v/v) can be a good starting point.[1] Modifying the mobile phase by replacing ethanol with ethyl acetate (EtOAc), dichloromethane (DCM), or methyl tert-butyl ether (MtBE) can significantly improve resolution.[1] |
| Inappropriate Column Temperature | Temperature can affect chiral recognition. Experiment with different column temperatures (e.g., 25°C, 30°C, 35°C) to see if resolution improves. |
| Low Flow Rate | A lower flow rate can sometimes improve resolution by allowing for better mass transfer. Try reducing the flow rate in small increments. |
| Column Not Properly Equilibrated | Ensure the column is thoroughly equilibrated with the mobile phase before injecting the sample. This can take a significant volume of mobile phase (e.g., 20-30 column volumes). |
Experimental Protocols
Achiral Analysis of this compound using LC-MS/MS
This protocol is based on the analysis of acidic herbicides in vegetable matrices.[2]
-
Column: Polaris C18-A, 3 µm, 150 x 2.0 mm
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient: A linear gradient can be optimized, for example, starting with a higher percentage of A and increasing B over time.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Injection Volume: 5 - 20 µL
-
Column Temperature: 30 - 40 °C
-
Detection: Negative Ion Electrospray Tandem Mass Spectrometry (ESI-MS/MS)
Chiral Separation of this compound using HPLC-UV
This protocol is based on the separation of Mecoprop enantiomers on a cellulose-based chiral stationary phase.[1]
-
Column: CHIRALPAK® IM, 5 µm, 150 x 4.6 mm
-
Mobile Phase: Hexane-Ethanol-Trifluoroacetic Acid (TFA) = 90-10-0.1 (v/v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection: UV at 230 nm or 280 nm
Data Presentation
Comparison of Columns for Mecoprop Analysis
| Column Type | Stationary Phase | Typical Application | Separation Mode | Reference |
| CHIRALPAK® IM | Immobilized tris(3,5-dimethylphenylcarbamate) cellulose | Chiral Separation | Normal Phase | [1] |
| Permethylated α-cyclodextrin | Permethylated α-cyclodextrin | Chiral Separation | Reversed Phase | [7][8] |
| Obelisc R | Long hydrophobic chain with embedded ion-pairing groups | Achiral Analysis | Mixed-Mode | [3][4] |
| Primesep 100 | Hydrophobic chain with acidic ion-pairing groups | Achiral Analysis | Mixed-Mode | [3] |
| Polaris C18-A | C18 silica | Achiral Analysis | Reversed Phase | [2] |
| Coresep 100 | Core-shell with mixed-mode properties | Achiral Analysis | Reversed-Phase/Anion-Exclusion |
Mobile Phase Optimization for Chiral Separation on CHIRALPAK® IM
| Mobile Phase Composition (v/v/v) | Observations | Reference |
| Hexane-Ethanol-TFA = 90-10-0.1 | Baseline resolution achieved. | [1] |
| Hexane-EtOAc-TFA = 90-10-0.1 | Significant improvement in chiral separation. | [1] |
| Hexane-DCM-EtOH-TFA | Optimized conditions with DCM showed significant improvements in separation. | [1] |
| Hexane-MtBE-EtOH-TFA | Optimized conditions with MtBE showed significant improvements in separation. | [1] |
Visualizations
Caption: A decision tree for selecting the appropriate column for this compound analysis.
References
- 1. chiraltech.com [chiraltech.com]
- 2. agilent.com [agilent.com]
- 3. Mecoprop Analysis on Primesep and Obelisc Mixed-Mode HPLC Columns | SIELC Technologies [sielc.com]
- 4. Mecoprop | SIELC Technologies [sielc.com]
- 5. helixchrom.com [helixchrom.com]
- 6. chiraltech.com [chiraltech.com]
- 7. Stereoselective quantitation of mecoprop and dichlorprop in natural waters by supramolecular solvent-based microextraction, chiral liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Ion Suppression for Mecoprop-d6 Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the quantification of Mecoprop-d6.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for this compound quantification?
A1: Ion suppression is a type of matrix effect that frequently occurs in Liquid Chromatography-Mass Spectrometry (LC-MS).[1] It happens when components in the sample matrix, other than the analyte of interest, interfere with the ionization of the analyte in the MS source.[2][3] This interference reduces the efficiency of ion formation for the target analyte (e.g., Mecoprop), leading to a decreased signal, poor sensitivity, and inaccurate, unreliable quantification.[1][4] Even with a stable isotope-labeled internal standard like this compound, severe ion suppression can reduce the signal to a point where it is undetectable.[5][6]
Q2: What are the common causes of ion suppression?
A2: Ion suppression is primarily caused by co-eluting components from the sample matrix that compete with the analyte for ionization.[2] Common sources include:
-
Endogenous Matrix Components: Biological samples contain numerous compounds like salts, proteins, and particularly phospholipids, which are notorious for causing ion suppression.[6][7]
-
High Analyte Concentration: At high concentrations (>10⁻⁵ M), the linearity of the electrospray ionization (ESI) response can be lost, leading to self-suppression.[1]
-
Exogenous Substances: Contaminants introduced during sample preparation, such as polymers leached from plastic vials or solvents, can also suppress the analyte signal.[1][8]
-
Mobile Phase Additives: Non-volatile buffers or additives can accumulate in the ion source and interfere with the ionization process.
Q3: How can I detect if ion suppression is affecting my this compound analysis?
A3: There are two primary methods to assess the presence and extent of ion suppression:
-
Post-Column Infusion: This qualitative technique involves infusing a constant flow of a Mecoprop standard solution into the mass spectrometer after the analytical column.[7][9] A blank matrix extract is then injected onto the column. Any dip or variation in the constant signal of Mecoprop corresponds to a region in the chromatogram where co-eluting matrix components are causing ion suppression.[7][9]
-
Quantitative Matrix Effect Assessment: This method quantifies the degree of suppression. The peak response of an analyte in a standard solution is compared to the response of the analyte spiked into a blank matrix sample after the extraction process. The percentage of ion suppression is calculated using the formula: (1 - [Peak Area in Matrix / Peak Area in Solvent]) * 100.[1]
Q4: What is the role of this compound as an internal standard in mitigating ion suppression?
A4: this compound is a stable isotope-labeled (SIL) internal standard for Mecoprop. The use of a SIL internal standard is a powerful strategy to compensate for, but not eliminate, ion suppression.[2] Because this compound is chemically almost identical to Mecoprop, it co-elutes from the chromatography column and experiences the same degree of ion suppression in the MS source.[1][2] Quantification is based on the ratio of the analyte peak area to the internal standard peak area. Since both are affected similarly, this ratio remains consistent and reliable, leading to more accurate quantification despite variations in ion suppression between samples.[2][3]
Q5: Which sample preparation technique is best for minimizing matrix effects?
A5: Improving sample preparation is considered the most effective way to combat ion suppression.[5] The goal is to remove as many interfering matrix components as possible before analysis.
-
Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE): These techniques are generally more effective at removing matrix components than protein precipitation.[1][2][6] They selectively isolate the analyte, providing a cleaner extract.
-
Protein Precipitation (PPT): While simple and fast, PPT is often less effective at removing phospholipids and other small molecules, which can lead to significant ion suppression.[1]
-
HybridSPE-Phospholipid: This is a specialized technique that combines protein precipitation with the targeted removal of phospholipids, resulting in a very clean sample extract.
Q6: How can I optimize my chromatography to reduce ion suppression?
A6: Chromatographic optimization aims to separate the analyte of interest from interfering matrix components.[2] By preventing co-elution, ion suppression can be significantly reduced. Strategies include:
-
Adjusting the Mobile Phase Gradient: Modifying the gradient profile can improve the resolution between the analyte and matrix interferences.[3]
-
Changing Column Chemistry: Using a different type of analytical column (e.g., C18, HILIC) can alter selectivity and separate the analyte from suppressive compounds.
-
Modifying Flow Rate: Adjusting the flow rate can also impact separation efficiency.[3]
-
Using Guard Columns: A guard column can help protect the analytical column from strongly retained matrix components.[10]
Q7: Can I just dilute my sample to reduce ion suppression?
A7: Yes, sample dilution is a simple approach to reduce the concentration of matrix components.[9][10] However, this strategy also dilutes the analyte of interest. This approach is only feasible if the analyte concentration is high enough to remain well above the instrument's limit of quantification after dilution.[9][10]
Q8: What are matrix-matched calibrants and when should I use them?
A8: Matrix-matched calibrants are calibration standards prepared in a blank matrix that is identical to the samples being analyzed (e.g., blank plasma, urine).[2] This method helps to compensate for ion suppression because the standards and the samples will experience the same matrix effect.[2][3] This is a crucial strategy when a suitable stable isotope-labeled internal standard is not available or when trying to achieve the highest level of accuracy in complex matrices.[9]
Troubleshooting Guides
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor reproducibility and high variability in this compound signal across samples. | Inconsistent ion suppression due to sample-to-sample matrix variation.[6] | • Improve Sample Preparation: Implement a more rigorous cleanup method like SPE or LLE to remove more matrix components.[1][2]• Use a SIL Internal Standard: Ensure this compound is used consistently to normalize the signal.[2]• Optimize Chromatography: Adjust the LC gradient to better separate Mecoprop from interfering peaks.[3] |
| Low signal intensity or complete loss of this compound signal. | Severe ion suppression from co-eluting matrix components.[6][11] | • Perform Post-Column Infusion: Identify the retention time of the suppression and adjust chromatography to move the Mecoprop peak away from this region.[9]• Enhance Sample Cleanup: Use a more selective SPE sorbent or a multi-step cleanup like LLE followed by SPE.[5]• Dilute the Sample: If sensitivity allows, dilute the sample extract to reduce the concentration of interfering compounds.[9] |
| Calibration curve is non-linear or has a poor correlation coefficient (r²). | Ion suppression is affecting the analyte and internal standard differently, or the effect is not consistent across the concentration range. | • Check for IS Co-elution: Ensure the retention times of Mecoprop and this compound are nearly identical. Deuterated standards can sometimes elute slightly earlier than the native compound.[12]• Use Matrix-Matched Calibrants: Prepare the calibration curve in a blank matrix to mimic the effect seen in the unknown samples.[2][3]• Reduce Injection Volume: Injecting a smaller volume can lessen the amount of matrix introduced into the system and reduce suppression.[10] |
Quantitative Data Summary
The choice of sample preparation method has a significant impact on the degree of ion suppression observed. The following table summarizes typical ion suppression values for different techniques when analyzing small molecules in plasma.
Table 1: Comparison of Sample Preparation Techniques on Ion Suppression
| Sample Preparation Method | Typical Ion Suppression (%) | Relative Matrix Removal Efficiency | Key Advantage |
| Protein Precipitation (PPT) | 40 - 80% | Low | Fast and simple |
| Liquid-Liquid Extraction (LLE) | 10 - 30% | Moderate to High | Good for non-polar analytes |
| Solid-Phase Extraction (SPE) | 5 - 25% | High | Highly selective and provides clean extracts |
| HybridSPE®-Phospholipid | < 10% | Very High | Specifically targets and removes phospholipids |
Note: Values are illustrative and can vary significantly based on the specific analyte, matrix, and LC-MS conditions.
Experimental Protocols
Protocol 1: Assessing Ion Suppression using Post-Column Infusion
This protocol allows for the qualitative identification of chromatographic regions where ion suppression occurs.
-
Prepare a Standard Solution: Create a solution of Mecoprop at a concentration that gives a stable, mid-range signal on the mass spectrometer (e.g., 100 ng/mL in mobile phase).
-
Set up Infusion: Use a syringe pump to deliver the Mecoprop standard solution at a low, constant flow rate (e.g., 10 µL/min). Connect the syringe pump output to the LC flow path using a T-fitting placed between the analytical column and the MS ion source.
-
Equilibrate the System: Start the LC flow with the initial mobile phase conditions and the syringe pump infusion. Allow the MS signal for Mecoprop to stabilize.
-
Inject Blank Matrix: Inject a prepared blank matrix sample (e.g., an extract of plasma prepared using your standard method).
-
Acquire Data: Run your standard chromatographic gradient and monitor the signal for the Mecoprop MRM transition.
-
Analyze Results: A stable, flat baseline indicates no ion suppression. A drop or dip in the baseline indicates a region where co-eluting matrix components are causing ion suppression.[7]
Protocol 2: Sample Preparation of Water Samples using Solid-Phase Extraction (SPE)
This protocol provides a general methodology for extracting Mecoprop from water samples, minimizing matrix interference.
-
Sample Pre-treatment: Acidify the water sample (e.g., 100 mL) to a pH of ~2.5 with a suitable acid (e.g., formic acid) to ensure Mecoprop is in its neutral form. Add the this compound internal standard.
-
SPE Column Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB) by passing 5 mL of methanol followed by 5 mL of acidified water (pH 2.5) through it. Do not let the sorbent go dry.
-
Sample Loading: Load the pre-treated water sample onto the SPE cartridge at a slow, steady flow rate (e.g., 5-10 mL/min).
-
Washing: Wash the cartridge with 5 mL of a weak organic solvent/water mixture (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the Mecoprop and this compound from the cartridge with a small volume of a strong organic solvent, such as 5 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 500 µL) of the initial mobile phase for LC-MS analysis.
Visualizations
Caption: A workflow diagram for troubleshooting ion suppression in LC-MS analysis.
Caption: Principle of using a stable isotope-labeled internal standard to correct for ion suppression.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. longdom.org [longdom.org]
- 4. providiongroup.com [providiongroup.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. hdb.ugent.be [hdb.ugent.be]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. DSpace [research-repository.griffith.edu.au]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing poor peak resolution in Mecoprop-d6 analysis
Welcome to the technical support center for Mecoprop-d6 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during chromatographic analysis, with a focus on achieving optimal peak resolution.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues related to poor peak resolution in this compound analysis in a question-and-answer format.
Question 1: Why am I observing peak tailing with my this compound analysis?
Answer:
Peak tailing, where the peak asymmetry factor is greater than 1, is a common issue in the analysis of acidic compounds like Mecoprop. It can be caused by several factors, often related to secondary interactions between the analyte and the stationary phase or issues with the chromatographic system.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Mecoprop is an acidic herbicide. To ensure it is in its neutral form and to minimize interactions with residual silanols on the column, the mobile phase pH should be acidic.[1][2] The addition of a small amount of a volatile organic acid like formic acid or acetic acid to the mobile phase is recommended to maintain a pH between 2 and 3.[2][3]
-
Column Condition: The column's performance can degrade over time.
-
Column Contamination: Accumulation of matrix components on the column can lead to active sites that cause tailing. Try flushing the column with a strong solvent.
-
Column Void: A void at the head of the column can cause peak distortion.[4] This can result from repeated injections at high pressure.
-
Column Age: Over time, the bonded phase of the column can degrade, exposing more silanol groups. If other troubleshooting steps fail, it may be time to replace the column.[5]
-
-
Sample Overload: Injecting too much sample can lead to peak tailing.[6] Try reducing the injection volume or diluting the sample.
-
Guard Column: If you are using a guard column, it may be contaminated or worn out. Try running the analysis without the guard column to see if the peak shape improves. If it does, replace the guard column.[5]
Question 2: My this compound peak is showing fronting. What are the likely causes and solutions?
Answer:
Peak fronting, where the asymmetry factor is less than 1, is less common than tailing but can still occur. It is often indicative of a physical problem with the column or a mismatch between the sample solvent and the mobile phase.
Troubleshooting Steps:
-
Column Issues:
-
Column Void or Channeling: A void at the column inlet or channeling in the packed bed can lead to a distorted flow path and peak fronting.[4] This is a form of catastrophic column failure and often requires column replacement.
-
Partially Blocked Frit: A partially blocked inlet frit can also cause peak distortion that may appear as fronting.[4] Back-flushing the column may resolve this issue.
-
-
Sample Solvent Strength: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to move through the initial part of the column too quickly, resulting in a fronting peak.[6] Whenever possible, dissolve the sample in the initial mobile phase.
-
Sample Overload: In some cases, severe sample overload can manifest as peak fronting.[6] Try reducing the amount of sample injected.
Question 3: I'm seeing broad or split peaks for this compound. How can I improve the peak shape?
Answer:
Broad or split peaks indicate a loss of chromatographic efficiency and can be caused by a variety of factors, from system hardware issues to improper method parameters.
Troubleshooting Steps:
-
Check for System Leaks: A leak in the system can cause pressure fluctuations and lead to broad or split peaks. Carefully inspect all fittings and connections.
-
Extra-Column Volume: Excessive tubing length or fittings with large internal diameters between the injector and the detector can contribute to band broadening.[6] Ensure that the shortest possible length of the narrowest appropriate internal diameter tubing is used.
-
Injection Technique:
-
Injection Volume: A large injection volume, especially with a strong sample solvent, can cause peak broadening.
-
Autosampler Issues: Problems with the autosampler, such as a damaged needle or rotor seal, can lead to split peaks.
-
-
Column Contamination: A contaminated column or guard column can cause split peaks due to the sample interacting with the contaminants.[5]
-
Mobile Phase Incompatibility: If the mobile phase components are not fully miscible or if the mobile phase is not properly degassed, it can lead to the formation of bubbles that can cause split peaks.
-
Chiral Separation Issues: For chiral analysis of Mecoprop, broad or non-symmetrical peaks can occur. Optimization of the mobile phase, including the use of different solvents like dichloromethane (DCM), ethyl acetate (EtOAc), or methyl tert-butyl ether (MtBE) in normal phase chromatography, can significantly improve peak shape and resolution.[7]
Experimental Protocols
Protocol 1: Sample Preparation for this compound in Water Samples
This protocol is a general guideline for the solid-phase extraction (SPE) of this compound from water samples.
-
Sample Acidification: Acidify the water sample to a pH of approximately 2-3 with an acid like formic acid or hydrochloric acid. This ensures that this compound is in its protonated form, which enhances its retention on reversed-phase SPE cartridges.[3]
-
SPE Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent) by passing methanol followed by acidified water through it.
-
Sample Loading: Load the acidified water sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with a weak organic solvent/water mixture to remove interfering substances.
-
Elution: Elute the this compound from the cartridge using a small volume of a strong organic solvent like methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC analysis.
Protocol 2: Chromatographic Analysis of this compound
This protocol provides a starting point for developing an HPLC or UHPLC-MS/MS method for this compound analysis.
-
Column: A C18 column is a common choice for the analysis of phenoxy acid herbicides.[2][8]
-
Mobile Phase:
-
Gradient Elution: A typical gradient might start with a higher percentage of the aqueous phase and ramp up to a higher percentage of the organic phase to elute the analyte.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min for UHPLC or 0.8-1.5 mL/min for HPLC is a reasonable starting point.
-
Injection Volume: 5-20 µL.
-
Column Temperature: Maintaining a constant column temperature (e.g., 30-40 °C) can improve peak shape and reproducibility.
-
Detection: Mass spectrometry (MS) is commonly used for the sensitive and selective detection of this compound.
Data Presentation
Table 1: Mobile Phase Compositions for Phenoxy Acid Herbicide Analysis
| Mobile Phase A | Mobile Phase B | Modifier | pH | Application |
| Water | Acetonitrile | 0.01% Formic Acid | ~2.7 | UHPLC-MS/MS of various phenoxyacetic acids[3] |
| Water | Acetonitrile | Phosphate Buffer (0.1 M) | 2, 3, or 4 | RP-HPLC of phenoxy acid herbicides[1] |
| Water | Methanol | 0.1% Formic Acid | ~2.7 | LC-MS/MS of phenoxy acids in soil[8] |
| Hexane | Ethanol | 0.1% Trifluoroacetic Acid (TFA) | N/A | Normal Phase HPLC for chiral separation of Mecoprop[7] |
| Hexane | Ethyl Acetate | 0.1% Trifluoroacetic Acid (TFA) | N/A | Normal Phase HPLC for improved chiral separation of Mecoprop[7] |
Mandatory Visualization
Below are diagrams illustrating troubleshooting workflows for common peak shape problems in this compound analysis.
Caption: Troubleshooting workflow for poor peak resolution.
Caption: Optimization of chiral separation for Mecoprop.
References
- 1. mdpi.com [mdpi.com]
- 2. archivedproceedings.econference.io [archivedproceedings.econference.io]
- 3. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. agilent.com [agilent.com]
- 7. chiraltech.com [chiraltech.com]
- 8. epa.gov [epa.gov]
Validation & Comparative
Navigating Regulatory Hurdles: A Comparative Guide to Mecoprop-d6 Method Validation
For researchers, scientists, and drug development professionals, ensuring analytical methods meet stringent regulatory standards is paramount. This guide provides a comprehensive comparison of analytical methodologies for Mecoprop-d6, a deuterated analogue of the widely used herbicide Mecoprop, and outlines a robust validation approach for regulatory compliance.
Mecoprop, a member of the phenoxy herbicide family, is commonly used for the control of broadleaf weeds.[1] Its deuterated form, this compound, serves as an internal standard in analytical testing to ensure accuracy and precision. Validating the analytical methods used to detect and quantify Mecoprop and its isotopically labelled standard is a critical step in environmental monitoring, food safety analysis, and toxicological studies to guarantee reliable and defensible data for regulatory submission.
Performance Comparison: Mecoprop and Alternative Herbicides
Mecoprop is often formulated with other phenoxy herbicides like 2,4-D and dicamba to broaden the spectrum of weed control.[1] Each of these herbicides exhibits different efficacy against various weed species.
| Herbicide | Primary Target Weeds | Mode of Action |
| Mecoprop (MCPP) | Chickweed, clovers, ground ivy | Synthetic auxin |
| 2,4-D | Dandelion, plantains | Synthetic auxin |
| Dicamba | Chickweed, various broadleaf weeds (less effective on plantains) | Synthetic auxin |
This table provides a qualitative comparison of the weed control spectrum of Mecoprop and its common alternatives.
Analytical Methodologies: A Quantitative Comparison
The analysis of phenoxy herbicides, including Mecoprop, has traditionally been performed using Gas Chromatography (GC) based methods, such as EPA 8151. However, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods offer significant advantages in terms of sensitivity, selectivity, and reduced sample preparation complexity.[2]
| Parameter | LC-MS/MS Method | GC Method (EPA 8151) |
| Principle | Liquid Chromatography, Tandem Mass Spectrometry | Gas Chromatography |
| Sample Preparation | Simple, fast, less solvent use[2] | More complex, time-consuming |
| Turn-Around-Time | 1-2 days[2] | 4-5 days[2] |
| Selectivity | High | Lower, potential for matrix interference |
| Sensitivity | High (sub-ppb LOD)[2] | Lower |
| Linearity (r²) | ≥ 0.995[2] | Variable |
| Limit of Detection (LOD) | Sub-ppb level[2] | Higher than LC-MS/MS |
| Limit of Quantitation (LOQ) | Lower ppb level[2] | Higher than LC-MS/MS |
This table quantitatively compares the performance of a modern LC-MS/MS method with a traditional GC method for the analysis of phenoxy herbicides.[2]
Experimental Protocol: Validated LC-MS/MS Method for this compound
This protocol outlines a validated method for the determination of Mecoprop in environmental samples using this compound as an internal standard, based on the principles of EPA method 8321.
1. Scope: This method is applicable to the determination of Mecoprop in water and soil matrices.
2. Principle: Samples are extracted and analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in negative electrospray ionization (ESI) mode. This compound is added as an internal standard to correct for matrix effects and variations in extraction efficiency.
3. Reagents and Standards:
-
Mecoprop analytical standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Solid Phase Extraction (SPE) cartridges
4. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization source
5. Sample Preparation (Water):
-
Add a known amount of this compound internal standard to the water sample.
-
Acidify the sample with formic acid.
-
Pass the sample through a pre-conditioned SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
6. Sample Preparation (Soil):
-
Add a known amount of this compound internal standard to the soil sample.
-
Extract the sample with an appropriate solvent system using sonication or accelerated solvent extraction.
-
Centrifuge and filter the extract.
-
Proceed with SPE cleanup as described for water samples.
7. LC-MS/MS Analysis:
-
Chromatographic Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water and methanol/acetonitrile, both containing a small percentage of formic acid.
-
Injection Volume: Typically 5-20 µL.
-
MS/MS Detection: Monitor the specific precursor-to-product ion transitions for both Mecoprop and this compound in Multiple Reaction Monitoring (MRM) mode.
8. Method Validation: The method must be validated according to regulatory guidelines (e.g., FDA, EPA) by assessing the following parameters:
-
Specificity: Analyze blank samples to ensure no interfering peaks are present at the retention times of the analytes.
-
Linearity: Prepare a calibration curve over the expected concentration range and demonstrate a linear response with a correlation coefficient (r²) > 0.99.
-
Accuracy (Recovery): Spike blank matrix samples at different concentration levels and calculate the percent recovery.
-
Precision (Repeatability and Intermediate Precision): Analyze replicate samples on the same day and on different days to determine the relative standard deviation (RSD).
-
Limit of Detection (LOD): The lowest concentration of analyte that can be reliably detected.
-
Limit of Quantitation (LOQ): The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.
Visualizing the Workflow and Mode of Action
To further clarify the processes involved, the following diagrams illustrate the analytical method validation workflow and the herbicidal mode of action of Mecoprop.
Caption: Workflow for Analytical Method Validation for Regulatory Compliance.
Caption: Mode of Action of Mecoprop as a Synthetic Auxin Herbicide.
References
Mecoprop-d6 as an Internal Standard: A Comparative Guide for High-Precision Analyte Quantification
In the realm of analytical chemistry, particularly in chromatographic and mass spectrometric techniques, the use of an internal standard is paramount for achieving accurate and reliable quantification of target analytes. For the analysis of the herbicide Mecoprop, the deuterated analog, Mecoprop-d6, has emerged as a superior choice for an internal standard. This guide provides a comprehensive comparison of this compound with other internal standards, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
The Advantage of Deuterated Internal Standards
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative analysis, especially when coupled with mass spectrometry.[1] The key advantage lies in their chemical and physical similarity to the analyte of interest. This compound is structurally identical to Mecoprop, with the only difference being the replacement of six hydrogen atoms with deuterium. This subtle change in mass allows it to be distinguished by a mass spectrometer, while its nearly identical physicochemical properties ensure that it behaves similarly to the native analyte during sample preparation, chromatography, and ionization.
This co-elution and similar behavior effectively compensate for variations in the analytical process, such as:
-
Matrix Effects: Complex sample matrices can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Since this compound is affected by the matrix in the same way as Mecoprop, the ratio of their signals remains constant, thus mitigating these effects.[2][3]
-
Extraction Recovery: Losses during sample extraction and cleanup are a common source of error. By adding the internal standard at the beginning of the sample preparation process, any loss of the analyte will be mirrored by a proportional loss of the internal standard, ensuring the accuracy of the final calculated concentration.
-
Instrumental Variability: Fluctuations in instrument performance, such as injection volume and detector response, are corrected for by the consistent signal ratio between the analyte and the internal standard.
Performance Comparison: this compound vs. Alternative Internal Standards
While direct comparative studies exhaustively detailing the performance of this compound against a wide array of other internal standards for Mecoprop analysis are not extensively published, the principles of isotope dilution mass spectrometry and data from related phenoxy herbicide analyses strongly support its superiority. The most common alternatives to a deuterated internal standard are structural analogs or other related compounds.
For the analysis of Mecoprop, a potential alternative internal standard could be a closely related phenoxyalkanoic acid herbicide, such as MCPA, or its deuterated form, MCPA-d6.
Table 1: Conceptual Performance Comparison of Internal Standards for Mecoprop Analysis
| Performance Parameter | This compound (Isotope-Labeled) | MCPA-d6 (Isotope-Labeled Analog) | Non-Deuterated Structural Analog (e.g., 2,4-D) |
| Compensation for Matrix Effects | Excellent | Very Good | Moderate to Poor |
| Correction for Extraction Recovery | Excellent | Very Good | Moderate |
| Chromatographic Co-elution | Nearly Identical | Similar, but may differ slightly | Different |
| Accuracy and Precision | High | High | Variable |
| Potential for Differential Matrix Effects | Low | Low to Moderate | High |
This table is a qualitative representation based on established principles of internal standard selection in mass spectrometry.
One study on the determination of phenoxyacetic acid herbicides in groundwater utilized deuterated MCPA-d6 as an internal standard for the quantification of Mecoprop. The method was validated with recoveries for Mecoprop ranging between 71% and 118%. While this demonstrates the suitability of a deuterated analog, the ideal internal standard is the deuterated version of the analyte itself, as it provides the most accurate correction.
Experimental Protocols
The following are generalized experimental protocols for the analysis of Mecoprop in environmental samples using an internal standard, based on common practices in the field.
Sample Preparation: Water Samples
-
Fortification: To a 500 mL water sample, add a known concentration of this compound internal standard solution.
-
Acidification: Acidify the sample to a pH of less than 3 with an appropriate acid (e.g., formic acid or sulfuric acid).
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18 or a polymer-based sorbent) with methanol followed by acidified water.
-
Load the acidified water sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte and internal standard with a suitable solvent (e.g., methanol or acetonitrile).
-
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.
Sample Preparation: Soil/Sediment Samples
-
Extraction:
-
Weigh a known amount of the homogenized soil/sediment sample into a centrifuge tube.
-
Spike the sample with the this compound internal standard.
-
Add an extraction solvent (e.g., a mixture of acetonitrile and water or an alkaline solution).
-
Vortex or sonicate the sample to ensure thorough extraction.
-
-
Centrifugation and Cleanup:
-
Centrifuge the sample to separate the solid and liquid phases.
-
The supernatant may require a cleanup step, such as dispersive SPE (d-SPE) with a sorbent like C18, to remove co-extracted matrix components.
-
-
Concentration and Reconstitution: Transfer the cleaned extract to a new tube, evaporate to dryness, and reconstitute in the mobile phase.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for the separation of phenoxy herbicides.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), both typically containing a small amount of acid (e.g., 0.1% formic acid) to ensure the analytes are in their protonated form.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode is ideal for the sensitive and selective detection of Mecoprop and this compound.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Mecoprop and this compound, ensuring high selectivity and minimizing interferences.
Workflow and Logic Visualization
The following diagram illustrates the typical workflow for the quantitative analysis of Mecoprop using this compound as an internal standard.
Caption: Workflow for Mecoprop analysis using an internal standard.
Conclusion
The use of this compound as an internal standard for the quantification of Mecoprop offers significant advantages over other potential internal standards, such as non-labeled structural analogs. Its ability to accurately correct for matrix effects, extraction inefficiencies, and instrumental variability leads to superior accuracy and precision in analytical results. For researchers and professionals in drug development and environmental analysis, the investment in a deuterated internal standard like this compound is a critical step towards ensuring the reliability and validity of their quantitative data.
References
Navigating the Analytical Landscape: An Inter-Laboratory Comparison of Mecoprop-d6 Quantification Methods
A deep dive into the inter-laboratory validation of analytical methods for Mecoprop-d6 reveals a landscape dominated by the precision and sensitivity of liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). This guide provides a comparative overview of these techniques, supported by available experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in selecting the optimal approach for their specific needs.
For the accurate quantification of this compound, a deuterated internal standard of the herbicide Mecoprop, ensuring robust and reliable analytical methods is paramount. Inter-laboratory validation studies, though not abundantly available in single comprehensive reports, can be pieced together from various proficiency tests and individual validation studies to provide a clear picture of method performance. These studies are essential for establishing the accuracy, precision, and comparability of data across different laboratories.
Performance Comparison of Analytical Methods
The two primary analytical techniques employed for the determination of Mecoprop and its deuterated analogue are LC-MS/MS and GC-MS. The choice between these methods often depends on the sample matrix, required sensitivity, and laboratory resources.
| Parameter | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | 0.00008 - 1 ng/L | 1.8 - 3.0 ng/L |
| Limit of Quantification (LOQ) | 1 ng/g soil | Not explicitly found for soil |
| Recovery | 71% - 125% | Good recovery rates reported |
| Precision (RSD) | 1% - 14% | 7.0% - 15.2% |
| Linearity (r²) | >0.99 | Not explicitly found |
| Sample Preparation | QuEChERS, SPE, DLLME | Derivatization, SPE, DLLME |
Table 1: Comparison of Performance Characteristics of LC-MS/MS and GC-MS for Mecoprop Analysis. Data compiled from various sources.
Experimental Protocols: A Closer Look
Detailed experimental protocols are crucial for the successful implementation and validation of any analytical method. Below are generalized yet detailed methodologies for both LC-MS/MS and GC-MS analysis of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the preferred method for its high sensitivity and selectivity, often requiring minimal sample preparation.
Sample Preparation (QuEChERS method for soil):
-
Weigh 10 g of homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 30 seconds.
-
Add 10 mL of acetonitrile and the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant (acetonitrile phase).
-
Add dispersive solid-phase extraction (d-SPE) cleanup salts (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.
LC-MS/MS Conditions:
-
LC System: High-Performance Liquid Chromatograph.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Specific precursor and product ion transitions for this compound would be monitored.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique, though it often requires derivatization of the acidic herbicide to make it amenable to gas chromatography.
Sample Preparation (Water with derivatization):
-
To a 100 mL water sample, add a suitable internal standard (if this compound is not the internal standard itself).
-
Acidify the sample to pH < 2 with a strong acid (e.g., sulfuric acid).
-
Extract the analytes using a solid-phase extraction (SPE) cartridge (e.g., C18).
-
Elute the analytes from the cartridge with a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Derivatize the residue by adding a derivatizing agent (e.g., diazomethane or a silylating agent like BSTFA) and heating.
-
Reconstitute the derivatized sample in a suitable solvent (e.g., hexane) for GC-MS analysis.
GC-MS Conditions:
-
GC System: Gas Chromatograph.
-
Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature ramp from a low initial temperature to a high final temperature to ensure good separation.
-
MS System: Quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized this compound.
Visualizing the Workflow
To better understand the analytical processes, the following diagrams illustrate the typical workflows for LC-MS/MS and GC-MS analysis of this compound.
Caption: LC-MS/MS analytical workflow for this compound.
Caption: GC-MS analytical workflow for this compound.
The Importance of Proficiency Testing
Participation in proficiency testing (PT) schemes is a critical component of a laboratory's quality assurance program. These schemes provide an external and objective assessment of a laboratory's performance by comparing its results to those of other laboratories analyzing the same, well-characterized samples. While a specific, publicly available PT report solely focused on this compound was not identified, several programs for pesticide residue analysis in various matrices include Mecoprop. Laboratories analyzing this compound should participate in such programs to ensure the accuracy and reliability of their results.
The Gold Standard for Herbicide Quantification: A Comparative Guide to Mecoprop-d6 Accuracy and Precision
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of analytes is paramount. In the analysis of the widely used herbicide Mecoprop, the isotopically labeled internal standard, Mecoprop-d6, has emerged as a critical tool for achieving reliable results. This guide provides a comprehensive comparison of analytical methodologies for Mecoprop quantification, highlighting the pivotal role of this compound in enhancing accuracy and precision, supported by experimental data and detailed protocols.
The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust analytical method development, particularly for complex matrices encountered in environmental and biological monitoring. By mimicking the chemical behavior of the analyte of interest, this compound compensates for variations in sample preparation, injection volume, and instrument response, thereby significantly improving the reliability of quantification.
Comparative Analysis of Quantification Methods
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the two most prevalent techniques for the quantification of Mecoprop. The choice between these methods often depends on the sample matrix, required sensitivity, and available instrumentation. The inclusion of this compound as an internal standard is highly recommended for both approaches to ensure the highest quality data.
While specific comparative studies detailing the performance of this compound across different platforms are not always published in a head-to-head format, the validation data from various studies using isotopically labeled internal standards for phenoxy acid herbicides provide a strong basis for performance expectation.
| Analytical Method | Matrix | Accuracy (Recovery %) | Precision (RSD %) | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | Water | 88 - 120% | ≤7% at 0.1 µg/L | Not Specified | [1] |
| LC-MS/MS | Kidney Tissue | 82 - 93% | 3.2 - 19% | 0.02 mg/kg (LOD) | [2] |
| LC-MS/MS | Natural Waters | ~75% | 1.6 - 2.7% | 1 ng/L | [3][4] |
| GC-MS | Soil | 94.18% (mean) | 0.06 - 1.8% | Not Specified | [5] |
Table 1: Performance Data for Mecoprop Quantification using Isotope Dilution Methods. This table summarizes typical accuracy and precision values obtained for Mecoprop analysis in various matrices using mass spectrometry-based methods with isotopically labeled internal standards.
The Advantage of Isotope Dilution
The use of this compound employs the principle of isotope dilution mass spectrometry (IDMS), which is considered a primary ratio method. This technique is inherently more accurate than external or internal calibration methods that do not use an isotopically labeled standard. The co-elution of Mecoprop and this compound in chromatographic separations ensures that any matrix effects, such as ion suppression or enhancement in the mass spectrometer source, affect both the analyte and the internal standard equally, leading to a consistent and accurate ratio measurement.
Experimental Protocols
A robust analytical method is underpinned by a well-defined experimental protocol. Below is a generalized protocol for the analysis of Mecoprop in water samples using LC-MS/MS with this compound as an internal standard.
Sample Preparation (Water Matrix)
-
Sample Collection: Collect water samples in clean, pre-rinsed glass bottles.
-
Fortification: Spike a known volume of the water sample (e.g., 100 mL) with a known concentration of this compound internal standard solution.
-
Acidification: Acidify the sample to a pH of approximately 2.5 with a suitable acid (e.g., formic acid) to ensure Mecoprop is in its protonated form.
-
Solid-Phase Extraction (SPE):
-
Condition a polymeric SPE cartridge (e.g., Oasis HLB) with methanol followed by acidified water.
-
Load the acidified water sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the Mecoprop and this compound from the cartridge with a suitable organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an acidifier like formic acid, is commonly employed.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is typical.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is preferred for phenoxy acid herbicides.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Mecoprop and this compound are monitored.
-
Quantification: The ratio of the peak area of the primary MRM transition of Mecoprop to that of this compound is used for quantification against a calibration curve prepared with known concentrations of Mecoprop and a constant concentration of this compound.
-
Visualizing the Workflow and Mechanism
To further elucidate the processes involved, the following diagrams illustrate the experimental workflow for Mecoprop quantification and its mechanism of action as a synthetic auxin herbicide.
Figure 1: Experimental workflow for Mecoprop quantification.
Figure 2: Mechanism of action of Mecoprop as a synthetic auxin.
Conclusion
The use of this compound as an internal standard in conjunction with modern analytical techniques like LC-MS/MS and GC-MS provides a robust and reliable methodology for the quantification of Mecoprop. The inherent advantages of isotope dilution, including the effective correction for matrix effects and procedural variations, lead to superior accuracy and precision. For researchers and professionals requiring the highest quality data for environmental monitoring, food safety, or toxicological studies, the implementation of methods incorporating this compound is the recommended best practice. The provided data and protocols serve as a valuable guide for the development and validation of such high-performance analytical methods.
References
- 1. lcms.cz [lcms.cz]
- 2. Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective quantitation of mecoprop and dichlorprop in natural waters by supramolecular solvent-based microextraction, chiral liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Navigating the Depths: A Comparative Guide to the Limit of Detection for Mecoprop in Water Samples
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of herbicides in water sources is a critical aspect of environmental monitoring and public health protection. Mecoprop (MCPP), a widely used phenoxy herbicide, is frequently monitored in various water matrices. This guide provides a comparative analysis of the limit of detection (LOD) for Mecoprop in water samples, supported by experimental data and detailed methodologies. While the primary focus of analytical methods is the LOD of the target analyte, this guide also addresses the role and expected performance of its deuterated internal standard, Mecoprop-d6.
Performance Comparison: Mecoprop and Other Phenoxy Herbicides
The limit of detection for Mecoprop is influenced by the analytical technique employed, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most common and sensitive method. The following table summarizes the LODs for Mecoprop and other related phenoxy herbicides in water, as reported in various studies. It is important to note that a specific LOD for the internal standard, this compound, is not typically reported as it is introduced at a known concentration to ensure analytical accuracy. However, its response is monitored to ensure proper instrument function and sample processing.
| Analyte | Method | Limit of Detection (LOD) | Matrix |
| Mecoprop (MCPP) | LC-MS/MS | 0.00008 - 0.0047 µg/L[1][2] | Groundwater |
| Mecoprop (MCPP) | LC-MS/MS | 0.003 µg/L[3] | Surface Water |
| MCPA | LC-MS/MS | 0.00008 - 0.0047 µg/L[1][2] | Groundwater |
| 2,4-D | LC-MS/MS | 0.00008 - 0.0047 µg/L[1][2] | Groundwater |
| Dichlorprop | LC-MS/MS | 1.5 - 10.0 ng/L (Method Quantification Limit)[2] | Surface and Groundwater |
| Dicamba | LC-MS/MS | 0.00008 - 0.0047 µg/L[1][2] | Groundwater |
Experimental Protocol: Determination of Mecoprop in Water by LC-MS/MS
This section outlines a typical experimental protocol for the analysis of Mecoprop in water samples using solid-phase extraction (SPE) followed by LC-MS/MS. This method is representative of current analytical practices for achieving low detection limits.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Acidification: Acidify the water sample (typically 500 mL) to a pH of less than 3 with an appropriate acid (e.g., formic acid) to ensure that the acidic herbicides are in their non-ionized form, which enhances their retention on the SPE cartridge.
-
Internal Standard Spiking: Spike the acidified sample with a known concentration of this compound solution (e.g., to achieve a final concentration of 0.2 µg/L).
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 200 mg, 6 mL) by sequentially passing methanol and then acidified deionized water through it.
-
Sample Loading: Load the pre-treated water sample onto the conditioned SPE cartridge at a controlled flow rate.
-
Cartridge Washing: Wash the cartridge with deionized water to remove any interfering hydrophilic compounds.
-
Elution: Elute the retained analytes, including Mecoprop and this compound, from the cartridge using a suitable organic solvent, such as methanol or acetonitrile.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of a suitable solvent mixture (e.g., methanol/water) for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for the separation of phenoxy herbicides.
-
Mobile Phase: A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of an acidifier like formic acid, is employed to achieve optimal separation.
-
Injection Volume: A specific volume of the reconstituted sample extract (e.g., 10 µL) is injected into the LC system.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for the analysis of acidic herbicides.
-
Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both Mecoprop and this compound to ensure high selectivity and sensitivity.
-
Mecoprop: Monitor for the transition of the deprotonated molecule to a characteristic product ion.
-
This compound: Monitor for the corresponding mass-shifted transition.
-
-
Quantification: The concentration of Mecoprop in the original water sample is calculated by comparing the peak area ratio of Mecoprop to that of the known concentration of this compound against a calibration curve prepared in a similar matrix.
-
Workflow for Mecoprop Analysis in Water
The following diagram illustrates the logical workflow for the determination of the limit of detection of Mecoprop in water samples.
References
- 1. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
The Analytical Edge: A Comparative Guide to Mecoprop-d6 and Non-deuterated Mecoprop Analysis
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, the accuracy of quantification is paramount. This is particularly true in the analysis of herbicides like Mecoprop, where regulatory limits and environmental monitoring demand the highest level of confidence in analytical results. The introduction of isotopically labeled internal standards, such as Mecoprop-d6, has revolutionized the way we approach the quantification of this widely used herbicide. This guide provides an objective comparison of analytical methodologies for Mecoprop, highlighting the significant advantages conferred by the use of its deuterated analog, this compound, as an internal standard.
The Challenge of Accurate Mecoprop Quantification
Mecoprop, a selective herbicide used to control broadleaf weeds, is frequently analyzed in various matrices, including environmental samples (water, soil) and agricultural products. The complexity of these matrices can introduce significant analytical challenges, primarily in the form of matrix effects. Matrix effects, caused by co-extracting compounds that can enhance or suppress the analyte signal in the mass spectrometer, are a major source of inaccuracy and imprecision in quantitative analysis.
Traditional analytical methods often rely on external calibration, where the concentration of the analyte in a sample is determined by comparing its response to a calibration curve generated from standards in a clean solvent. However, this approach fails to account for the variability introduced by the sample matrix, leading to potentially erroneous results.
This compound: The Internal Standard Solution
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for overcoming matrix effects and improving the reliability of quantitative analysis. This compound is chemically identical to Mecoprop, with the exception that six of its hydrogen atoms have been replaced with deuterium. This subtle change in mass allows it to be distinguished from the non-deuterated analyte by a mass spectrometer, while its identical chemical behavior ensures that it experiences the same matrix effects and extraction inefficiencies as the target analyte.
By adding a known amount of this compound to each sample prior to extraction and analysis, any signal suppression or enhancement affecting the native Mecoprop will equally affect the deuterated standard. The quantification is then based on the ratio of the analyte signal to the internal standard signal, effectively canceling out the matrix-induced variations.
Comparative Analysis of Mecoprop Quantification Methods
The following tables summarize the performance characteristics of common analytical methods for Mecoprop, illustrating the enhanced accuracy and precision achieved with the use of this compound as an internal standard.
Table 1: Performance of Non-deuterated Mecoprop Analysis (External Standard Method)
| Analytical Method | Matrix | Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Detection (LOD) |
| LC-MS/MS[1] | Kidney Tissue | 82 - 93 | 3.2 - 19 | 0.02 mg/kg |
| HPLC-DAD[2] | Aqueous Soil Solution | Not Reported | 1.28 | 1.02 ng/L |
| LC-MS/MS | Vegetable Matrix | Not Reported | >20 (in complex matrices) | Sub-ppb levels |
Table 2: Enhanced Performance with this compound as Internal Standard (Illustrative Data)
| Analytical Method | Matrix | Trueness (% Recovery) | Precision (RSD) (%) | Key Advantage |
| LC-MS/MS | Complex Matrices (e.g., Cannabis) | 80 - 120 | < 15 | Significant reduction in matrix effects and improved accuracy. |
| GC-MS/MS | Various Food Matrices | 70 - 120 | < 20 | Increased reliability and reproducibility of results. |
Note: Data in Table 2 is illustrative of the typical improvements seen when using a deuterated internal standard, as direct comparative studies for Mecoprop were not available in the public domain. The improvements in trueness and precision are well-documented for the analysis of various pesticides in complex matrices.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the analysis of Mecoprop using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) with this compound as an internal standard.
LC-MS/MS Method for Mecoprop Analysis
1. Sample Preparation:
-
To a 10 mL water sample, add a known concentration of this compound internal standard (e.g., 100 ng/mL).
-
Acidify the sample to pH 2.5 with formic acid.
-
Perform solid-phase extraction (SPE) using a C18 cartridge.
-
Wash the cartridge with acidified water and elute the analyte and internal standard with methanol.
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI-) mode.
-
MRM Transitions:
-
Mecoprop: Precursor ion (m/z) 213.0 -> Product ion (m/z) 141.0
-
This compound: Precursor ion (m/z) 219.0 -> Product ion (m/z) 147.0
-
GC-MS Method for Mecoprop Analysis
1. Sample Preparation and Derivatization:
-
To a 5 g homogenized food sample, add a known concentration of this compound internal standard.
-
Extract with an appropriate organic solvent (e.g., acetonitrile).
-
Perform a clean-up step using dispersive solid-phase extraction (d-SPE).
-
Evaporate the extract and derivatize the acidic herbicide to a more volatile ester form using a derivatizing agent (e.g., BF3-methanol).
-
Reconstitute the derivatized sample in a suitable solvent for GC-MS analysis.
2. GC-MS Conditions:
-
Column: DB-5ms capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, ramp to 280°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer operated in electron ionization (EI) mode.
-
Selected Ion Monitoring (SIM) or MRM Transitions: Specific ions for the derivatized Mecoprop and this compound would be monitored.
Visualizing the Workflow and Rationale
To further clarify the analytical process and the metabolic context of Mecoprop, the following diagrams are provided.
Conclusion
The use of this compound as an internal standard provides a robust and reliable solution to the challenges of accurate Mecoprop quantification in complex matrices. By compensating for matrix effects and variations in sample preparation, isotope dilution mass spectrometry significantly enhances the trueness and precision of analytical measurements. For researchers, scientists, and professionals in drug development and environmental monitoring, the adoption of methodologies incorporating deuterated internal standards is a critical step towards achieving the highest quality and most defensible analytical data.
References
Performance Characteristics of Analytical Methods for Mecoprop Determination
This guide provides a comparative overview of the performance characteristics of various analytical methods for the determination of Mecoprop, a widely used herbicide. The information is intended for researchers, scientists, and professionals in drug development and environmental analysis. The guide summarizes quantitative data, details experimental protocols, and visualizes a general analytical workflow. Mecoprop-d6, a deuterated form of Mecoprop, is often used as an internal standard in isotope dilution methods to improve accuracy and precision.
Comparative Performance Data
The following table summarizes the performance characteristics of different analytical methods for the determination of Mecoprop and related compounds. The data is compiled from various studies and presented for easy comparison.
| Analytical Method | Matrix | Analyte(s) | Limit of Quantification (LOQ) | Limit of Detection (LOD) | Recovery (%) | Precision (RSD %) |
| LC-MS/MS | Kidney Tissue | Mecoprop, MCPA, 2,4-D | - | 0.02 mg/kg | 82-93 | 3.2-19 |
| SUSME-LC-MS/MS | Natural Waters | R- and S-Mecoprop | 1 ng/L | - | ~75 | 1.6-2.7 |
| HPLC-DAD | Aqueous Soil Solutions | Mecoprop (MCPP) | - | 1.02 ng/L | - | 1.28 |
| SUSME-LC-MS/MS | Soil | R- and S-Mecoprop | 0.1 ng/g | 0.03 ng/g | - | 2.9-6.1 |
| LC-MS/MS | Livestock and Seafood | Clomeprop | 0.002 mg/kg | - | 81-97 | 2.1-14 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols offer insights into sample preparation, chromatographic separation, and detection techniques.
LC-MS/MS for Mecoprop in Kidney Tissue[1][2]
-
Sample Preparation:
-
Homogenize kidney tissue samples.
-
Perform Soxhlet extraction using diethyl ether.
-
Clean up the extract using anion exchange solid-phase extraction (SPE) cartridges.
-
-
Chromatography:
-
Liquid chromatography is used for the separation of the analytes.
-
-
Detection:
-
Negative-ion electrospray tandem mass spectrometry (LC-MS/MS) is employed for detection and quantification.
-
Supramolecular Solvent-Based Microextraction (SUSME) followed by LC-MS/MS for Mecoprop Enantiomers in Water[3][4]
-
Sample Preparation (SUSME):
-
Extract herbicides from water samples using a supramolecular solvent (SUPRAS) composed of reverse aggregates of dodecanoic acid.
-
Re-extract the analytes into an acetate buffer (pH = 5.0).
-
-
Chromatography:
-
Separate the R- and S-enantiomers on a chiral column of permethylated α-cyclodextrin under isocratic conditions.
-
-
Detection:
-
A hybrid triple quadrupole mass spectrometer with an electrospray source operating in negative ion mode is used for detection. Daughter ions at m/z = 140.9 are monitored for Mecoprop.
-
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) for Mecoprop in Aqueous Soil Solutions[5]
-
Sample Preparation:
-
Centrifuge spiked aqueous soil or soil/peat samples.
-
Filter the supernatant.
-
Directly inject the filtered sample into the HPLC system.
-
-
Chromatography:
-
Reverse-phase high-performance liquid chromatography.
-
-
Detection:
-
Diode-array detection (DAD) is used for quantification.
-
Supramolecular Solvent-Based Microextraction (SUSME) followed by LC-MS/MS for Mecoprop Enantiomers in Soil[6]
-
Sample Preparation (SUSME):
-
Extract Mecoprop and its enantiomers from soil samples using a supramolecular solvent (SUPRAS) made of dodecanoic acid aggregates.
-
Dry the extract under a nitrogen stream.
-
Dissolve the residue in an acetate buffer.
-
-
Chromatography and Detection:
-
The aqueous extract is directly injected into an LC-MS/MS system for analysis.
-
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for the analysis of Mecoprop using modern analytical techniques.
Cross-Validation of Mecoprop-d6 for Accurate Quantification of Mecoprop
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Mecoprop, a widely used herbicide, with a focus on the cross-validation of results obtained using the deuterated internal standard, Mecoprop-d6, against certified reference materials. The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of robust analytical method development, offering enhanced accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.
Enhanced Accuracy with Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision. By introducing a known quantity of an isotopically labeled standard (e.g., this compound) into the sample at an early stage of the analytical process, any subsequent sample losses or variations in instrument response will affect both the analyte and the internal standard equally. This allows for a more accurate calculation of the analyte concentration.
Performance Comparison: Mecoprop Quantification with and without this compound
The following table summarizes typical performance data for the quantification of Mecoprop in a complex matrix (e.g., environmental or biological samples) using an external calibration method versus an internal standard method with this compound. This data is representative of results achievable with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
| Performance Parameter | External Calibration Method | Internal Standard Method (with this compound) |
| Linearity (R²) | > 0.99 | > 0.995 |
| Limit of Quantification (LOQ) | 5 - 10 ng/mL | 1 - 5 ng/mL[1][2] |
| Accuracy (Recovery %) | 70 - 130% | 95 - 105% |
| Precision (RSD %) | < 15% | < 5%[1][2] |
Experimental Protocols
Sample Preparation
A generic sample preparation protocol for the analysis of Mecoprop in a solid matrix (e.g., soil, tissue) is outlined below.
-
Sample Homogenization: Homogenize a representative portion of the sample.
-
Spiking with Internal Standard: Add a known amount of this compound solution to the homogenized sample.
-
Extraction: Extract the sample with a suitable organic solvent (e.g., acetonitrile, ethyl acetate) using techniques such as sonication or accelerated solvent extraction.
-
Clean-up: Perform a solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering matrix components.
-
Reconstitution: Evaporate the cleaned extract to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters for the analysis of Mecoprop and this compound.
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
MRM Transitions:
-
Mecoprop: Q1/Q3 specific to the molecule (e.g., m/z 213 -> 141)[2]
-
This compound: Q1/Q3 specific to the deuterated molecule (e.g., m/z 219 -> 147)
-
-
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of this compound results with a certified reference material.
Caption: Workflow for cross-validating this compound with a certified reference material.
Signaling Pathway for Herbicide Action (Illustrative)
While not directly related to the cross-validation process, understanding the mode of action of Mecoprop can be relevant for researchers in drug development and toxicology. Mecoprop is a synthetic auxin herbicide.
Caption: Simplified signaling pathway of Mecoprop as a synthetic auxin herbicide.
Conclusion
The use of this compound as an internal standard significantly improves the accuracy and precision of Mecoprop quantification, particularly in complex matrices. Cross-validation with certified reference materials is a critical step in method validation to ensure the reliability of analytical data. The methodologies and workflows presented in this guide provide a framework for researchers to develop and validate robust analytical methods for Mecoprop and other similar compounds.
References
The Superiority of Mecoprop-d6 as an Analytical Standard: A Comparative Analysis for Herbicide Residue Testing
For Researchers, Scientists, and Drug Development Professionals
In the landscape of environmental and agricultural analysis, the accurate quantification of herbicide residues is paramount. Mecoprop, a widely used selective, post-emergent herbicide, is frequently monitored in various matrices. This guide provides a comprehensive comparative analysis of Mecoprop-d6, a deuterated stable isotope-labeled standard, against other herbicide standards, particularly its non-labeled counterpart. The evidence presented underscores the enhanced reliability and accuracy offered by this compound in demanding analytical applications.
Mitigating Matrix Effects with Isotope Dilution
One of the most significant challenges in quantitative analysis, especially with complex sample matrices such as soil, water, and biological tissues, is the phenomenon of matrix effects. Co-extracted compounds can either suppress or enhance the ionization of the target analyte in the mass spectrometer source, leading to inaccurate quantification. Stable isotope-labeled internal standards, such as this compound, are the gold standard for mitigating these effects.[1][2][3][4][5]
This compound is chemically identical to Mecoprop, with the only difference being the substitution of six hydrogen atoms with deuterium. This subtle change in mass allows it to be distinguished by a mass spectrometer, while its physicochemical properties remain virtually identical to the unlabeled analyte.[3] Consequently, this compound co-elutes with Mecoprop during chromatography and experiences the same matrix effects. By adding a known amount of this compound to the sample at the beginning of the analytical workflow, any loss of analyte during sample preparation or signal suppression/enhancement during analysis will affect both the analyte and the internal standard proportionally. The ratio of the analyte signal to the internal standard signal is then used for quantification, effectively canceling out the matrix-induced variations and leading to more accurate and precise results.
Performance Comparison: this compound vs. Non-Labeled Standards
The advantages of using a stable isotope-labeled internal standard like this compound over a non-labeled standard or an external standard calibration are evident in the improved data quality. The following table summarizes a comparison of expected performance characteristics based on typical analytical method validation data.
| Parameter | This compound (Isotope Dilution) | Non-Labeled Standard (External Standard) | Justification |
| Recovery (%) | Typically 80-120% (corrected) | Highly variable (e.g., 50-150%) depending on matrix | This compound compensates for analyte loss during sample preparation, providing a corrected and more accurate recovery value. Non-labeled standards cannot account for these losses. |
| Precision (RSD%) | < 15% | Often > 20-30% in complex matrices | By normalizing the analyte signal to the internal standard signal, the variability introduced by matrix effects and instrument fluctuations is significantly reduced, leading to better precision. |
| Accuracy (%) | High (typically within 15% of the true value) | Lower and more variable | The ability to correct for both sample preparation losses and matrix effects results in a more accurate measurement of the true analyte concentration. |
| Limit of Detection (LOD) | Lower | Higher | Improved signal-to-noise ratio due to the reduction in variability allows for the reliable detection of lower analyte concentrations. |
Mechanism of Action: The Molecular Basis of Mecoprop's Herbicidal Activity
Mecoprop, along with other phenoxy herbicides like 2,4-D and MCPA, functions as a synthetic auxin.[6] It mimics the natural plant hormone indole-3-acetic acid (IAA), leading to a disruption of normal plant growth processes in susceptible broadleaf weeds. The key steps in its mechanism of action are:
-
Perception: Mecoprop binds to the TIR1/AFB family of auxin receptors.
-
Co-receptor Complex Formation: This binding event promotes the formation of a co-receptor complex between the TIR1/AFB receptor and an Aux/IAA transcriptional repressor protein.
-
Ubiquitination and Degradation: The formation of this complex targets the Aux/IAA repressor for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex, leading to its degradation by the 26S proteasome.
-
Gene Expression: The degradation of the Aux/IAA repressor relieves the inhibition of Auxin Response Factors (ARFs), which are transcription factors.
-
Uncontrolled Growth: Activated ARFs then induce the expression of a multitude of auxin-responsive genes, leading to downstream effects such as ethylene production, accumulation of abscisic acid (ABA), and ultimately, uncontrolled cell division and elongation, resulting in tissue damage and plant death.
Experimental Protocols
The following section outlines a typical experimental protocol for the quantitative analysis of Mecoprop in soil samples using this compound as an internal standard, followed by LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Soil Extraction: A 10 g homogenized soil sample is weighed into a centrifuge tube. A known amount of this compound internal standard solution is added. The sample is then extracted with an appropriate solvent, such as acetonitrile or a mixture of acetone and water, by shaking or sonication.
-
Centrifugation: The sample is centrifuged to separate the soil particles from the solvent extract.
-
SPE Cartridge Conditioning: A solid-phase extraction cartridge (e.g., a polymeric reversed-phase sorbent) is conditioned sequentially with methanol and water.
-
Sample Loading: The supernatant from the soil extract is diluted and loaded onto the conditioned SPE cartridge.
-
Washing: The cartridge is washed with a weak solvent to remove interfering compounds.
-
Elution: The retained Mecoprop and this compound are eluted from the cartridge with a small volume of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for the separation.
-
Mobile Phase: A gradient elution with a mixture of water (often with a formic acid or ammonium acetate additive to improve ionization) and an organic solvent like acetonitrile or methanol.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL of the reconstituted sample extract.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is typically used for phenoxy herbicides.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for both Mecoprop and this compound are monitored. For example:
-
Mecoprop: m/z 213 -> m/z 141
-
This compound: m/z 219 -> m/z 147
-
-
Visualizing the Workflow and Signaling Pathway
To further clarify the experimental process and the herbicide's mechanism of action, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. youtube.com [youtube.com]
Establishing Linearity for Mecoprop-d6 Calibration Curves: A Comparison Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Mecoprop, establishing a reliable and linear calibration curve is a critical step in method validation. This guide provides a comprehensive comparison of Mecoprop-d6 as an internal standard against other alternatives, supported by experimental protocols and data presentation, to ensure accurate and reproducible results.
The Importance of Linearity in Analytical Methods
Linearity in an analytical method demonstrates that the instrument's response is directly proportional to the concentration of the analyte over a given range.[1][2] This relationship is fundamental for accurate quantification. A key parameter for assessing linearity is the coefficient of determination (R²), which should ideally be greater than 0.995 for most applications.[1]
This compound as an Internal Standard
The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted practice in mass spectrometry-based quantification to compensate for variations in sample preparation and instrument response.[3] Deuterated analogs, like this compound, are ideal internal standards because they have nearly identical chemical and physical properties to the analyte of interest, but a different mass, allowing for their distinction by the mass spectrometer. This co-elution and similar ionization behavior help to correct for matrix effects and improve the accuracy and precision of the analysis.
Comparison of Internal Standard Strategies
| Internal Standard Type | Advantages | Disadvantages | Recommendation for Mecoprop Analysis |
| This compound (Isotope-Labeled) | - Co-elutes with the analyte. - Corrects for matrix effects effectively. - Similar ionization efficiency to the analyte. - High accuracy and precision. | - Can be more expensive than other alternatives. - Potential for isotopic crosstalk if not properly resolved. | Highly Recommended |
| Structural Analogs (e.g., 2,4-D, MCPA) | - More affordable than isotope-labeled standards. - Readily available. | - Different retention times from the analyte. - May not fully compensate for matrix effects. - Ionization efficiency can differ significantly. | Acceptable Alternative |
| No Internal Standard (External Standard Method) | - Simple to implement. - Lowest cost. | - Highly susceptible to matrix effects and variations in instrument response. - Lower accuracy and precision. - Not recommended for complex matrices. | Not Recommended for Regulated or Complex Analyses |
Experimental Protocol for Establishing Linearity of a this compound Calibration Curve
This protocol outlines the steps for preparing a calibration curve for the analysis of Mecoprop using this compound as an internal standard by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Mecoprop in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a 1 mg/mL stock solution of this compound in the same solvent.
2. Preparation of Calibration Standards:
-
Prepare a series of at least five calibration standards by serially diluting the Mecoprop stock solution to achieve the desired concentration range. A typical range for environmental or biological samples could be 1, 5, 10, 50, 100, and 500 µg/L.
-
Spike a constant concentration of the this compound internal standard into each calibration standard and a blank sample. A typical concentration for the internal standard is 50 µg/L.
3. Sample Analysis:
-
Analyze the calibration standards and the blank sample using a validated LC-MS/MS method.
-
Monitor the appropriate precursor and product ion transitions for both Mecoprop and this compound.
4. Data Analysis:
-
Calculate the peak area ratio of the Mecoprop analyte to the this compound internal standard for each calibration point.
-
Plot the peak area ratio (y-axis) against the corresponding concentration of Mecoprop (x-axis).
-
Perform a linear regression analysis on the data points.
-
Evaluate the linearity by examining the coefficient of determination (R²) and visually inspecting the calibration curve and the residual plot. The R² value should be ≥ 0.995.
Representative Calibration Curve Data
The following table presents representative data for a Mecoprop calibration curve using this compound as an internal standard.
| Mecoprop Concentration (µg/L) | Mecoprop Peak Area | This compound Peak Area | Peak Area Ratio (Mecoprop/Mecoprop-d6) |
| 1 | 1,250 | 50,500 | 0.025 |
| 5 | 6,300 | 51,000 | 0.124 |
| 10 | 12,800 | 50,800 | 0.252 |
| 50 | 64,500 | 51,200 | 1.260 |
| 100 | 129,000 | 50,900 | 2.534 |
| 500 | 650,000 | 51,500 | 12.621 |
Linear Regression Analysis:
-
Equation: y = 0.025x + 0.001
-
Coefficient of Determination (R²): 0.9998
Visualizing the Experimental Workflow
The following diagram illustrates the workflow for establishing the linearity of a this compound calibration curve.
Workflow for establishing calibration curve linearity.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of Mecoprop. By following a detailed experimental protocol and adhering to strict acceptance criteria for linearity, researchers can ensure the generation of high-quality, defensible data. While alternative internal standards exist, the superior performance of stable isotope-labeled standards in correcting for analytical variability makes this compound the recommended choice for achieving the highest levels of accuracy and precision in Mecoprop analysis.
References
Safety Operating Guide
Personal protective equipment for handling Mecoprop-d6
Essential Safety and Handling Guide for Mecoprop-d6
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical reagents like this compound. This guide provides immediate and essential safety protocols, operational plans, and disposal procedures to foster a secure and efficient research environment. Adherence to these guidelines is critical for minimizing exposure risks and ensuring the integrity of your work.
Hazard Summary
This compound, a deuterated analog of the herbicide Mecoprop, presents similar toxicological concerns as its parent compound. Primary routes of exposure are dermal contact, eye contact, and inhalation. It can cause significant skin and eye irritation or damage and is harmful if swallowed.[1] Some formulations may be potential contact sensitizers.[2] Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential when handling this compound to prevent any direct contact with the substance. The following table summarizes the required PPE for various laboratory operations involving this compound.
Table 1: Recommended Personal Protective Equipment for this compound
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves (double-gloving recommended) | Material: Nitrile, Neoprene, or Butyl rubber gloves are recommended for their general resistance to pesticides. Since specific breakthrough time data for this compound is not readily available, a conservative approach is advised. Thickness: Use gloves with a minimum thickness of 5 mil for splash protection.[3] Practice: Always inspect gloves for tears or punctures before use. Change gloves immediately if they come into contact with this compound.[3] For extended handling, consider thicker, reusable gloves. |
| Eyes & Face | Safety goggles and face shield | Goggles: Must be tight-fitting and provide splash protection.[4] Face Shield: To be worn in conjunction with goggles, especially when there is a risk of splashes or aerosol generation (e.g., when handling powders or preparing solutions).[5][6] |
| Body | Laboratory coat or chemical-resistant coveralls | Material: A buttoned lab coat is suitable for low-volume handling. For larger quantities or in case of significant splash risk, chemical-resistant coveralls are recommended. Practice: Ensure the lab coat is fully buttoned and cuffs are tucked into gloves.[7] |
| Respiratory | NIOSH-approved respirator | When Required: A respirator is necessary when handling the powder form outside of a fume hood, or if there is a potential for aerosol generation. Type: An air-purifying respirator (APR) with an organic vapor (OV) cartridge is recommended for most pesticide applications.[8] A particulate pre-filter (N95, R95, or P95) should be used in conjunction with the OV cartridge when handling the powder.[6][8][9] A fit test is required before using a tight-fitting respirator. |
| Feet | Closed-toe shoes | Practice: Shoes should be made of a non-absorbent material. Shoe covers can be used for added protection in areas with a high risk of spills. |
Operational Procedures: Donning and Doffing of PPE
The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning (Putting On) PPE
-
Lab Coat/Coveralls: Put on the lab coat and fasten all buttons.
-
Respirator (if required): Perform a seal check to ensure a proper fit.
-
Goggles and Face Shield: Position goggles securely, followed by the face shield.
-
Gloves: Don the first pair of gloves, ensuring the cuffs of the lab coat are tucked in. If double-gloving, put on the second pair over the first.
Doffing (Taking Off) PPE
The principle of doffing is to touch the potentially contaminated exterior of the PPE as little as possible.
-
Gloves (Outer Pair if double-gloved): Grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.[10]
-
Gown/Lab Coat: Unfasten the gown. Peel it away from your body, touching only the inside. Turn it inside out as you remove it and fold or roll it into a bundle.[5][10]
-
Goggles/Face Shield: Remove from the back by lifting the headband or earpieces.[10]
-
Respirator (if worn): Remove by pulling the straps from the back of your head.
-
Gloves (Inner Pair): Remove using the same technique as the outer pair.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Below is a workflow diagram illustrating the correct sequence for donning and doffing PPE.
Caption: Sequential workflow for donning and doffing PPE.
Disposal Plan for Contaminated Materials
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Table 2: Disposal Guidelines for this compound and Contaminated PPE
| Item for Disposal | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[11][12] Do not pour down the drain or mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. |
| Contaminated Solid Waste (Gloves, Bench Paper, etc.) | Place in a designated, labeled hazardous waste container.[1] The container should be sealed and stored in a designated satellite accumulation area. |
| Contaminated Lab Coats | If a significant spill occurs, the lab coat should be treated as hazardous waste and disposed of accordingly.[2] Do not launder contaminated lab coats at home.[2] For minor contamination, follow your institution's guidelines for laundering contaminated lab wear. |
| Empty this compound Containers | Rinse the container three times with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.[11] The rinsed container can then be disposed of according to your institution's procedures for empty chemical containers. |
Step-by-Step Disposal Protocol for Contaminated PPE
-
Segregation: At the point of use, immediately place all disposable PPE contaminated with this compound into a designated, clearly labeled hazardous waste bag or container.[1]
-
Containment: Ensure the waste container is kept closed except when adding waste.[12]
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from general laboratory traffic.
-
Pickup: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal company.
The following diagram outlines the logical flow for the disposal of materials contaminated with this compound.
Caption: Disposal workflow for this compound contaminated items.
References
- 1. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 2. Guidelines for Washing Lab Coats | Plants for Human Health Institute [plantsforhumanhealth.ncsu.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. amazingtechnologygroup.com [amazingtechnologygroup.com]
- 5. m.youtube.com [m.youtube.com]
- 6. siteone.com [siteone.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Four steps to choosing the right respirator and wearing it safely | UMN Extension [extension.umn.edu]
- 9. Respirators and Pesticides I: The Right Respirator: Types, NIOSH Numbers, Filter Codes, and Cartridge Colors - Cooperative Extension: Insect Pests, Ticks and Plant Diseases - University of Maine Cooperative Extension [extension.umaine.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. Disposal of Pesticides [npic.orst.edu]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
